(S,R,S)-AHPC-PEG2-NH2 dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H/t21-,22+,25-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDIGXLPWYVAKX-OTCWRJAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43Cl2N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-PEG2-NH2 Dihydrochloride: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-NH2 dihydrochloride (B599025) is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a high-purity heterobifunctional linker and E3 ligase ligand conjugate.[1] Its primary application lies in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic molecules designed to eliminate specific disease-causing proteins from cells.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of (S,R,S)-AHPC-PEG2-NH2 dihydrochloride within the context of PROTAC technology, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and workflows.
The (S,R,S)-AHPC component of the molecule is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC development.[4][5] The PEG2-NH2 portion serves as a flexible linker with a terminal amine group, enabling covalent conjugation to a ligand that targets a specific protein of interest (POI).[1] By incorporating this molecule into a PROTAC, researchers can effectively hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively destroy target proteins.[6][7]
Core Mechanism of Action: The PROTAC Cycle
The "mechanism of action" of this compound is intrinsically linked to the function of the PROTAC molecule it helps create. PROTACs operate catalytically to induce the degradation of a target protein through a cyclical process.[6]
-
Ternary Complex Formation: A PROTAC molecule, containing the (S,R,S)-AHPC-based VHL ligand, simultaneously binds to both the VHL E3 ligase and the target protein of interest (POI) within the cell. This brings the POI into close proximity with the E3 ligase, forming a key ternary complex (POI-PROTAC-VHL).[1][8]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.[6][9]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery.[1][10] The proteasome unfolds and degrades the tagged protein into small peptides.
-
Recycling of the PROTAC: After the POI is degraded, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating a new cycle of degradation.[6][9] This catalytic nature allows for the degradation of multiple protein molecules with a single PROTAC molecule.
Below is a diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data: VHL Ligand Binding Affinity
The efficacy of a PROTAC is heavily dependent on the binding affinity of its constituent ligands to their respective targets. The (S,R,S)-AHPC moiety is derived from the well-characterized VHL ligand, VH032. The binding affinities of various VHL ligands have been determined using methods such as fluorescence polarization (FP) and isothermal titration calorimetry (ITC).
| Ligand | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) to VHL | Reference |
| VH032 | 185 nM | - | [5][11] |
| VH101 | 44 nM | - | [5] |
| VHL Ligand 14 | - | 196 nM | [12] |
| VL285 | - | 0.34 µM | [12] |
| VHL-IN-1 | 37 nM | - | [12] |
Note: Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity, where lower values indicate stronger binding. The data presented are for the core VHL ligands and provide a strong indication of the expected binding affinity of the (S,R,S)-AHPC moiety within a PROTAC construct.
Experimental Protocols
The synthesis of a functional PROTAC using this compound involves the covalent conjugation of the terminal amine group of the linker to a suitable functional group on the target protein ligand. A common approach is the formation of a stable amide bond with a carboxylic acid on the target protein ligand.
General Protocol for PROTAC Synthesis via Amide Bond Formation
This protocol outlines a general procedure for the coupling of a target protein ligand containing a carboxylic acid to the amine terminus of (S,R,S)-AHPC-PEG2-NH2.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reaction monitoring tools (TLC, LC-MS)
-
Purification system (preparative HPLC)
-
Characterization instruments (LC-MS, NMR)
Procedure:
-
Preparation of Reactants:
-
Dissolve the target protein ligand (1.0 equivalent) in an anhydrous solvent to a final concentration of approximately 0.1 M.
-
In a separate vessel, dissolve this compound (1.1 equivalents) and a tertiary amine base (e.g., DIPEA, 2.2 equivalents to neutralize the dihydrochloride salt) in the same anhydrous solvent.
-
-
Activation of Carboxylic Acid:
-
To the solution of the target protein ligand, add the amide coupling reagents (e.g., HATU (1.2 equivalents) and HOBt (1.2 equivalents)).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
-
Amide Coupling Reaction:
-
To the activated target protein ligand solution, add the solution of (S,R,S)-AHPC-PEG2-NH2 and DIPEA.
-
Add an additional amount of the tertiary amine base (e.g., DIPEA, 3.0 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at room temperature with stirring. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.
-
The following diagram illustrates the general workflow for PROTAC synthesis.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a critical building block for the construction of VHL-based PROTACs. Its mechanism of action is to serve as a handle to recruit the VHL E3 ligase, thereby enabling the targeted degradation of specific proteins via the ubiquitin-proteasome system. The well-documented high binding affinity of its AHPC core to VHL, combined with a versatile linker, makes it an invaluable tool for researchers in drug discovery and chemical biology. The provided protocols and diagrams offer a foundational understanding for the rational design and synthesis of novel protein degraders.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
(S,R,S)-AHPC-PEG2-NH2 Dihydrochloride: A Technical Guide for Drug Development Professionals
(S,R,S)-AHPC-PEG2-NH2 dihydrochloride (B599025) is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. As a bifunctional molecule, it serves as a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutics designed to eliminate disease-causing proteins. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its properties, applications, and the methodologies for its use in the development of VHL-based PROTACs.
Core Concepts and Mechanism of Action
(S,R,S)-AHPC-PEG2-NH2 dihydrochloride is an E3 ligase ligand-linker conjugate. It comprises three key components:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
-
PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) spacer that connects the VHL ligand to a warhead. The PEG linker enhances hydrophilicity and provides optimal spacing for the formation of a ternary complex.[1][3]
-
Terminal Amine Group (-NH2): A reactive functional group that allows for the covalent attachment of a "warhead" – a ligand designed to bind to a specific protein of interest (POI).[1][2]
-
Dihydrochloride Salt: This form improves the stability and handling of the compound.[1][2]
PROTACs synthesized using this building block operate by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC simultaneously binds to the target protein (via the warhead) and the VHL E3 ligase (via the AHPC moiety), forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.[4][5]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its utility in PROTAC synthesis. The inclusion of the PEG2 linker is intended to improve the solubility and permeability of the final PROTAC molecule.[3]
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁N₅O₆S · 2HCl | [6] |
| Molecular Weight | 612.18 g/mol (as dihydrochloride) | [6] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [7] |
| Solubility | Soluble in DMSO and water | |
| Storage | Store at -20°C or -80°C, protected from moisture | [5] |
Application in PROTAC Synthesis: The Case of GP262
A notable example of a PROTAC developed using a VHL ligand and a PEG linker is GP262 , a dual-target degrader of PI3K and mTOR.[4] The synthesis of such a PROTAC involves the coupling of the terminal amine of the (S,R,S)-AHPC-PEG2-NH2 linker with a suitable functional group on the PI3K/mTOR-targeting warhead.
Quantitative Degradation Data for GP262
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). For GP262, the following degradation parameters have been reported in MDA-MB-231 breast cancer cells.[4]
| PROTAC | Target(s) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| GP262 | PI3K | MDA-MB-231 | 42.23–227.4 | >90 | [4] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | >90 | [4] |
Experimental Protocols
The development and characterization of PROTACs synthesized from this compound involve a series of key experiments.
PROTAC Synthesis (General Protocol)
This protocol describes the general steps for conjugating the (S,R,S)-AHPC-PEG2-NH2 linker to a warhead containing a carboxylic acid functional group.
Materials:
-
This compound
-
Warhead with a terminal carboxylic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
Procedure:
-
Dissolve the warhead-acid in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution and stir for 10 minutes.
-
Add a solution of this compound in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the final PROTAC.
Western Blot Analysis for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
Procedure:
-
Cell Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein (e.g., PI3K, mTOR, p-AKT) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay
Cell viability assays are used to assess the anti-proliferative effects of the PROTAC.[4]
Procedure (using CellTiter-Glo®):
-
Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC.
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value.
Ternary Complex Formation Assay
Various biophysical techniques can be used to confirm the formation of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase). These include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC). These assays provide valuable information on the binding affinities and cooperativity of the complex formation.
Proteomics-Based Selectivity Profiling
Mass spectrometry-based proteomics is employed to assess the selectivity of the PROTAC across the entire proteome. This helps to identify any off-target degradation effects. Techniques like Tandem Mass Tag (TMT) or Data-Independent Acquisition (DIA) are commonly used.[1]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of action of a VHL-based PROTAC.
References
- 1. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - figshare - Figshare [figshare.com]
- 6. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-PEG2-NH2: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-NH2 is a synthetic E3 ligase ligand-linker conjugate that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the high-affinity (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in an amine group.[1][2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] The (S,R,S)-AHPC-PEG2-NH2 moiety provides the VHL-binding functionality and a reactive handle for conjugation to a ligand of a target protein, thus forming a complete PROTAC. The PEG2 linker offers a balance of flexibility and water solubility to the resulting PROTAC molecule.[4]
Structure and Function
The core function of (S,R,S)-AHPC-PEG2-NH2 is to act as a VHL-recruiting element in a PROTAC. The (S,R,S)-AHPC portion, also known as VH032, is a potent and selective ligand for VHL, a key component of the VHL-Elongin B-Elongin C (VCB) E3 ubiquitin ligase complex.[5][6] The terminal amine group on the PEG2 linker allows for covalent attachment to a ligand targeting a protein of interest (POI), typically through an amide bond formation.[4]
Once incorporated into a PROTAC, the (S,R,S)-AHPC-PEG2- moiety facilitates the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.[7][8] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the target protein.[9]
Quantitative Data
The binding affinity of the VHL ligand is a critical parameter for the efficacy of a PROTAC. The (S,R,S)-AHPC (VH032) ligand has been extensively characterized.
| Ligand | E3 Ligase | Binding Affinity (Kd) | Method | Reference |
| (S,R,S)-AHPC (VH032) | VHL | 185 nM | Not Specified | [5] |
Experimental Protocols
PROTAC Synthesis using (S,R,S)-AHPC-PEG2-NH2
This protocol describes the general steps for conjugating (S,R,S)-AHPC-PEG2-NH2 to a target protein ligand containing a carboxylic acid functionality.
Materials:
-
(S,R,S)-AHPC-PEG2-NH2
-
Target protein ligand with a carboxylic acid
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous DMF
-
Tertiary base (e.g., DIPEA)
-
Solvents for purification (e.g., ethyl acetate (B1210297), brine)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of Target Ligand: Dissolve the target protein ligand (1 equivalent) in anhydrous DMF. Add the coupling reagents (e.g., HATU, 1.2 equivalents) and a tertiary base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve (S,R,S)-AHPC-PEG2-NH2 (1.1 equivalents) in anhydrous DMF. Add this solution to the activated target ligand solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blotting for Protein Degradation
This protocol is used to assess the ability of a PROTAC to induce the degradation of a target protein in cells.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate for detection
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the PROTAC or DMSO for a desired period (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and heat the samples.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate proteins by size, and then transfer the proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme
-
Purified VHL E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC of interest
-
DMSO (vehicle control)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate for detection
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VHL E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
Initiate Reaction: Add the PROTAC or DMSO to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding Laemmli buffer and heating the samples.
-
Western Blotting: Analyze the reaction products by Western blotting as described above, using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to ubiquitinated target protein should be visible in the presence of a functional PROTAC.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-PEG2-NH2 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 8. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Architect's Toolkit: A Deep Dive into VH032-PEG2-NH2 Hydrochloride for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of many potent PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of VH032-PEG2-NH2 hydrochloride , a key building block for the synthesis of VHL-recruiting PROTACs.
Introduction to VH032-PEG2-NH2 Hydrochloride
VH032-PEG2-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate. It comprises three key components:
-
The VH032 Ligand: A high-affinity ligand for the VHL E3 ubiquitin ligase, derived from the (S,R,S)-AHPC scaffold.
-
A PEG2 Linker: A two-unit polyethylene (B3416737) glycol (PEG) linker that provides spacing and favorable physicochemical properties.
-
A Terminal Amine (NH2): A reactive handle for conjugation to a ligand targeting a protein of interest (POI).
This pre-fabricated building block streamlines the synthesis of PROTACs by providing a ready-to-use VHL-binding moiety with a versatile attachment point.
Physicochemical and Quantitative Data
The selection of an appropriate E3 ligase ligand and linker is crucial for the efficacy of a PROTAC. The VH032 ligand has been incorporated into numerous successful PROTACs. Below is a summary of its properties and performance data from representative PROTACs.
Table 1: Physicochemical Properties of VH032-PEG2-NH2 Hydrochloride
| Property | Value |
| Synonyms | (S,R,S)-AHPC-PEG2-NH2 hydrochloride; VHL Ligand-Linker Conjugates 3 hydrochloride |
| Molecular Formula | C₂₈H₄₁N₅O₆S · xHCl |
| Molecular Weight | 575.72 g/mol (free base) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water. |
| Storage | Store at -20°C or -80°C for long-term stability. |
Table 2: Performance of Representative PROTACs Utilizing the VH032 Ligand
| PROTAC ID | Target POI | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MZ1 | BRD4 | HeLa | 25-920 | >90 | |
| AT1 | BET | RS4;11 | 4 | >95 | |
| Compound A | PI3K/mTOR | MDA-MB-231 | 42-227 | >90 | |
| SIM1 | BET | MV4;11 | 0.7-9.5 | >95 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are key metrics for assessing PROTAC efficacy. Lower DC₅₀ values and higher Dₘₐₓ values indicate more potent degradation activity. The data presented are for PROTACs containing the VH032 ligand, but may have different linkers and POI ligands than a direct conjugate of VH032-PEG2-NH2.
PROTAC Design and Synthesis Workflow
The development of a novel PROTAC is a systematic process that involves rational design, chemical synthesis, and biological evaluation.
Caption: A generalized workflow for the development of a PROTAC using VH032-PEG2-NH2 hydrochloride.
Experimental Protocols
The following is a detailed protocol for the synthesis of a PROTAC via amide coupling of VH032-PEG2-NH2 hydrochloride with a POI ligand containing a carboxylic acid.
Materials and Reagents
-
VH032-PEG2-NH2 hydrochloride
-
POI ligand with a terminal carboxylic acid (POI-COOH)
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or a similar coupling agent.
-
Organic base: N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).
-
Anhydrous solvents: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagents for workup and purification: Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, and silica (B1680970) gel for column chromatography or a preparative HPLC system.
PROTAC Synthesis via Amide Coupling
Caption: Experimental workflow for PROTAC synthesis using VH032-PEG2-NH2 hydrochloride.
Detailed Procedure:
-
Activation of the POI Ligand: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand bearing a carboxylic acid (1.0 equivalent) in anhydrous DMF. To this solution, add the amide coupling reagent HATU (1.2 equivalents) and the organic base DIPEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amide Coupling: In a separate vial, dissolve VH032-PEG2-NH2 hydrochloride (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the activated POI ligand mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed (typically 2-16 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC. The identity and purity of the synthesized PROTAC should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathway Modulation: An Example
PROTACs synthesized using VH032-based linkers can be designed to target key proteins in various signaling pathways implicated in disease. For instance, a PROTAC targeting both PI3K and mTOR can effectively modulate the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
(S,R,S)-AHPC-PEG2-NH2 as a VHL Ligand: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable." These heterobifunctional molecules leverage the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to induce the degradation of specific proteins of interest (POIs). A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely utilized in PROTAC design due to its well-characterized structure and the availability of potent small molecule ligands.
This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG2-NH2, a high-affinity ligand for the VHL E3 ligase that incorporates a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine. This molecule, also known as VH032-PEG2-NH2, serves as a versatile building block for the synthesis of potent and selective PROTACs. We will delve into its binding characteristics, provide detailed experimental protocols for its characterization and use, and present visualizations of the underlying biological pathways and experimental workflows.
Core Concepts: The VHL E3 Ligase and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a major pathway for regulated protein degradation in eukaryotic cells. The process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[1][2] The E3 ligase is responsible for substrate recognition and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[3] The attachment of a polyubiquitin (B1169507) chain, particularly through lysine 48 (K48) linkages, marks the protein for recognition and degradation by the 26S proteasome.[4]
The VHL protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex.[5] Under normal oxygen conditions (normoxia), the alpha subunit of the hypoxia-inducible factor (HIF-1α) is hydroxylated on specific proline residues. This post-translational modification creates a binding site for VHL, leading to the ubiquitination and subsequent degradation of HIF-1α.[5] Small molecule VHL ligands, such as (S,R,S)-AHPC, mimic the hydroxylated HIF-1α peptide, enabling them to bind to VHL with high affinity.
PROTACs containing a VHL ligand like (S,R,S)-AHPC-PEG2-NH2 hijack this natural process. By simultaneously binding to both the VHL E3 ligase and a POI, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target protein. This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.
Data Presentation: Quantitative Analysis of VHL Ligand Binding and PROTAC Efficacy
| Ligand | Assay | Binding Affinity (Kd or Ki) | Reference |
| VH032 ((S,R,S)-AHPC) | TR-FRET | Ki = 33.4 nM | [6] |
| VH032-PEG4-amine | TR-FRET | Ki = 6.8 nM | [6] |
| BODIPY FL VH032 | FP | Kd = 100.8 nM | [6] |
| VH298 | TR-FRET | Ki = 18.9 nM | [6] |
| MZ1 (contains VH032) | ITC | Kd = 67 nM | [7] |
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation achieved). The following table provides examples of the degradation efficiency of various PROTACs that utilize an AHPC-based VHL ligand.
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| NC-1 | BTK | Mino | 2.2 nM | 97% | [8] |
| IR-1 | BTK | Mino | < 10 nM | ~90% | [8] |
| IR-2 | BTK | Mino | < 10 nM | ~90% | [8] |
| RC-3 | BTK | Mino | < 10 nM | ~90% | [8] |
| sEH-PROTAC 23 | sEH | HeLa | Nanomolar range | 75% | [9][10] |
| sEH-PROTAC 24 | sEH | HeLa | Nanomolar range | 80% | [9][10] |
Experimental Protocols
Synthesis of (S,R,S)-AHPC-PEG2-NH2
This protocol describes a general method for the synthesis of an AHPC-linker conjugate with a terminal amine.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Boc-NH-PEG2-COOH
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of AHPC to the PEG linker:
-
Dissolve (S,R,S)-AHPC hydrochloride and Boc-NH-PEG2-COOH in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography to obtain Boc-(S,R,S)-AHPC-PEG2-NH2.[11]
-
-
Deprotection of the amine group:
-
Dissolve the purified Boc-(S,R,S)-AHPC-PEG2-NH2 in a solution of TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the final product, (S,R,S)-AHPC-PEG2-NH2.
-
Confirm the product identity and purity by NMR and LC-MS.[11]
-
Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing the degradation of the target protein by Western blot.[12][13]
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[12]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
Confirm successful transfer with Ponceau S staining.[13]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.[13]
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe for the loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.[12]
-
Mandatory Visualization
Signaling Pathway
Caption: PROTAC-mediated degradation of a Protein of Interest (POI).
Experimental Workflow
Caption: Western Blot workflow for analyzing PROTAC-mediated protein degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Defining an Embedded Code for Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Structure-Based Design of PROTACS for the Degradation of Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of the PEG2 Linker in AHPC-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins.[1] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system.[2] A PROTAC molecule consists of three core components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] This tripartite assembly forms a ternary complex, leading to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the complete removal of the target protein, offering advantages such as catalytic activity and the potential to target proteins previously considered "undruggable".[4]
The (S,R,S)-AHPC Ligand for VHL Recruitment
Among the handful of E3 ligases successfully hijacked by PROTACs, the von Hippel-Lindau (VHL) tumor suppressor is one of the most prominent.[][7] The small molecule (S,R,S)-AHPC, also known as VH032-NH2, is a well-characterized, high-affinity ligand for VHL.[7][8] Its incorporation into a PROTAC design serves to recruit the VHL E3 ligase complex.[9][10] PROTACs built with an AHPC moiety are thus termed "AHPC-based PROTACs" and are a significant area of research in targeted protein degradation.[9]
The Critical Role of the Linker
The linker is far more than a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][11] Its length, composition, and attachment points profoundly influence the formation and stability of the crucial ternary complex.[2][12] Common linker motifs include alkyl chains and polyethylene (B3416737) glycol (PEG) chains.[3][13] The choice of linker can dramatically impact a PROTAC's solubility, cell permeability, and pharmacokinetic profile.[14]
Focus on the PEG2 Linker in AHPC-based PROTACs
A PEG2 linker consists of two repeating ethylene (B1197577) glycol units. While seemingly a minor component, its inclusion in an AHPC-based PROTAC has multifaceted effects on the molecule's overall function and drug-like properties.
Physicochemical Properties: Enhancing Solubility and Permeability
A primary challenge in PROTAC design is their tendency to be large, complex molecules with high molecular weight and lipophilicity, which often leads to poor aqueous solubility and limited cell permeability.[1][15]
-
Solubility: The ether oxygens in the PEG2 backbone act as hydrogen bond acceptors, significantly increasing the hydrophilicity and aqueous solubility of the PROTAC molecule.[2][14][] This is a crucial advantage for formulation and bioavailability.
-
Permeability: The relationship between PEG linkers and cell permeability is complex.[1] While increased polarity can hinder passive diffusion, the flexibility of PEG linkers allows the PROTAC to adopt folded, more compact conformations. This can shield the molecule's polar surface area, creating a structure more amenable to crossing the lipophilic cell membrane—a phenomenon sometimes referred to as the "chameleon effect".[1][14]
Ternary Complex Formation: Spacing and Flexibility
The primary function of the linker is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[14] The PEG2 linker contributes to this in several key ways:
-
Optimal Spacing: The linker must be long enough to avoid steric hindrance between the POI and the E3 ligase but not so long that it fails to bring them into effective proximity.[12][] The defined length of a PEG2 linker provides a specific spatial separation that can be optimal for certain POI-E3 ligase pairs.
-
Flexibility and Orientation: The conformational flexibility of the PEG2 chain allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive geometry for ubiquitin transfer.[14] This flexibility can help overcome entropic penalties associated with complex formation.[14]
-
Direct Interactions: Structural studies have revealed that the linker is not always a passive tether. In the crystal structure of the BRD4-degrader MZ1 in its ternary complex with VHL and BRD4, the PEG linker was found to be heavily involved in interactions with both proteins, contributing to the stability and cooperativity of the complex.[17][18]
Synthesis and Modularity
The PEG2 moiety is a synthetically tractable building block. Commercial availability of AHPC-PEG2 conjugates with reactive handles (e.g., primary amines, azides, or NHS esters) facilitates the modular and rapid synthesis of PROTAC libraries.[19][20][21] This allows researchers to systematically vary the POI ligand while keeping the VHL-recruiting end constant, accelerating the discovery of potent and selective degraders.[20]
Quantitative Data on Linker Impact
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Systematic variation of linker length is a cornerstone of PROTAC optimization.[22] While a comprehensive dataset for a single AHPC-PEGn series is not available in one publication, trends can be observed across different studies. Shorter linkers, such as PEG2, can be less effective than longer linkers in some systems, while in others they may be optimal.[11] This underscores the empirical nature of linker design.
Table 1: Illustrative Impact of Linker Composition on BRD4 Degradation (Note: This table compiles representative data to illustrate principles. Direct comparison between different studies should be made with caution due to varying experimental conditions.)
| PROTAC | E3 Ligase Ligand | Linker Type | Target | DC50 (nM) | Dmax (%) | Cell Line |
| WWL0245 | VHL-based | Not Specified | BRD4 | < 1 | > 99 | 22Rv1 |
| B24 | CRBN-based | Alkyl/Ether | BRD4 | 0.75 | > 95 | MV4-11 |
| ARV-771 | VHL-based (AHPC-Me) | Not Specified | BET proteins | < 1 | > 95 | 22Rv1 |
Data compiled from multiple sources for illustrative purposes.[23][24][25]
Experimental Protocols
Developing and validating an AHPC-based PROTAC involves a series of critical assays to confirm its mechanism of action.
Protocol 1: Western Blotting for Target Protein Degradation
This is the foundational assay to quantify PROTAC-induced reduction of the target protein.[4]
Methodology:
-
Cell Culture: Plate the chosen cell line (e.g., 22Rv1 for prostate cancer studies) in 6-well plates and allow them to adhere.[24]
-
PROTAC Treatment: Treat cells with a range of concentrations of the AHPC-PEG2-PROTAC for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the percentage of remaining POI relative to the vehicle-treated control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[9]
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay measures the proximity of the POI and E3 ligase, confirming the PROTAC's mechanism of action.[26]
Methodology:
-
Reagents: Obtain purified, tagged POI (e.g., His-tagged) and E3 ligase complex (e.g., GST-tagged VBC complex), along with corresponding FRET-pair antibodies (e.g., anti-His-Tb and anti-GST-d2).
-
Assay Setup: In a microplate, combine the purified proteins and antibodies with serial dilutions of the AHPC-PEG2-PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.[4]
-
FRET Measurement: Use a plate reader to measure the time-resolved FRET signal. An increased signal indicates the formation of the ternary complex.[4]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," confirming the 1:1:1 stoichiometry of the ternary complex.[11]
Protocol 3: Cellular Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination of the target protein.[26]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132), and a vehicle control. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.
-
Immunoprecipitation (IP): Lyse the cells and perform immunoprecipitation using an antibody against the POI.
-
Western Blotting: Elute the captured proteins and run a Western blot.
-
Detection: Probe the blot with an antibody that recognizes ubiquitin (e.g., anti-Ub).
-
Analysis: An increase in the high-molecular-weight smear (polyubiquitinated POI) in the PROTAC- and MG132-treated sample compared to controls confirms PROTAC-induced ubiquitination of the POI.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
PROTAC Development and Evaluation Workflow
Conclusion
The PEG2 linker, while a small component of a larger molecule, plays a critical and multifaceted role in the function of AHPC-based PROTACs. It is a key tool for medicinal chemists to fine-tune the physicochemical properties of the degrader, enhancing solubility and modulating cell permeability.[3][27] Furthermore, its inherent flexibility and defined length are crucial for orchestrating the formation of a productive ternary complex, which is the cornerstone of PROTAC efficacy.[14][] As the field of targeted protein degradation moves from empirical screening towards rational, structure-guided design, a deep understanding of the subtle yet powerful influence of linkers like PEG2 will be paramount in developing the next generation of potent and selective therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 14. chempep.com [chempep.com]
- 15. tandfonline.com [tandfonline.com]
- 17. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 20. scientificlabs.ie [scientificlabs.ie]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Identification of a selective BRD4 PROTAC with potent antiproliferative effects in AR-positive prostate cancer based on a dual BET/PLK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [ccspublishing.org.cn]
- 26. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 27. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
physical and chemical properties of (S,R,S)-AHPC-PEG2-NH2
An In-Depth Technical Guide to (S,R,S)-AHPC-PEG2-NH2: A Key Building Block for Targeted Protein Degradation
Introduction
(S,R,S)-AHPC-PEG2-NH2 is a specialized chemical compound designed for researchers and scientists in the field of drug discovery and chemical biology. It is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.
This molecule is a pre-formed conjugate consisting of three key parts:
-
(S,R,S)-AHPC (VH032): The active E3 ligase ligand. Specifically, it is a derivative of the well-characterized VH032 ligand, which binds with high affinity to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4]
-
PEG2 Linker: A short, hydrophilic 2-unit polyethylene (B3416737) glycol spacer. The inclusion of a PEG linker can enhance the aqueous solubility and improve the pharmacokinetic properties of the final PROTAC molecule.[5][6]
-
Terminal Amine (-NH2): A reactive primary amine group that serves as a versatile chemical handle for conjugation. This amine allows for the straightforward attachment of a "warhead"—a ligand designed to bind to a specific target protein of interest—typically via an amide bond formation.[7]
By providing this ready-to-use E3 ligase ligand-linker construct, (S,R,S)-AHPC-PEG2-NH2 accelerates the development of novel PROTACs, enabling the rapid generation of compound libraries to screen for optimal target protein degradation.[7]
Physical and Chemical Properties
The quantitative and its common hydrochloride salt form are summarized below. These properties are critical for experimental design, including reaction setup, formulation, and storage.
Table 1: Properties of (S,R,S)-AHPC-PEG2-NH2 (Free Base)
| Property | Value | Reference |
| Molecular Formula | C28H41N5O6S | [8][9] |
| Molecular Weight | 575.72 g/mol | [8][9] |
| CAS Number | 2010159-60-9 | [8][9] |
| Appearance | Solid | [9] |
| Synonyms | VH032-PEG2-NH2, VHL Ligand-Linker Conjugate 3 | [4][9] |
Table 2: Properties of (S,R,S)-AHPC-PEG2-NH2 Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C28H41N5O6S · xHCl | [10] |
| Molecular Weight | 612.18 g/mol | [10] |
| CAS Number | 2097973-72-1 | [11] |
| Synonyms | VH032-PEG2-NH2 hydrochloride | [10] |
Table 3: Storage and Stability
| Form | Condition | Duration | Notes | Reference |
| Lyophilized Solid | -20°C, desiccated | 36 months | Stable in lyophilized form. | [8] |
| Stock Solution | -20°C in solvent | 1-3 months | Aliquot to avoid multiple freeze/thaw cycles. | [1][8][12] |
| Stock Solution | -80°C in solvent | 6 months | Recommended for longer-term solution storage. | [1][12] |
Mechanism of Action in PROTAC Technology
(S,R,S)-AHPC-PEG2-NH2 functions as the E3 ligase-recruiting component of a PROTAC. Once coupled to a target-binding ligand, the resulting heterobifunctional molecule hijacks the intracellular ubiquitin-proteasome system to induce the degradation of a specific protein.[1][4][5]
The logical workflow is as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S,R,S)-AHPC-PEG2-NH2 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 7. (S,R,S)-AHPC-PEG1-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. shellchemtech.com [shellchemtech.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Navigating the Solubility Landscape of (S,R,S)-AHPC-PEG2-NH2 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-NH2 dihydrochloride (B599025) is a pivotal chemical tool in the rapidly advancing field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC-based VHL ligand and a 2-unit PEG linker.[1] This molecule serves as a crucial building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4]
The physicochemical properties of PROTACs, particularly their solubility, are critical determinants of their therapeutic potential and experimental utility. Poor solubility can impede reliable in vitro assay results and lead to challenges in formulation and in vivo bioavailability. This technical guide provides an in-depth overview of the solubility characteristics of (S,R,S)-AHPC-PEG2-NH2 dihydrochloride, outlines experimental protocols for its assessment, and contextualizes its function within the broader mechanism of PROTAC action. While specific quantitative solubility data for this compound is not publicly available, this guide offers a framework for its empirical determination and interpretation.
Solubility Data
The aqueous solubility of PROTAC linkers and final PROTAC molecules is a key factor influencing their biological activity. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and the hydrochloride salt form in (S,R,S)-AHPC-PEG2-NH2 are design elements intended to enhance aqueous solubility and improve handling characteristics. However, the precise solubility limits in various solvent systems must be determined empirically.
Below is a structured table to present experimentally determined solubility data for this compound. Researchers are encouraged to use this template to record their findings.
| Solvent/Buffer System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Observations |
| Deionized Water | 25 | Thermodynamic | |||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Thermodynamic | |||
| Dimethyl Sulfoxide (DMSO) | 25 | - | |||
| Ethanol | 25 | - | |||
| Fasted-State Simulated Intestinal Fluid (FaSSIF) | 37 | Thermodynamic | |||
| Fed-State Simulated Intestinal Fluid (FeSSIF) | 37 | Thermodynamic |
Experimental Protocols
Accurate determination of solubility is crucial for the successful application of this compound in PROTAC synthesis and biological assays. The two most common types of solubility assessed are kinetic and thermodynamic.
Kinetic Solubility Determination
Kinetic solubility is often measured in early-stage drug discovery from a DMSO stock solution and reflects the solubility of the amorphous form of a compound.[5][6]
Protocol: Shake-Flask Method with UV-Vis Spectroscopy
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution with the desired aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to achieve a range of final concentrations.
-
Equilibration: Cover the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[5]
-
Precipitate Removal: Centrifuge the plate to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance at the compound's λmax using a UV-Vis spectrophotometer.
-
Calculation: Determine the concentration of the dissolved compound in the supernatant using a pre-established calibration curve of the compound in the same buffer system with a known percentage of DMSO. The highest concentration that remains in solution is considered the kinetic solubility.
Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility measures the solubility of the most stable crystalline form of a compound and is generally considered the true solubility.[5]
Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., deionized water, PBS) in a glass vial.
-
Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to pellet the excess solid.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved solid.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.
Visualization of the PROTAC Mechanism of Action
(S,R,S)-AHPC-PEG2-NH2 serves as a critical linker and E3 ligase-binding component within a PROTAC. The following diagram illustrates the general mechanism by which a PROTAC facilitates the degradation of a target protein via the ubiquitin-proteasome system.
Caption: General mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based linker.
This guide provides a foundational understanding of the solubility considerations for this compound and equips researchers with the necessary protocols to determine this critical parameter. Accurate solubility data is indispensable for the rational design and successful implementation of PROTACs in targeted protein degradation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Architect of Degradation: A Technical Guide to E3 Ligase Recruitment with (S,R,S)-AHPC-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the crucial role of (S,R,S)-AHPC-PEG2-NH2 in the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, a PROTAC brings a target protein and an E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of E3 ligase ligand and the connecting linker are paramount to the success of a PROTAC. (S,R,S)-AHPC-PEG2-NH2 is a widely utilized building block in PROTAC design, incorporating the high-affinity (S,R,S)-AHPC ligand for VHL and a flexible 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in a reactive amine. This guide provides a comprehensive overview of its mechanism of action, quantitative data for representative PROTACs, detailed experimental protocols, and visual diagrams of the key processes involved.
Data Presentation
Table 1: Degradation Performance of a Representative VHL-based BRD4 PROTAC (MZ1)
| Parameter | Value | Cell Line | Treatment Time | Reference |
| DC50 | ~24 nM | HeLa | 2 hours | [Fictionalized Data for Illustration] |
| Dmax | >90% | HeLa | 2 hours | [Fictionalized Data for Illustration] |
Table 2: Comparative Degradation Data for VHL-based PROTACs with Varying Linker Lengths
| PROTAC | Target Protein | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A | Protein X | PEG1 | 150 | 85 | Cancer Cell Line 1 | [Fictionalized Data for Illustration] |
| PROTAC B | Protein X | PEG3 | 50 | 95 | Cancer Cell Line 1 | [Fictionalized Data for Illustration] |
| PROTAC C | Protein X | PEG4 | 75 | 90 | Cancer Cell Line 1 | [Fictionalized Data for Illustration] |
| PROTAC D | Protein Y | PEG2 | 100 | 80 | Cancer Cell Line 2 | [Fictionalized Data for Illustration] |
Experimental Protocols
The following are detailed methodologies for the synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NH2 and subsequent evaluation of its ability to induce protein degradation.
Protocol 1: Synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NH2 and a Target Protein Ligand (Warhead)
This protocol describes a standard amide coupling reaction.
Materials:
-
(S,R,S)-AHPC-PEG2-NH2 hydrochloride
-
Target protein ligand ("warhead") with a carboxylic acid functional group
-
Coupling agent (e.g., HATU, HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Reaction vessel and stirring apparatus
-
Purification system (e.g., HPLC)
Procedure:
-
Warhead Activation: In a clean, dry reaction vessel, dissolve the warhead (1 equivalent) in anhydrous DMF. Add the coupling agent (1.2 equivalents) and a non-nucleophilic base (3 equivalents). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: To the activated warhead solution, add a solution of (S,R,S)-AHPC-PEG2-NH2 hydrochloride (1.1 equivalents) and additional non-nucleophilic base (1 equivalent) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC using reverse-phase HPLC to obtain the final product.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC by LC-MS and NMR.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the assessment of target protein degradation in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol directly assesses the PROTAC's ability to induce ubiquitination of the target protein.
Materials:
-
Purified recombinant E1 activating enzyme
-
Purified recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Purified recombinant VHL-Elongin B-Elongin C (VBC) complex
-
Purified recombinant target protein
-
Ubiquitin
-
ATP
-
Synthesized PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the target protein
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, VBC complex, and the target protein.
-
PROTAC Addition: Add the PROTAC at the desired concentration. For a negative control, add DMSO.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against the target protein.
-
-
Data Interpretation: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates successful polyubiquitination.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts in PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
(S,R,S)-AHPC-PEG2-NH2: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of (S,R,S)-AHPC-PEG2-NH2
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins by hijacking the body's own cellular disposal machinery.[1][2] Unlike traditional inhibitors that merely block the function of a protein, PROTACs facilitate the complete removal of the target protein.[3] This is achieved through their unique heterobifunctional structure, which consists of two distinct ligands connected by a chemical linker.[4][5] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
(S,R,S)-AHPC-PEG2-NH2 is a key building block in the synthesis of PROTACs. It comprises two essential components:
-
(S,R,S)-AHPC (VH032-NH2): This moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC development due to its broad tissue expression.[6][7]
-
PEG2-NH2: This is a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. The PEG linker provides spacing between the VHL ligand and the POI ligand, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-VHL).[8] The terminal amine (NH2) serves as a reactive handle for the covalent attachment of a ligand that targets the specific protein of interest.[]
This guide provides an in-depth overview of the core concepts, experimental protocols, and data analysis relevant to the use of (S,R,S)-AHPC-PEG2-NH2 in PROTAC development.
Mechanism of Action
The mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-PEG2-NH2 can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the VHL E3 ligase within the cell, forming a key ternary complex (POI-PROTAC-VHL). The formation and stability of this complex are critical for the efficiency of the degradation process.[3]
-
Ubiquitination: Once the POI is brought into proximity with the VHL E3 ligase complex, the ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[4]
-
Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome recognizes and degrades the polyubiquitinated target protein into smaller peptides.[3]
-
Recycling: After inducing ubiquitination, the PROTAC molecule is released and can bind to another target protein and E3 ligase, repeating the catalytic cycle. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[3]
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used for this evaluation are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).[8] The binding affinity of the (S,R,S)-AHPC moiety to the VHL E3 ligase is also a critical determinant of PROTAC efficiency.
| Ligand/PROTAC | Target Protein | Cell Line | DC50 | Dmax | Binding Affinity (Kd/IC50 to VHL) | Reference |
| (S,R,S)-AHPC core | - | - | - | - | ~189 nM (IC50) | [10] |
| VHL Ligand (unspecified) | - | - | - | - | 37 nM (Kd) | [10] |
| GMB-475 (uses (S,R,S)-AHPC) | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50 for degradation) | Not Reported | Not Reported | [11] |
| PROTAC 7 | HDAC1 | HCT116 | 0.91 ± 0.02 µM | Not Reported | Not Reported | [12] |
| PROTAC 7 | HDAC3 | HCT116 | 0.64 ± 0.03 µM | Not Reported | Not Reported | [12] |
| PROTAC 9 | HDAC1 | HCT116 | 0.55 ± 0.18 µM | Not Reported | Not Reported | [12] |
| PROTAC 9 | HDAC3 | HCT116 | 0.53 ± 0.13 µM | Not Reported | Not Reported | [12] |
| PROTAC 22 | HDAC3 | HCT116 | 0.44 ± 0.03 µM | 77% | Not Reported | [12] |
| NC-1 | BTK | Mino | 2.2 nM | 97% | Not Reported | [13] |
| IR-1 | BTK | Mino | <10 nM | ~90% | Not Reported | [13] |
| IR-2 | BTK | Mino | <10 nM | ~90% | Not Reported | [13] |
| RC-3 | BTK | Mino | <10 nM | ~90% | Not Reported | [13] |
Note: The table presents a selection of data for VHL-recruiting PROTACs to illustrate typical ranges of potency. The specific linker and warhead will significantly impact the DC50 and Dmax values.
Experimental Protocols
A typical workflow for the development and evaluation of a PROTAC involves a series of in vitro and cell-based assays.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to quantify the formation of the POI-PROTAC-VHL ternary complex.
Materials:
-
His-tagged VHL-ElonginB-ElonginC (VBC) complex
-
GST-tagged Protein of Interest (POI)
-
Tb-conjugated anti-GST antibody (Donor)
-
Fluorescently-labeled anti-His antibody (Acceptor)
-
PROTAC of interest
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the VBC complex, POI, and antibodies in assay buffer.
-
Assay Setup: In a 384-well plate, add the PROTAC dilutions.
-
Protein Addition: Add the GST-tagged POI and His-tagged VBC complex to each well.
-
Antibody Addition: Add the Tb-conjugated anti-GST antibody and the fluorescently-labeled anti-His antibody to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex.[14]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the POI in the presence of the VHL E3 ligase.
Materials:
-
E1 Ubiquitin Activating Enzyme
-
E2 Ubiquitin Conjugating Enzyme (e.g., UBE2D2)
-
VHL-ElonginB-ElonginC (VBC) complex (E3 Ligase)
-
Protein of Interest (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC of interest
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing ubiquitination buffer, ATP, E1, E2, ubiquitin, and the POI.
-
Final Reactions: In separate tubes, add the master mix, the VBC complex, and either the PROTAC (dissolved in DMSO) or DMSO as a vehicle control.
-
Control Reactions: Set up negative controls, such as reactions lacking E1, E3, or the PROTAC.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Look for the appearance of higher molecular weight bands corresponding to the ubiquitinated POI in the presence of the PROTAC.[1]
Cellular Degradation Assay (Western Blot for DC50 and Dmax Determination)
This is the standard method to quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line of interest
-
PROTAC of interest
-
Cell culture medium and reagents
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for the POI and the loading control.
-
Wash and probe with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis:
Signaling Pathway Modulation: An Example in Oncology
VHL-based PROTACs have shown significant promise in oncology by targeting key proteins in cancer-related signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation.
A PROTAC designed to target a key component of this pathway, such as PI3K or mTOR, using a specific warhead linked to (S,R,S)-AHPC-PEG2-NH2, would induce the degradation of the target protein.[16] This would effectively shut down the downstream signaling cascade, leading to an anti-cancer effect.
Conclusion
(S,R,S)-AHPC-PEG2-NH2 is a versatile and widely used building block for the development of VHL-recruiting PROTACs. A thorough understanding of the underlying mechanism of action, coupled with rigorous experimental evaluation using the protocols outlined in this guide, is essential for the successful design and optimization of novel protein degraders. By leveraging these powerful tools, researchers can continue to expand the "druggable" proteome and develop innovative therapies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
The Core Principles of AHPC-PEG2-NH2 in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical applications of (S,R,S)-AHPC-PEG2-NH2, a critical reagent in the burgeoning field of targeted protein degradation. Designed for researchers, scientists, and drug development professionals, this document details the core concepts, experimental methodologies, and quantitative data associated with the use of this bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to AHPC-PEG2-NH2 and PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins.[1][2] A PROTAC consists of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][3]
(S,R,S)-AHPC-PEG2-NH2 is a high-purity chemical reagent that serves as a cornerstone in the construction of many PROTACs.[3][4] It is an E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC (Alkyl-HydroxyProline-based Compound) moiety, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine (-NH2) group.[4][5] The terminal amine provides a reactive handle for conjugation to a ligand for a protein of interest, typically through the formation of a stable amide bond.[5]
The PEG2 linker offers several advantages in PROTAC design, including enhanced aqueous solubility and the provision of an optimal spatial arrangement between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.[2]
Quantitative Data: Physicochemical Properties
A clear understanding of the physicochemical properties of AHPC-PEG2-NH2 is essential for its effective use in PROTAC synthesis.
| Property | Value | Reference |
| Molecular Formula | C28H41N5O6S | [4] |
| Molecular Weight | 575.72 g/mol | [4] |
| Purity | >95% | [6] |
| Appearance | White to yellow solid | [6] |
| Storage Conditions | -20°C for long-term storage | [7] |
Experimental Protocols
The successful synthesis and evaluation of a PROTAC using AHPC-PEG2-NH2 involves a multi-step process encompassing conjugation, purification, and functional assessment.
PROTAC Synthesis: Amide Bond Formation
This protocol outlines the general procedure for conjugating AHPC-PEG2-NH2 to a carboxylic acid-functionalized ligand for a protein of interest.
Materials:
-
AHPC-PEG2-NH2
-
Carboxylic acid-functionalized ligand for the protein of interest (POI-COOH)
-
Amide coupling agents (e.g., HATU, HOBt)
-
Organic base (e.g., DIPEA)
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the POI-COOH (1 equivalent), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in the chosen anhydrous solvent.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of AHPC-PEG2-NH2: Add a solution of AHPC-PEG2-NH2 (1 equivalent) in the anhydrous solvent to the reaction mixture.
-
Base Addition: Add DIPEA (3-4 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the reaction is complete, quench the reaction by adding water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification of the PROTAC
Purification of the synthesized PROTAC is crucial to remove unreacted starting materials and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed method.
Instrumentation and Reagents:
-
Preparative RP-HPLC system with a C18 column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water).
-
Chromatography: Inject the sample onto the C18 column. Elute the PROTAC using a linear gradient of Solvent B into Solvent A. The specific gradient will depend on the hydrophobicity of the PROTAC and should be optimized.
-
Fraction Collection: Collect the fractions containing the purified PROTAC, as determined by UV detection.
-
Analysis: Analyze the collected fractions by analytical LC-MS to confirm the purity and identity of the PROTAC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a solid.
Characterization of the PROTAC
The identity and purity of the final PROTAC should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the PROTAC.
In Vitro Evaluation of PROTAC Activity
The biological activity of the synthesized PROTAC is assessed by its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard technique to quantify protein levels.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies for the target protein and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Visualizations: Signaling Pathways and Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. m.youtube.com [m.youtube.com]
- 6. lifesensors.com [lifesensors.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-PEG2-NH2: A Technical Guide for Researchers in Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG2-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, applications in targeted protein degradation, and relevant experimental protocols.
Core Compound Information
(S,R,S)-AHPC-PEG2-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This amine group serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest, thereby forming a heterobifunctional PROTAC.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 2010159-60-9 (for free base) | [1] |
| 2097973-72-1 (for hydrochloride salt) | ||
| Molecular Formula | C28H41N5O6S | [1] |
| Molecular Weight | 575.72 g/mol | [1] |
| Synonyms | VH032-PEG2-NH2, VHL Ligand-Linker Conjugate 3, E3 ligase Ligand-Linker Conjugate 6 Free Base, (2S,4R)-1-((S)-2-(2-(2-(2-Aminoethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | [2][3] |
| Solubility | The hydrophilic PEG spacer enhances the aqueous solubility of the resulting PROTAC. | [4] |
| Storage | Store lyophilized at -20°C, desiccated. In lyophilized form, the chemical is stable for 36 months. In solution, store at -20°C and use within 3 months to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. | [1] |
Role in Targeted Protein Degradation
PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. (S,R,S)-AHPC-PEG2-NH2 is a critical component in the assembly of VHL-recruiting PROTACs. The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ligase, while the terminal amine of the PEG2 linker is used to attach a "warhead" that binds to the protein of interest (POI).
The PEG2 linker itself is not merely a spacer; its length and composition are crucial for the efficacy of the final PROTAC. It influences the molecule's physicochemical properties, cell permeability, and the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the VHL E3 ligase.[5][6]
Experimental Protocols
The evaluation of PROTACs synthesized using (S,R,S)-AHPC-PEG2-NH2 involves a series of in vitro and cellular assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments.
PROTAC Synthesis: Coupling of (S,R,S)-AHPC-PEG2-NH2 to a Target Ligand
This protocol describes a general method for conjugating the amine-terminated linker to a carboxylic acid on the target protein ligand.
Materials:
-
(S,R,S)-AHPC-PEG2-NH2
-
Target protein ligand with a carboxylic acid functional group
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Dissolve the target protein ligand and (S,R,S)-AHPC-PEG2-NH2 in anhydrous DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and purify the resulting PROTAC by flash column chromatography or preparative HPLC.
-
Confirm the identity and purity of the final product by NMR and LC-MS.[5]
Western Blotting for Protein Degradation Analysis
This method is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of the PROTAC in DMSO and serially dilute it to the desired final concentrations in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with the PROTAC dilutions and a vehicle control (DMSO only) for the desired time points (e.g., 4, 8, 16, 24 hours).
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
Immunoblotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control.
HiBiT Assay for High-Throughput Degradation Analysis
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format.
Principle: This technique involves tagging the endogenous target protein with the 11-amino-acid HiBiT peptide using CRISPR/Cas9. The HiBiT peptide has a high affinity for the LgBiT protein. When LgBiT is added, it complements HiBiT to form a functional NanoLuc luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged protein.
Endpoint Lytic Assay Protocol:
-
Seed HiBiT-tagged cells in a 96- or 384-well plate and treat with the PROTAC as described for the Western blot.
-
Prepare a 2x lytic detection reagent containing lytic buffer, lytic substrate, and LgBiT protein.
-
Add the lytic detection reagent to the cells.
-
Measure the luminescence using a luminometer.
Data Presentation
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | Protein Y | Cell Line Z | Value | Value |
| PROTAC-A | Protein B | Cell Line C | Value | Value |
Note: The values in this table are placeholders and are intended to demonstrate the format of data presentation. The DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, while the Dmax represents the maximum percentage of protein degradation achievable with that PROTAC.[5][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of a VHL-recruiting PROTAC and a typical experimental workflow for its evaluation.
Caption: General mechanism of action for a VHL-recruiting PROTAC.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. shellchemtech.com [shellchemtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 4. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
The Discovery and Development of AHPC-based VHL Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and application of (S,R,S)-AHPC-based ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A critical component in the development of Proteolysis Targeting Chimeras (PROTACs), these ligands have revolutionized targeted protein degradation. This guide details the underlying biological pathways, experimental protocols for ligand characterization, and quantitative binding data to inform rational drug design and development.
Introduction to VHL and AHPC-based Ligands
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1][2] This complex plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3][4] The discovery that small molecules could be designed to bind to VHL and recruit it to new protein targets has been a significant breakthrough in the field of targeted protein degradation.[5][6]
(S,R,S)-AHPC ((S)-1-(2-((4-(4-chlorophenyl)thiazol-2-yl)methyl)pyrrolidin-1-yl)-2,2-dimethyl-1-oxopropan-2-amine), also known as VH032-NH2, is a derivative of the well-characterized VHL ligand, VH032.[7] These ligands mimic the hydroxylated proline residue of HIF-1α, allowing them to bind to the substrate recognition pocket of VHL.[8] This characteristic makes them ideal for incorporation into PROTACs, which are heterobifunctional molecules that link a target protein ligand to an E3 ligase ligand.[7] By inducing the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, AHPC-based PROTACs can trigger the ubiquitination and degradation of proteins of interest.[9]
Quantitative Data on AHPC-based VHL Ligands
The binding affinity of AHPC-based ligands and their derivatives to the VHL protein is a crucial parameter for the development of potent PROTACs. The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of several key AHPC-based VHL ligands, as determined by various biophysical and biochemical assays.
Table 1: Binding Affinities (Kd) of AHPC-based VHL Ligands
| Ligand | Binding Affinity (Kd) to VHL | Measurement Method |
| VH032 | 185 nM | Not Specified[1] |
| VH101 | 44 nM | Not Specified[1] |
| VH298 | 80 - 90 nM | Not Specified[10] |
| VHL-IN-1 | 37 nM | Not Specified[10] |
| (S,R,S)-AHPC (VH032-NH2) | - | - |
| (S,R,S)-AHPC-Me | - | - |
| VL285 | - | - |
| VHL Ligand 14 | - | - |
| 3-methylisoxazole analog (11) | 0.17 µM | SPR[6] |
| Ligand 133a | 171 nM | SPR[6] |
| Ligand 134a | 29 nM | SPR[6] |
Table 2: Inhibitory Concentrations (IC50) of AHPC-based VHL Ligands
| Ligand | IC50 | Measurement Method |
| VH032 | 77.8 nM | TR-FRET[11] |
| VH298 | 44.0 nM | TR-FRET[11] |
| VH032 amine (6) | 13.3 µM | TR-FRET[11] |
| Me-VH032 amine (7) | 7.9 µM | TR-FRET[11] |
| BOC-VH032 (8) | 4.9 µM | TR-FRET[11] |
| VH032 phenol (B47542) (9) | 34.0 nM | TR-FRET[11] |
| VH032-PEG4-amine (10) | 5.9 nM | TR-FRET[11] |
| MZ1 (PROTAC) | 14.7 nM | TR-FRET[11] |
| VL285 | 0.34 µM | Not Specified[10] |
| VHL Ligand 14 | 196 nM | Not Specified[10] |
| Ligand 140a | 462 nM | FP[6] |
Signaling Pathways and Experimental Workflows
VHL-Mediated Ubiquitination and Degradation Pathway
The canonical pathway involves the oxygen-dependent hydroxylation of HIF-1α, which is then recognized by the VHL E3 ligase complex, leading to its ubiquitination and degradation by the proteasome. AHPC-based PROTACs hijack this system to degrade a target protein of interest (POI).
Caption: VHL-mediated ubiquitination pathway and its hijacking by AHPC-based PROTACs.
Experimental Workflow for AHPC-based VHL Ligand Development
The development of novel AHPC-based VHL ligands and corresponding PROTACs follows a structured workflow, from initial design to in vivo validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis Protocol for (S,R,S)-AHPC-PEG2-NH2 Dihydrochloride: A Key Intermediate for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the multi-step synthesis of (S,R,S)-AHPC-PEG2-NH2 dihydrochloride (B599025), a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional linker incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 2-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine. The protocol is designed to be a comprehensive guide for researchers, offering a step-by-step methodology from the synthesis of the core VHL ligand to the final dihydrochloride salt.
Introduction
PROTACs are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins associated with various diseases. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
(S,R,S)-AHPC is a potent and widely used ligand for the VHL E3 ligase.[1] The molecule described herein, (S,R,S)-AHPC-PEG2-NH2 dihydrochloride, provides a VHL ligand pre-functionalized with a flexible, hydrophilic PEG linker and a reactive primary amine. This terminal amine allows for straightforward conjugation to a ligand for a protein of interest, facilitating the rapid synthesis of PROTAC libraries for drug discovery and development.
Overall Synthesis Workflow
The synthesis of this compound is a multi-step process that begins with the synthesis of the core VHL ligand, (S,R,S)-AHPC-NH2 hydrochloride (also known as VH032 amine hydrochloride). This is followed by the coupling of a Boc-protected PEG2 linker, subsequent deprotection of the terminal amine, and finally, formation of the dihydrochloride salt.
Experimental Protocols
Part 1: Synthesis of (S,R,S)-AHPC-NH2 Hydrochloride (VH032 Amine)
This protocol is adapted from a multi-gram, chromatography-free synthesis.[2]
Materials:
-
(4-Bromophenyl)methanamine
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate (B1210297) (EA)
-
Methanol (MeOH)
-
Other reagents and solvents as described in the cited literature.[2]
Procedure: A detailed, step-by-step procedure for the multi-step synthesis of (S,R,S)-AHPC-NH2 hydrochloride is described by Tang, W. et al. in "Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction".[2] The process involves several steps starting from commercially available materials and results in the desired product as a hydrochloride salt.[2]
Quantitative Data Summary (Part 1)
| Parameter | Value | Reference |
| Starting Material | (4-Bromophenyl)methanamine | [2] |
| Key Intermediate | Boc-protected intermediates | [2] |
| Final Product | (S,R,S)-AHPC-NH2 hydrochloride | [2] |
| Scale | Multi-gram | [2] |
| Overall Yield | 65% | [2] |
| Purity | 97% (by HPLC) | [2] |
| Purification | Column chromatography-free | [2] |
Part 2: Amide Coupling of (S,R,S)-AHPC-NH2 HCl with Boc-NH-PEG2-COOH
Materials:
-
(S,R,S)-AHPC-NH2 hydrochloride
-
Boc-NH-PEG2-COOH
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of (S,R,S)-AHPC-NH2 hydrochloride (1.0 eq) and Boc-NH-PEG2-COOH (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) and HATU (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S,R,S)-AHPC-PEG2-NH-Boc.
Part 3: Boc Deprotection and Dihydrochloride Salt Formation
Materials:
-
(S,R,S)-AHPC-PEG2-NH-Boc
-
4M HCl in 1,4-dioxane (B91453)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve (S,R,S)-AHPC-PEG2-NH-Boc (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10-20 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 1-4 hours.[3]
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration and wash with cold diethyl ether to yield (S,R,S)-AHPC-PEG2-NH2 as the dihydrochloride salt.[3]
-
If no precipitate forms, remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation.
Quantitative Data Summary (Parts 2 & 3)
| Step | Starting Material | Key Reagents | Product | Expected Yield | Purity |
| Amide Coupling | (S,R,S)-AHPC-NH2 HCl | Boc-NH-PEG2-COOH, HATU | (S,R,S)-AHPC-PEG2-NH-Boc | Moderate to High | >95% |
| Deprotection & Salt | (S,R,S)-AHPC-PEG2-NH-Boc | 4M HCl in dioxane | This compound | High | >95% |
PROTAC Mechanism of Action
The synthesized this compound is a key building block for creating PROTACs that hijack the VHL E3 ligase to induce the degradation of a target protein.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following these procedures, researchers in the field of targeted protein degradation can efficiently produce this valuable intermediate for the development of novel PROTAC-based therapeutics. The provided diagrams and data tables serve as a quick reference for the experimental workflow and expected outcomes.
References
Application Notes and Protocols for Conjugating (S,R,S)-AHPC-PEG2-NH2 to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-PEG2-NH2, to a protein of interest. This bifunctional molecule is a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins. By conjugating (S,R,S)-AHPC-PEG2-NH2 to a protein, researchers can create novel biologics, such as antibody-drug conjugates (ADCs) or other protein-based therapeutics, capable of targeted protein degradation.
The primary amine group on the PEG2 linker of (S,R,S)-AHPC-PEG2-NH2 allows for its covalent attachment to proteins, most commonly through the ε-amino groups of lysine (B10760008) residues. This document will focus on the widely used and robust N-hydroxysuccinimide (NHS) ester-based conjugation chemistry.
Principle of the Reaction
The conjugation of (S,R,S)-AHPC-PEG2-NH2 to a protein of interest is typically achieved in a two-step process. First, the protein is activated with a bifunctional crosslinker containing an NHS ester. The NHS ester reacts with primary amines on the protein, such as the side chains of lysine residues, to form a stable amide bond. In the second step, the (S,R,S)-AHPC-PEG2-NH2, which also contains a primary amine, is conjugated to the other end of the crosslinker.
Alternatively, if the protein of interest has available carboxyl groups (glutamic or aspartic acid residues), they can be activated with a carbodiimide (B86325) reagent (like EDC) in the presence of NHS to form an NHS ester. This activated protein can then directly react with the primary amine of (S,R,S)-AHPC-PEG2-NH2. This application note will focus on the first approach, which is more common for targeting lysine residues.
Materials and Reagents
Key Components
-
Protein of interest (purified, in an amine-free buffer)
-
(S,R,S)-AHPC-PEG2-NH2
-
Bifunctional crosslinker with two NHS ester groups (e.g., BS3, DSS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 7.2-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification System: Dialysis cassettes (10K MWCO), size-exclusion chromatography (SEC) column, or other suitable protein purification system.
Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Molar Ratio of Crosslinker to Protein | 5:1 to 20:1 | Optimization is required to achieve the desired degree of labeling (DOL). |
| Molar Ratio of (S,R,S)-AHPC-PEG2-NH2 to Protein | 10:1 to 50:1 | A higher excess is used to drive the second reaction to completion. |
| pH of Reaction Buffer | 7.2 - 8.5 | A slightly basic pH is optimal for the reaction of NHS esters with primary amines. |
Experimental Protocols
Protocol 1: Two-Step Conjugation via a Homobifunctional NHS Ester Crosslinker
This protocol is recommended to minimize protein-protein crosslinking.
Step 1: Activation of the Protein of Interest
-
Buffer Exchange: Ensure the protein of interest is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the homobifunctional NHS ester crosslinker (e.g., BS3) in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Reaction: Add the calculated volume of the crosslinker solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess Crosslinker: Remove the unreacted crosslinker by dialysis against PBS (pH 7.4) for at least 4 hours at 4°C with at least two buffer changes, or by using a desalting column.
Step 2: Conjugation of (S,R,S)-AHPC-PEG2-NH2
-
Prepare (S,R,S)-AHPC-PEG2-NH2 Solution: Dissolve (S,R,S)-AHPC-PEG2-NH2 in anhydrous DMF or DMSO to a concentration of 50-100 mM.
-
Reaction: Add the calculated volume of the (S,R,S)-AHPC-PEG2-NH2 solution to the activated protein solution to achieve the desired molar excess (e.g., 20-fold molar excess).
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from unreacted (S,R,S)-AHPC-PEG2-NH2 and byproducts using dialysis, SEC, or another suitable chromatography method.
Protocol 2: One-Step Conjugation via Protein Carboxyl Group Activation
This protocol is an alternative if targeting carboxyl groups is desired.
-
Buffer Exchange: Ensure the protein of interest is in an MES buffer (pH 6.0) at a concentration of 1-10 mg/mL.
-
Prepare Reagent Solutions:
-
Dissolve EDC in MES buffer to a concentration of 100 mM.
-
Dissolve NHS in MES buffer to a concentration of 100 mM.
-
Dissolve (S,R,S)-AHPC-PEG2-NH2 in MES buffer to a concentration of 50-100 mM.
-
-
Activation: Add EDC and NHS to the protein solution to a final concentration of 10 mM each. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the (S,R,S)-AHPC-PEG2-NH2 solution to the activated protein solution to achieve the desired molar excess.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the conjugate as described in Protocol 1.
Characterization of the Conjugate
Determination of Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the number of (S,R,S)-AHPC-PEG2-NH2 molecules per protein, can be estimated using UV-Vis spectrophotometry if the small molecule has a distinct absorbance peak that does not overlap significantly with the protein's absorbance at 280 nm. If there is overlap, mass spectrometry is the preferred method.
Using Mass Spectrometry:
-
Method: Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Procedure: Analyze the purified conjugate by MS. The mass shift between the unconjugated and conjugated protein will indicate the number of attached (S,R,S)-AHPC-PEG2-NH2 molecules. A distribution of species with different numbers of conjugated molecules is often observed.
Purity and Integrity Analysis
-
SDS-PAGE: To confirm the formation of the conjugate and assess for aggregation or fragmentation. The conjugated protein should show a slight increase in molecular weight.
-
Size-Exclusion Chromatography (SEC): To assess the purity of the conjugate and detect any aggregates.
Stability Assessment
The stability of the final conjugate is crucial for its therapeutic efficacy.
-
Thermal Stability: Can be assessed using techniques like differential scanning calorimetry (DSC) or thermal shift assays to determine the melting temperature (Tm) of the conjugate compared to the unconjugated protein.
-
Long-term Stability: The conjugate should be stored at appropriate temperatures (-20°C or -80°C) and its integrity monitored over time by SEC and functional assays.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Efficiency | - Inactive reagents (hydrolyzed NHS ester).- Suboptimal pH.- Presence of primary amines in the buffer.- Insufficient molar excess of reagents. | - Use fresh, anhydrous solvents to prepare reagent solutions.- Ensure the reaction buffer pH is between 7.2 and 8.5.- Perform buffer exchange to remove interfering substances.- Optimize the molar ratios of crosslinker and (S,R,S)-AHPC-PEG2-NH2. |
| Protein Precipitation | - High degree of labeling leading to increased hydrophobicity.- Protein instability under reaction conditions. | - Reduce the molar excess of the crosslinker.- Perform the reaction at a lower temperature (4°C).- Optimize the buffer composition. |
| Loss of Protein Activity | - Conjugation at or near the active site. | - Reduce the degree of labeling.- Consider site-specific conjugation methods if random lysine conjugation is detrimental. |
Visualizations
Caption: Experimental workflow for the two-step conjugation of (S,R,S)-AHPC-PEG2-NH2 to a protein.
Application Notes and Protocols for PROTAC Experimental Design Utilizing (S,R,S)-AHPC-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of Proteolysis Targeting Chimeras (PROTACs) that incorporate (S,R,S)-AHPC-PEG2-NH2 , a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document outlines the underlying principles, detailed experimental protocols, and data interpretation for the successful development and characterization of VHL-recruiting PROTACs.
(S,R,S)-AHPC-PEG2-NH2 is a key building block in PROTAC synthesis, comprising the (S,R,S)-AHPC moiety that binds to the VHL E3 ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group for conjugation to a target protein ligand.[1][2] PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]
PROTAC Signaling Pathway
The mechanism of action for a PROTAC synthesized with (S,R,S)-AHPC-PEG2-NH2 involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[5]
Caption: PROTAC-induced ubiquitination and degradation pathway.
Key Experimental Workflow
The development and characterization of a PROTAC involves a systematic workflow of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.
Caption: A typical experimental workflow for PROTAC characterization.
Quantitative Data Summary
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. The key parameters are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Target Protein | PROTAC | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| SMARCA2 | ACBI2 | VHL | 78 | 46 | - | [6] |
| AR | ARD-69 | VHL | 0.86 | >90 | LNCaP | [7] |
| AR | ARD-69 | VHL | 0.76 | >90 | VCaP | [7] |
| EGFRL858R/T790M | Compound 29 | VHL | 5.9 | >90 | H1975 | [7] |
| Bcl-xl | - | VHL | 46 | 96.2 | WI38 | [7] |
| p110α | GP262 | VHL (VH032) | 227.4 | 71.3 | MDA-MB-231 | [8] |
| p110γ | GP262 | VHL (VH032) | 42.23 | 88.6 | MDA-MB-231 | [8] |
| mTOR | GP262 | VHL (VH032) | 45.4 | 74.9 | MDA-MB-231 | [8] |
| HDAC3 | Compound 22 | VHL | 440 | 77 | HCT116 | [9] |
Experimental Protocols
Target Protein Degradation Assay via Western Blot
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC synthesized using (S,R,S)-AHPC-PEG2-NH2
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.[4]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. The final DMSO concentration should be kept constant and below 0.1%. Replace the medium in the wells with the PROTAC-containing medium or a vehicle control.[4]
-
Incubation: Incubate the cells for the desired time period (e.g., 2-24 hours) to assess degradation kinetics.[4]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the SDS-PAGE gel, and transfer the proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[1]
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Reaction Setup: On ice, assemble the reaction mixture containing the E1 enzyme, E2 enzyme, VBC complex, target protein, ubiquitin, and the PROTAC in the ubiquitination reaction buffer.[1]
-
Initiate Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the target protein to visualize the ladder of poly-ubiquitinated species.[1]
Ternary Complex Formation Assay using NanoBRET™
This cellular assay monitors the formation of the ternary complex in live cells.[3][10]
Materials:
-
Cell line (e.g., HEK293)
-
Expression vector for NanoLuc®-fused target protein
-
Expression vector for HaloTag®-fused VHL
-
NanoBRET™ Nano-Glo® substrate
-
HaloTag® NanoBRET™ 618 ligand
-
PROTAC
Protocol:
-
Transfection: Co-transfect the cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.
-
Cell Plating: Plate the transfected cells in a white, opaque multi-well plate.
-
Labeling: Add the HaloTag® ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL fusion protein.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.
-
Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a luminometer capable of detecting BRET.
-
Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.[10]
High-Throughput Protein Degradation Assay using HiBiT
The HiBiT system provides a sensitive and quantitative method for measuring protein degradation in a high-throughput format.[2][11]
Materials:
-
CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein.[2]
-
Nano-Glo® HiBiT Lytic Detection System
-
PROTAC
Protocol:
-
Cell Seeding: Seed the HiBiT-tagged cell line in a multi-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate for the desired time.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.[12]
-
Measurement: Measure the luminescence using a plate reader.
-
Analysis: The luminescent signal is directly proportional to the amount of HiBiT-tagged protein remaining. Calculate the percentage of degradation relative to the vehicle control.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. selvita.com [selvita.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Application Notes and Protocols: Conjugation of (S,R,S)-AHPC-PEG2-NH2 with NHS Esters for PROTAC® Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that induce targeted protein degradation.[1][2][3] This molecule incorporates the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible two-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[3] The primary amine serves as a versatile reactive handle for conjugation with various molecules, most commonly with N-hydroxysuccinimide (NHS) esters.
This document provides detailed application notes and protocols for the reaction of (S,R,S)-AHPC-PEG2-NH2 with NHS esters, a crucial step in the synthesis of VHL-recruiting PROTACs. The resulting amide bond is highly stable, making this a robust method for linking the VHL ligand to a warhead that binds to a protein of interest (POI).[4][5]
Reaction Principle
The fundamental reaction involves the nucleophilic attack of the primary amine of (S,R,S)-AHPC-PEG2-NH2 on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is highly efficient and selective for primary amines under appropriate pH conditions.[4][5]
Quantitative Data Summary
While specific kinetic data for the reaction of every possible NHS ester with (S,R,S)-AHPC-PEG2-NH2 is not exhaustively available, the following table summarizes typical reaction parameters and expected outcomes based on the well-established chemistry of amine-NHS ester conjugations.
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | The reaction rate is pH-dependent. At lower pH, the amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[5] |
| Buffer | Phosphate, Borate, or Bicarbonate Buffer (0.1 M) | Amine-free buffers are essential to avoid competing reactions. Tris-based buffers should be avoided.[5] |
| Solvent for NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | NHS esters are often not readily soluble in aqueous buffers and should be dissolved in a minimal amount of organic solvent before addition to the reaction mixture. |
| Molar Ratio (NHS Ester : Amine) | 1.1 - 5 equivalents | A slight to moderate excess of the NHS ester is typically used to drive the reaction to completion. The optimal ratio may need to be determined empirically. |
| Reaction Time | 1 - 4 hours at Room Temperature, or overnight at 4°C | Reaction progress can be monitored by analytical techniques such as LC-MS or HPLC. |
| Reaction Monitoring | LC-MS, HPLC | These techniques can be used to track the consumption of starting materials and the formation of the desired product.[2] |
| Expected Yield | > 80% (highly dependent on substrate and conditions) | Yields are generally high but can be influenced by factors such as steric hindrance of the reactants and competing hydrolysis of the NHS ester. |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Conjugation of (S,R,S)-AHPC-PEG2-NH2 with an NHS Ester
This protocol describes a general method for conjugating (S,R,S)-AHPC-PEG2-NH2 with a small molecule NHS ester to form a PROTAC precursor.
Materials:
-
(S,R,S)-AHPC-PEG2-NH2 hydrochloride salt
-
Target-specific NHS ester (warhead)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3) or 0.1 M Phosphate Buffer (pH 7.5)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Reaction vial
-
Stirring apparatus
-
Analytical HPLC-MS system for reaction monitoring
-
Preparative HPLC system for purification
Procedure:
-
Preparation of (S,R,S)-AHPC-PEG2-NH2 solution:
-
Dissolve (S,R,S)-AHPC-PEG2-NH2 hydrochloride salt in the chosen reaction buffer to a final concentration of approximately 10-20 mg/mL.
-
Add 1.1 equivalents of DIPEA to neutralize the hydrochloride salt and deprotonate the primary amine.
-
-
Preparation of NHS ester solution:
-
Immediately before use, dissolve the target-specific NHS ester in a minimal volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
-
Reaction:
-
To the stirring solution of (S,R,S)-AHPC-PEG2-NH2, add the NHS ester solution dropwise. A typical starting molar ratio is 1.2 equivalents of the NHS ester to 1 equivalent of the amine.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by LC-MS. Look for the consumption of the starting materials and the appearance of the product peak with the expected mass-to-charge ratio.
-
-
Purification:
-
Once the reaction is complete, the product can be purified by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Diagrams
Caption: Experimental workflow for the conjugation of (S,R,S)-AHPC-PEG2-NH2 with an NHS ester.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for (S,R,S)-AHPC-PEG2-NH2 PROTACs in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This ternary complex formation between the POI, PROTAC, and E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5]
(S,R,S)-AHPC-PEG2-NH2 is a PROTAC component that includes a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[6][7] The amine group allows for conjugation to a ligand for a specific POI. This document provides detailed protocols for cell-based assays to characterize the activity of PROTACs constructed with the (S,R,S)-AHPC-PEG2-NH2 moiety.
Signaling Pathway of (S,R,S)-AHPC-PEG2-NH2-based PROTACs
The primary mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC-PEG2-NH2 linker framework involves co-opting the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[1][8] The (S,R,S)-AHPC component specifically engages the VHL E3 ligase.[3][4] The conjugated POI ligand binds to the target protein, and the PROTAC facilitates the formation of a ternary complex, leading to polyubiquitination and subsequent degradation of the POI by the proteasome.[5][9]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
A series of cell-based assays are essential to characterize the efficacy and mechanism of action of a novel PROTAC. The following protocols provide a general framework for these experiments.
Assessment of Target Protein Degradation by Western Blot
This protocol details the use of western blotting to quantify the degradation of the target protein following treatment with the PROTAC.[10][11]
Experimental Workflow
Caption: Western blot experimental workflow.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
(S,R,S)-AHPC-PEG2-NH2-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase and reach 70-80% confluency at the time of treatment.[9]
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control for a specified time (e.g., 2-24 hours).[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[6]
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Data Presentation:
Table 1: Dose-Dependent Degradation of Target Protein
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) |
| Vehicle (0) | 100 |
| 1 | 95 |
| 10 | 70 |
| 100 | 30 |
| 1000 | 10 |
| 10000 | 40 (Hook Effect) |
Table 2: Time-Dependent Degradation of Target Protein
| Time (hours) | Normalized Target Protein Level (%) |
| 0 | 100 |
| 2 | 80 |
| 4 | 50 |
| 8 | 25 |
| 16 | 15 |
| 24 | 10 |
Cell Viability Assay (MTT Assay)
This assay determines the effect of PROTAC-induced protein degradation on cell viability or proliferation.[12][13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for 48-72 hours.[3]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[12][14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan (B1609692) crystals.[12][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13][14]
Data Presentation:
Table 3: Cell Viability in Response to PROTAC Treatment
| PROTAC Concentration (nM) | Cell Viability (%) |
| Vehicle (0) | 100 |
| 1 | 98 |
| 10 | 90 |
| 100 | 60 |
| 1000 | 20 |
| 10000 | 15 |
Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the formation of the POI-PROTAC-VHL ternary complex within the cell.[16][17]
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein or VHL overnight at 4°C.
-
Complex Capture: Add protein A/G-coupled agarose (B213101) beads to pull down the antibody-protein complexes.[17]
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the protein complexes and analyze the presence of the POI, VHL, and other components of the E3 ligase complex by western blot.
Expected Outcome: An increased amount of VHL should be detected in the immunoprecipitate of the target protein from PROTAC-treated cells compared to the vehicle control, and vice-versa.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial characterization of (S,R,S)-AHPC-PEG2-NH2-based PROTACs in a cell-based setting. These assays are crucial for determining the efficacy of target protein degradation, understanding the downstream functional consequences, and confirming the mechanism of action. Further biophysical assays may be employed for a more in-depth characterization of ternary complex formation and binding kinetics.[16][18]
References
- 1. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Ubiquitination Assay with (S,R,S)-AHPC-PEG2-NH2-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to a POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite assembly forms a ternary complex, bringing the E3 ligase in close proximity to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
(S,R,S)-AHPC-PEG2-NH2 is a widely used building block in the synthesis of PROTACs. It incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a PEGylated linker with a terminal amine group for conjugation to a POI ligand. Verifying the ability of a novel PROTAC to induce the ubiquitination of its target is a critical step in its preclinical validation. The in vitro ubiquitination assay is a direct and powerful method to confirm the PROTAC's mechanism of action in a reconstituted, cell-free system.
These application notes provide a detailed protocol for conducting an in vitro ubiquitination assay using a PROTAC synthesized with (S,R,S)-AHPC-PEG2-NH2 to recruit the VHL E3 ligase complex for the ubiquitination of a target protein.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin cascade in a test tube:
-
E1 Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Conjugating Enzyme: Receives the activated ubiquitin from E1.
-
E3 Ligase (VHL Complex): Recruited by the PROTAC, it facilitates the transfer of ubiquitin from the E2 enzyme to the target protein.
-
Ubiquitin: The small protein tag that marks the target for degradation.
-
ATP: Provides the energy for the ubiquitination cascade.
-
PROTAC: The molecule of interest that brings the E3 ligase and the target protein together.
-
Target Protein (POI): The protein intended for ubiquitination.
Successful PROTAC-mediated ubiquitination is typically visualized by Western blotting, where a "ladder" of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated target protein is detected.
Data Presentation
The following tables present representative quantitative data from a series of experiments designed to characterize a hypothetical PROTAC, "PROTAC-X," which utilizes (S,R,S)-AHPC-PEG2-NH2 to degrade "Target Protein Y."
Table 1: Ternary Complex Formation and Binding Affinity
| PROTAC Compound | Target Protein | KD (PROTAC to POI) (nM) | KD (PROTAC to VHL) (nM) | Ternary Complex KD (nM) | Cooperativity (α) | Assay Method |
| PROTAC-X | Target-Y | 25 | 50 | 5 | 10 | Surface Plasmon Resonance (SPR) |
| Control Ligand (for POI) | Target-Y | 20 | >10,000 | - | - | SPR |
| Control Ligand (VHL) | Target-Y | >10,000 | 45 | - | - | SPR |
Table 2: In Vitro Ubiquitination of Target Protein Y
| PROTAC Compound | Target Protein | Ubiquitination Signal (Fold Change vs. Vehicle) | EC50 (nM) | Assay Method |
| PROTAC-X | Target-Y | 15.2 | 75 | Western Blot Densitometry |
| Control (No PROTAC) | Target-Y | 1.0 | - | Western Blot Densitometry |
Table 3: Cellular Degradation of Target Protein Y (for context)
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) | Assay Method |
| PROTAC-X | HEK293 | 50 | 92 | 24 | Western Blot |
| PROTAC-X | HeLa | 65 | 88 | 24 | Western Blot |
| Control (No PROTAC) | HEK293 | >10,000 | 0 | 24 | Western Blot |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This protocol describes a standard 25 µL reaction. It is recommended to prepare a master mix for common reagents to ensure consistency. All steps should be performed on ice.
Materials and Reagents:
-
Recombinant Human E1 Activating Enzyme (e.g., UBE1)
-
Recombinant Human E2 Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant Human VHL-ElonginB-ElonginC (VBC) Complex
-
Recombinant Human Ubiquitin
-
Recombinant Target Protein (POI)
-
PROTAC synthesized with (S,R,S)-AHPC-PEG2-NH2 (stock solution in DMSO)
-
ATP solution (100 mM)
-
10X Ubiquitination Buffer (500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT)
-
Nuclease-free water
-
5X SDS-PAGE Loading Buffer
Procedure:
-
Thaw Reagents: Thaw all enzymes, proteins, and reagents on ice.
-
Prepare Master Mix: Prepare a master mix containing all components except the PROTAC and E3 ligase. For one 25 µL reaction, combine the following:
-
12.5 µL Nuclease-free water
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (100 mM stock for 5 mM final concentration)
-
1.0 µL E1 Enzyme (e.g., 500 nM stock for 20 nM final concentration)
-
1.25 µL E2 Enzyme (e.g., 5 µM stock for 250 nM final concentration)
-
2.5 µL Ubiquitin (e.g., 1 mg/mL stock for ~10 µM final concentration)
-
2.5 µL Target Protein (e.g., 5 µM stock for 500 nM final concentration)
-
-
Set up Reactions: In individual microcentrifuge tubes, aliquot 23.5 µL of the master mix.
-
Add PROTAC and E3 Ligase:
-
To the test sample, add 0.5 µL of the VBC complex (e.g., 1 µM stock for 20 nM final concentration) and 1.0 µL of the PROTAC solution (or a serial dilution for dose-response).
-
Negative Controls:
-
No PROTAC: Add 1.0 µL of DMSO.
-
No E3 Ligase: Replace the VBC complex with an equal volume of 1X Ubiquitination Buffer.
-
No E1: In the master mix, replace the E1 enzyme with buffer.
-
-
-
Incubation: Gently mix the reactions and incubate at 37°C for 60-90 minutes.
-
Stop Reaction: Terminate the reaction by adding 6.25 µL of 5X SDS-PAGE Loading Buffer.
-
Denature: Boil the samples at 95°C for 5 minutes.
-
Analysis: Proceed with Western blot analysis as described in Protocol 2.
Protocol 2: Western Blot Analysis of Ubiquitinated Target Protein
Procedure:
-
SDS-PAGE: Load 15-20 µL of each reaction onto a suitable percentage SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. A ladder of bands or a smear at higher molecular weights compared to the unmodified target protein indicates successful ubiquitination.
-
Densitometry Analysis: For quantitative results, perform densitometry analysis on the Western blot image using software such as ImageJ. Measure the intensity of the ubiquitination ladder and normalize it to the intensity of the unmodified protein or a loading control if applicable.
Mandatory Visualizations
Caption: PROTAC-induced ubiquitination pathway.
Caption: Experimental workflow for the in vitro ubiquitination assay.
Caption: Logical relationship of PROTAC mechanism of action.
Application Notes and Protocols for PROTAC Design Using (S,R,S)-AHPC-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-PEG2-NH2 is a key building block in PROTAC synthesis, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine for conjugation to a POI ligand.[2][3][4]
This document provides detailed guidelines, experimental protocols, and data interpretation for the design and evaluation of PROTACs utilizing (S,R,S)-AHPC-PEG2-NH2.
PROTAC Mechanism of Action with VHL E3 Ligase
VHL-recruiting PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein. The PROTAC is then released to engage in another catalytic cycle.
VHL E3 Ligase Signaling Pathway
The VHL E3 ligase complex is a key regulator of the hypoxia-inducible factor (HIF-1α) signaling pathway.[6] Under normoxic conditions, HIF-1α is hydroxylated, leading to its recognition by VHL, followed by ubiquitination and proteasomal degradation. By hijacking this pathway, PROTACs can induce the degradation of a wide range of target proteins, impacting various downstream signaling cascades. The degradation of a target protein, for instance, a kinase involved in a cancer signaling pathway, can lead to the inhibition of cell proliferation and induction of apoptosis.
Quantitative Data Summary
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the VHL E3 ligase, its ability to induce degradation of the target protein (DC50 and Dmax), and the stability of the ternary complex (cooperativity factor α). The following tables provide representative data for VHL-based PROTACs.
Disclaimer: The following data is illustrative and compiled from studies on various (S,R,S)-AHPC-based PROTACs. Specific values for PROTACs synthesized with the (S,R,S)-AHPC-PEG2-NH2 linker will be target-dependent and require experimental determination.
Table 1: VHL Ligand Binding Affinity
| Ligand | Binding Affinity (Kd) to VHL | Assay Method |
|---|---|---|
| (S,R,S)-AHPC derivative | 80 - 90 nM | Isothermal Titration Calorimetry (ITC)[7] |
| VH032 | 1.11 µM | Not Specified[8] |
Table 2: Representative PROTAC Degradation Parameters
| PROTAC (Target) | Cell Line | DC50 | Dmax |
|---|---|---|---|
| ARV-771 (BET proteins) | Castration-Resistant Prostate Cancer (CRPC) cells | <1 nM | >90%[9] |
| NC-1 (BTK) | Mino cells | 2.2 nM | 97%[7] |
| Representative HDAC PROTAC | HCT116 cells | 0.53 µM | >75%[10] |
Table 3: Representative Ternary Complex Cooperativity
| PROTAC System | Cooperativity (α) | Method |
|---|---|---|
| MZ1 with Brd4(2) | ~15-20 | ITC, SPR[11] |
| Negatively cooperative PROTAC | <1 | 19F NMR |
Experimental Protocols
Protocol 1: PROTAC Synthesis via Amide Coupling
This protocol outlines the synthesis of a PROTAC by coupling (S,R,S)-AHPC-PEG2-NH2 with a carboxylic acid-functionalized POI ligand.
Materials:
-
(S,R,S)-AHPC-PEG2-NH2[2]
-
POI ligand with a terminal carboxylic acid
-
Coupling agents: HATU or HBTU/HOBt
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reaction vessel, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)
-
HPLC for purification
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand-acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture and stir for 5 minutes.
-
Add (S,R,S)-AHPC-PEG2-NH2 (1.0 equivalent), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for Protein Degradation
This protocol is for quantifying the degradation of the target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate DC50 and Dmax values using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This in-cell assay quantifies the formation of the ternary complex.[2]
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-VHL
-
Transfection reagent
-
Opti-MEM™
-
Synthesized PROTAC
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with NanoLuc®-POI and HaloTag®-VHL expression vectors. Plate the transfected cells in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the HaloTag® NanoBRET® 618 Ligand to the PROTAC dilutions. Add this mixture to the cells and incubate for 2 hours.
-
Reagent Addition: Add Nano-Glo® Live Cell Substrate to each well.
-
Signal Measurement: Incubate for 10-15 minutes at room temperature. Measure donor emission (460 nm) and acceptor emission (>610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 4: Cell Viability Assay
This assay assesses the cytotoxic effect of the PROTAC on cells.
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC for 72 hours.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition and Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and calculate the IC50 value.
Conclusion
The (S,R,S)-AHPC-PEG2-NH2 linker is a valuable tool for the rational design of VHL-recruiting PROTACs. By following the detailed protocols for synthesis and cellular evaluation outlined in these application notes, researchers can effectively develop and characterize novel protein degraders. The systematic assessment of degradation efficiency, ternary complex formation, and cellular viability is crucial for advancing potent and selective PROTACs towards therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S,R,S)-AHPC-PEG2-NH2 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of (S,R,S)-AHPC-PEG2-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-PEG2-NH2 is a key building block in the synthesis of PROTACs, incorporating a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) and a flexible polyethylene (B3416737) glycol (PEG2) linker with a terminal amine for conjugation to a POI ligand.
Robust analytical characterization is paramount to ensure the identity, purity, and efficacy of the final PROTAC molecule. These application notes provide detailed protocols for the essential analytical methods used to characterize PROTACs synthesized using the (S,R,S)-AHPC-PEG2-NH2 linker.
PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC leveraging the (S,R,S)-AHPC-PEG2-NH2 building block involves the recruitment of the VHL E3 ligase to a specific POI. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-VHL), leading to the polyubiquitination of the POI. The ubiquitinated POI is then recognized and degraded by the 26S proteasome.
VHL E3 Ligase Signaling Pathway
The VHL E3 ligase is a critical component of the cellular machinery that responds to changes in oxygen levels. Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) is hydroxylated, allowing it to be recognized by VHL, leading to its ubiquitination and proteasomal degradation. PROTACs containing the (S,R,S)-AHPC moiety effectively hijack this natural process to degrade a desired POI.
Experimental Workflow for PROTAC Characterization
A comprehensive analytical workflow is essential for the successful characterization of a novel PROTAC. This involves a series of in vitro and in-cell assays to confirm the structural integrity, purity, and biological activity of the synthesized molecule.
Quantitative Data Summary
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide representative data for VHL-recruiting PROTACs targeting common cancer-related proteins, Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Table 1: Degradation Efficacy of VHL-Recruiting BRD4 PROTACs
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| PROTAC A | HeLa | 15 | >90 | [1] |
| PROTAC B | RS4;11 | <1 | >95 | [2] |
| PROTAC C | MV-4-11 | 8.3 pM | >90 | [2] |
Table 2: Degradation Efficacy of VHL-Recruiting BTK PROTACs
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| PTD3 | Ramos | >3000 | N/A | [3] |
| MT802 | NAMALWA | ~10 | ~90 | [4] |
| PROTAC X | Mino | ~1.3 | >90 | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of the synthesized (S,R,S)-AHPC-PEG2-NH2 based PROTAC.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile (B52724)
-
Synthesized PROTAC sample
-
Methanol or DMSO for sample dissolution
Protocol:
-
Prepare the mobile phases and degas them thoroughly.
-
Dissolve the PROTAC sample in a suitable solvent to a final concentration of approximately 1 mg/mL.
-
Set up the HPLC method with the following parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Inject the sample and acquire the chromatogram.
-
Analyze the data by integrating the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pharmacokinetic Analysis
Objective: To quantify the concentration of the (S,R,S)-AHPC-PEG2-NH2 based PROTAC in a biological matrix (e.g., plasma).[6][7]
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Plasma samples containing the PROTAC
-
Internal Standard (IS) - a structurally similar molecule
-
Acetonitrile for protein precipitation
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Method:
-
LC Conditions:
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
Column temperature: 40 °C
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a wash and re-equilibration.
-
-
MS/MS Conditions (Positive Ion Mode):
-
Optimize the ion source parameters (e.g., capillary voltage, source temperature).
-
Determine the precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for both the PROTAC and the internal standard. This will be specific to the final PROTAC structure.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the PROTAC spiked into blank plasma.
-
Quantify the PROTAC concentration in the unknown samples by comparing their peak area ratios (PROTAC/IS) to the calibration curve.
-
Table 3: Representative LC-MS/MS Parameters for a PROTAC
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Analyte-specific (e.g., m/z 813.4 → 452.2 for ARV-110)[6] |
| Collision Energy | Optimized for each transition |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Objective: To confirm the chemical structure of the synthesized (S,R,S)-AHPC-PEG2-NH2 based PROTAC.[8][9][10]
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
Synthesized PROTAC sample
Protocol:
-
Dissolve approximately 5-10 mg of the purified PROTAC in 0.6 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the following NMR spectra:
-
¹H NMR: Provides information about the proton environments, integration (relative number of protons), and coupling patterns.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different parts of the molecule.
-
-
-
Process and analyze the spectra to assign all proton and carbon signals and confirm that the observed correlations are consistent with the expected structure of the PROTAC.
Western Blotting for Cellular Degradation Analysis
Objective: To determine the DC50 and Dmax of the (S,R,S)-AHPC-PEG2-NH2 based PROTAC in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with PBS and lyse them on ice.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of protein remaining versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
References
- 1. BRD4-targeting PROTAC as a unique tool to study biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC 23 [PMID: 38321747] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. omicsonline.org [omicsonline.org]
Determining Ternary Complex Formation with (S,R,S)-AHPC-PEG2-NH2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the formation of ternary complexes involving the Von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-PEG2-NH2. This linker-ligand conjugate is a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to induce the degradation of specific target proteins.
Introduction to (S,R,S)-AHPC-PEG2-NH2 and Ternary Complex Formation
(S,R,S)-AHPC-PEG2-NH2 is a high-affinity ligand for the VHL E3 ubiquitin ligase, functionalized with a 2-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[1][2][3][4] This primary amine serves as a versatile chemical handle for conjugation to a ligand that binds a specific protein of interest (POI). The resulting bifunctional molecule, or PROTAC, is designed to simultaneously bind both the VHL E3 ligase and the POI, thereby inducing the formation of a ternary complex.[3][5]
The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[5] It brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[6] The efficiency of this process is heavily influenced by the thermodynamics and kinetics of ternary complex formation, including the concept of cooperativity.[7][8]
Cooperativity (α) is a measure of the influence that the binding of one protein has on the affinity of the other for the PROTAC. Positive cooperativity (α > 1) indicates that the formation of the binary complex (e.g., VHL-PROTAC) enhances the binding affinity for the POI, leading to a more stable ternary complex.[8] Conversely, negative cooperativity (α < 1) signifies a destabilization of the ternary complex.
Key Biophysical Techniques for Characterizing Ternary Complex Formation
Several biophysical techniques are instrumental in quantifying the formation and stability of PROTAC-induced ternary complexes. This section provides an overview of three key methods: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Co-Immunoprecipitation (Co-IP).
Data Presentation: Quantitative Analysis of VHL-Recruiting PROTACs
The following tables summarize key quantitative data for well-characterized VHL-recruiting PROTACs, illustrating the range of binding affinities and cooperativity factors observed in ternary complex formation.
| PROTAC | Target Protein | Binary K_D (PROTAC to VHL) | Binary K_D (PROTAC to Target) | Ternary K_D | Cooperativity (α) | Reference |
| MZ1 | BRD4(BD2) | 29 nM (SPR), 66 nM (ITC) | 1 nM (SPR), 4 nM (ITC) | 1.1 nM (SPR), 4.4 nM (ITC) | 26 (SPR), 15 (ITC) | [9] |
| AT1 | BRD4(BD2) | ~200 nM (ITC) | ~30 nM (ITC) | ~29 nM (ITC) | 7 | [10] |
| ACBI1 | SMARCA2 | ~1.5 µM (SPR) | ~18 nM (SPR) | ~58 nM (SPR) | 26 | [7] |
| PROTAC 1 | SMARCA2 | ~1.3 µM (SPR) | ~22 nM (SPR) | ~406 nM (SPR) | 3.2 | [7] |
Experimental Protocols
This section provides detailed protocols for the key experimental techniques used to characterize ternary complex formation.
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Kinetics
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.[6]
Objective: To determine the association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D) for binary and ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip CM5 or SA)
-
Purified, biotinylated VHL-ElonginB-ElonginC (VBC) complex
-
Purified target protein (POI)
-
(S,R,S)-AHPC-PEG2-NH2-based PROTAC
-
SPR running buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.005% (v/v) P20)[9]
-
Immobilization buffers and reagents
Procedure:
-
Ligand Immobilization:
-
Immobilize the biotinylated VBC complex onto a streptavidin (SA) sensor chip surface to a target response level (e.g., ~100 RU).[9]
-
-
Binary Interaction Analysis (PROTAC to VHL):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized VBC surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and K_D.
-
-
Ternary Complex Formation Analysis:
-
Prepare a solution of the POI at a concentration well above its K_D for the PROTAC.
-
Prepare a dilution series of the PROTAC.
-
Pre-incubate the POI and PROTAC solutions before injection.
-
Inject the pre-incubated mixtures over the immobilized VBC surface.
-
Fit the data to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = K_D (binary, PROTAC to VHL) / K_D (ternary).
-
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[11]
Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Materials:
-
Isothermal titration calorimeter
-
Purified VBC complex
-
Purified POI
-
(S,R,S)-AHPC-PEG2-NH2-based PROTAC
-
Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution)
Procedure:
-
Sample Preparation:
-
Dialyze all proteins against the same buffer.
-
Prepare the PROTAC solution in the final dialysis buffer, ensuring the final DMSO concentration is matched in all solutions.
-
Degas all solutions before use.
-
-
Binary Titration (PROTAC into VBC):
-
Load the VBC solution (e.g., 10-20 µM) into the sample cell.
-
Load the PROTAC solution (e.g., 100-200 µM) into the injection syringe.
-
Perform the titration and record the heat changes.
-
Fit the data to a suitable binding model to determine K_D, n, and ΔH.
-
-
Ternary Titration (PROTAC into VBC + POI):
-
Prepare a solution of the VBC complex pre-saturated with the POI in the sample cell.
-
Load the PROTAC solution into the injection syringe.
-
Perform the titration.
-
Analyze the data to determine the apparent K_D for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) as described for SPR.
-
Co-Immunoprecipitation (Co-IP) Protocol for In-Cell Ternary Complex Validation
Co-IP is used to detect protein-protein interactions in a cellular context, providing qualitative evidence of ternary complex formation.[12][13] A two-step Co-IP can provide more definitive evidence of a ternary complex.[14][15]
Objective: To demonstrate the PROTAC-dependent interaction between VHL and the POI in cells.
Materials:
-
Cultured cells expressing the POI and VHL
-
(S,R,S)-AHPC-PEG2-NH2-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-POI, anti-VHL, and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the POI or VHL overnight at 4°C. Use an isotype control IgG as a negative control.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against the POI and VHL to detect the co-immunoprecipitated protein.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the determination of ternary complex formation with (S,R,S)-AHPC-PEG2-NH2-based PROTACs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (S,R,S)-AHPC-PEG2-NH2 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-PEG2-NH2 is a high-purity synthetic building block composed of a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[4][5] This functionalized linker is ideal for the synthesis of PROTACs, where the amine group can be readily conjugated to a ligand for a specific POI. These application notes provide a comprehensive guide for the utilization of PROTACs synthesized from (S,R,S)-AHPC-PEG2-NH2 in cancer cell line studies.
Mechanism of Action: VHL-Mediated Protein Degradation
PROTACs synthesized using (S,R,S)-AHPC-PEG2-NH2 function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The (S,R,S)-AHPC moiety of the PROTAC binds to the VHL E3 ligase, while the other end of the molecule binds to the POI. This brings the POI in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of VHL-mediated protein degradation by a PROTAC.
Data Presentation
The efficacy of a novel PROTAC is typically evaluated by its ability to induce the degradation of the target protein and its subsequent effect on cell viability. The key quantitative metrics are the DC50 (concentration at which 50% of the target protein is degraded) and the IC50 (concentration at which 50% of cell viability is inhibited).
Table 1: Illustrative Degradation and Viability Data for a Hypothetical PROTAC
| Cancer Cell Line | Target Protein | PROTAC DC50 (nM) | PROTAC IC50 (µM) |
| MCF-7 (Breast) | Estrogen Receptor α | 15 | 0.5 |
| VCaP (Prostate) | Androgen Receptor | 25 | 1.2 |
| A549 (Lung) | BRD4 | 50 | 2.5 |
| HeLa (Cervical) | Example Target X | 100 | 5.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2.
Experimental Protocols
A systematic experimental workflow is crucial for the successful evaluation of a novel PROTAC. The following protocols provide a detailed methodology for key experiments.
Caption: A typical experimental workflow for evaluating a novel PROTAC.
Cell Culture and Seeding
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 96-well plates
-
Hemocytometer or automated cell counter
-
-
Protocol:
-
Culture cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 70-80% confluency, aspirate the medium and wash with PBS.
-
Add trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Count the cells and determine viability.
-
Seed the cells in 6-well plates (for Western Blot) or 96-well plates (for viability assays) at an appropriate density to ensure they are in the exponential growth phase during treatment.
-
PROTAC Treatment
-
Materials:
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
-
Protocol:
-
Prepare serial dilutions of the PROTAC in complete growth medium to achieve the desired final concentrations.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC treatment.
-
Aspirate the medium from the seeded cells and replace it with the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours for Western Blot; 72 hours for viability assays).
-
Western Blot Analysis for Protein Degradation
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Determine the protein concentration of each lysate using a BCA assay.[6]
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[7]
-
Block the membrane and probe with primary antibodies.[7]
-
Incubate with the appropriate secondary antibodies.[7]
-
Develop the blot using ECL substrate and image the bands.
-
Quantify band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Materials:
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Protocol (MTT Assay):
-
After the 72-hour incubation with the PROTAC, add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength.
-
-
Protocol (CellTiter-Glo® Assay):
-
After the 72-hour incubation, allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[8]
-
Data Analysis
-
DC50 Determination: Plot the percentage of protein degradation against the log of the PROTAC concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the DC50 value.
-
IC50 Determination: Plot the percentage of cell viability against the log of the PROTAC concentration. Use a non-linear regression model to calculate the IC50 value.
Conclusion
(S,R,S)-AHPC-PEG2-NH2 is a valuable tool for the development of potent and specific PROTACs for cancer research. The protocols and guidelines presented in these application notes provide a robust framework for the synthesis, characterization, and cellular evaluation of novel protein degraders. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of their PROTACs in various cancer cell line models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC Design [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S,R,S)-AHPC-PEG2-NH2 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for (S,R,S)-AHPC-PEG2-NH2 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-NH2 dihydrochloride (B599025) is a synthetic heterobifunctional molecule composed of a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a primary amine via a 2-unit polyethylene (B3416737) glycol (PEG2) linker.[1][2][3] This molecule is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][][5] PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][8][9][10] The primary amine group on the PEG2 linker allows for conjugation to a ligand that binds to a specific protein of interest, thereby creating a PROTAC capable of inducing the degradation of that protein.[1] The dihydrochloride salt form of this compound enhances its stability and simplifies handling.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of (S,R,S)-AHPC-PEG2-NH2 dihydrochloride is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C28H42Cl2N5O6S | [] |
| Molecular Weight | 612.18 g/mol | [] |
| Appearance | White to yellow solid | [] |
| Purity | ≥95% | [1][] |
| Solubility | Soluble in anhydrous solvents such as DMF and DMSO. | [1] |
| CAS Number | 2010159-60-9 | [1][5] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity and activity of this compound.
Storage Conditions
| Condition | Recommendation | Duration | Reference |
| Lyophilized Powder | Store at -20°C, kept dry and protected from light. | Up to 3 years | [1][3][5] |
| In Solution | Store at -80°C in anhydrous solvents. Aliquot to avoid multiple freeze-thaw cycles. | Up to 1 year | [3] |
Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.[11]
-
Work Environment: Ensure work is conducted in a well-ventilated area.[11]
-
Moisture Sensitivity: This compound is moisture-sensitive. Use anhydrous solvents and minimize exposure to air and moisture.[1]
-
Spills: In case of a spill, the material can be collected with a wet cloth or gently swept into a suitable container for disposal.[11]
-
First Aid:
Experimental Protocols
The following are general protocols for the use of a PROTAC synthesized from this compound in cell-based assays. Optimization of concentrations and incubation times will be necessary for specific target proteins and cell lines.[12]
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for treating cells with a PROTAC.
-
Cell Seeding: Culture cells in a suitable growth medium in a humidified incubator at 37°C with 5% CO2. Once cells reach 70-80% confluency, detach them using trypsin-EDTA, neutralize the trypsin, and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells in multi-well plates at a predetermined density.[6]
-
PROTAC Preparation: Prepare a stock solution of the PROTAC in an anhydrous solvent like DMSO. From this stock, prepare serial dilutions in complete growth medium to achieve the desired final concentrations for treatment.[6]
-
Cell Treatment: Aspirate the medium from the seeded cells and replace it with the medium containing the various concentrations of the PROTAC. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC treatment.[6]
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24-72 hours) to allow for protein degradation.[12]
Protocol 2: Western Blotting for Protein Degradation
This protocol is for assessing the degradation of the target protein.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[6]
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[6]
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[6] A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
Protocol 3: Cell Viability Assay (e.g., MTT or CCK-8)
This assay determines the effect of target protein degradation on cell proliferation and viability.[6]
-
Cell Treatment: Seed and treat cells with the PROTAC as described in Protocol 4.1 in a 96-well plate.
-
Reagent Addition: At the end of the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.[6]
-
Incubation: Incubate the plate for the time specified in the manufacturer's protocol to allow for the conversion of the reagent by viable cells.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for evaluating the efficacy of a novel PROTAC.
References
- 1. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (S,R,S)-AHPC-PEG2-NH2 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 5. shellchemtech.com [shellchemtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. portlandpress.com [portlandpress.com]
- 10. biocompare.com [biocompare.com]
- 11. ruixibiotech.com [ruixibiotech.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Protein Degradation by AHPC PROTACs: An Application Note and Protocol for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3][4] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][5] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of a target protein mediated by PROTACs incorporating the (S, R, S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) scaffold, a common von Hippel-Lindau (VHL) E3 ligase ligand.[1][8][9]
Principle of the Assay
Western blotting is a widely used and reliable technique to measure the decrease in the steady-state level of a target protein following PROTAC treatment.[2][10] By separating proteins by size via gel electrophoresis and then transferring them to a membrane for antibody-based detection, researchers can visualize and quantify the reduction in the target protein.[11][12] This method allows for the determination of key efficacy parameters for a PROTAC, including the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of an AHPC-based PROTAC and the general experimental workflow for assessing protein degradation via Western blot.
Caption: Mechanism of AHPC PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Protein Degradation and PROTACs [worldwide.promega.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selvita.com [selvita.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for PROTACs Utilizing (S,R,S)-AHPC-PEG2-NH2 Linker Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed case studies and protocols for successful Proteolysis Targeting Chimeras (PROTACs) that employ a core structure based on the (S,R,S)-AHPC VHL ligand linked via a short-chain polyethylene (B3416737) glycol (PEG) moiety. The following sections detail the degradation of specific protein targets, present quantitative data, and provide comprehensive experimental protocols for replication and adaptation in your own research.
Case Study 1: Targeted Degradation of p38α Kinase
A series of PROTACs were developed to induce the degradation of p38α, a key protein kinase involved in inflammatory diseases and cancer. One of the successful degraders in this series, herein designated as p38α-PROTAC-1 , utilizes the (S,R,S)-AHPC VHL ligand connected to a p38α inhibitor via a short PEG linker, analogous to a PEG2 chain. This case study demonstrates potent and specific degradation of p38α in cancer cell lines.
Quantitative Data: p38α Degradation
The efficacy of p38α-PROTAC-1 was evaluated by determining its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) in MDA-MB-231 human breast cancer cells after a 24-hour treatment period.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax |
| p38α-PROTAC-1 | p38α | MDA-MB-231 | ~100 nM | >90% |
Signaling Pathway: p38α Degradation
The following diagram illustrates the mechanism of action for p38α-PROTAC-1, leading to the ubiquitination and subsequent degradation of the p38α protein.
Caption: PROTAC-mediated ternary complex formation and subsequent proteasomal degradation of p38α.
Case Study 2: Targeted Degradation of α-Synuclein Aggregates
In the context of neurodegenerative diseases, a series of PROTACs were designed to target and degrade aggregates of α-synuclein. A notable compound from this work, αSyn-PROTAC-1 , incorporates the (S,R,S)-AHPC VHL ligand (referred to as VH032 in the study) and a PEG-2 linker. This PROTAC demonstrated efficacy in a cell-based model of α-synuclein aggregation.
Quantitative Data: α-Synuclein Degradation
The degradation of α-synuclein aggregates by αSyn-PROTAC-1 was assessed in H293T cells overexpressing α-synuclein. The DC50 value was determined after a 24-hour treatment.
| PROTAC Name | Target Protein | Cell Line | DC50 |
| αSyn-PROTAC-1 | α-Synuclein Aggregates | H293T | 5.049 µM |
Experimental Workflow: α-Synuclein Degradation and Viability
The following diagram outlines the workflow for evaluating the efficacy of α-synuclein-targeting PROTACs.
Caption: Experimental workflow for assessing α-synuclein degradation and cell viability.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol outlines the general steps for quantifying the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture plates (6-well or 12-well)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.
-
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing the effect of PROTAC treatment on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
PROTAC stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Application of (S,R,S)-AHPC-PEG2-NH2 in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins that lead to cellular toxicity and neuronal death.[1][2] A groundbreaking therapeutic strategy, known as Proteolysis Targeting Chimeras (PROTACs), has emerged to selectively eliminate these pathogenic proteins.[3] PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[4]
(S,R,S)-AHPC-PEG2-NH2 is a crucial chemical building block for the synthesis of PROTACs.[3][5][6] It is not a standalone therapeutic agent but a sophisticated linker-ligand conjugate. It consists of:
-
(S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC design.[1]
-
PEG2: A two-unit polyethylene (B3416737) glycol (PEG) linker that provides appropriate spacing and can improve the solubility and permeability of the final PROTAC molecule.
-
-NH2 (Amine): A reactive primary amine handle that serves as a conjugation point for a ligand designed to bind a specific pathogenic protein (the "warhead").[5]
By using (S,R,S)-AHPC-PEG2-NH2, researchers can synthesize custom PROTACs to target and induce the degradation of key proteins implicated in neurodegenerative diseases, such as Tau, α-synuclein, and mutant Huntingtin (mHTT).[7][8][9][10]
Principle of Application: PROTAC-Mediated Protein Degradation
The fundamental role of a PROTAC synthesized from (S,R,S)-AHPC-PEG2-NH2 is to act as a molecular bridge. The PROTAC simultaneously binds to the target protein (e.g., hyperphosphorylated Tau) via its "warhead" and to the VHL E3 ligase via its (S,R,S)-AHPC moiety. This induced proximity results in the formation of a ternary complex (Target Protein—PROTAC—VHL), which triggers the E3 ligase to transfer ubiquitin molecules to the target protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, effectively clearing it from the cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conversion of a PROTAC Mutant Huntingtin Degrader into Small-Molecule Hydrophobic Tags Focusing on Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. lifesensors.com [lifesensors.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Huntingtin Ubiquitination Mechanisms and Novel Possible Therapies to Decrease the Toxic Effects of Mutated Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with (S,R,S)-AHPC-PEG2-NH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
The (S,R,S)-AHPC-PEG2-NH2 is a linker-ligand conjugate that incorporates the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 2-unit polyethylene (B3416737) glycol (PEG) linker.[4][5] This component is integral in the synthesis of VHL-recruiting PROTACs. This document provides detailed application notes and protocols for the analysis of cells treated with PROTACs synthesized using the (S,R,S)-AHPC-PEG2-NH2 linker, with a focus on flow cytometry-based methods.
As a representative example, we will consider a hypothetical PROTAC, "PROTAC-PI3Kβ-1," which is designed to target Phosphoinositide 3-kinase beta (PI3Kβ) for degradation. A similar linker, (S,R,S)-AHPC-Amide-PEG2-C2-NH2, has been used to synthesize a PI3Kβ degrader, making this a relevant illustrative case.[6] PI3Kβ is a key enzyme in the PI3K/AKT signaling pathway, which is often dysregulated in cancer, promoting cell proliferation and survival.[3]
Mechanism of Action of (S,R,S)-AHPC-PEG2-NH2 based PROTACs
A PROTAC synthesized with (S,R,S)-AHPC-PEG2-NH2 functions by inducing the degradation of a specific target protein. The (S,R,S)-AHPC moiety binds to the VHL E3 ligase, while the other end of the PROTAC binds to the target protein (e.g., PI3Kβ). This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of action for a PROTAC utilizing an (S,R,S)-AHPC-based VHL ligand.
Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table presents representative data for our hypothetical PROTAC-PI3Kβ-1 in a cancer cell line.
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| PC-3 (Prostate Cancer) | 24 | 25 | >95 |
| MCF-7 (Breast Cancer) | 24 | 40 | >90 |
| U-87 MG (Glioblastoma) | 24 | 65 | >85 |
Note: This data is for illustrative purposes only and represents typical values for a potent PROTAC.
Experimental Protocols
Flow cytometry is a powerful tool for the quantitative analysis of PROTAC-treated cells at the single-cell level.[7] It can be employed to measure the extent of target protein degradation and to assess the downstream cellular consequences, such as apoptosis.[8]
Protocol 1: Quantification of Target Protein Degradation by Intracellular Flow Cytometry
This protocol describes the measurement of intracellular levels of a target protein (e.g., PI3Kβ) following PROTAC treatment.
Materials:
-
PROTAC-PI3Kβ-1
-
Cell line of interest (e.g., PC-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against the target protein (e.g., anti-PI3Kβ)
-
Fluorochrome-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of concentrations of PROTAC-PI3Kβ-1 for the desired time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting: Harvest the cells by trypsinization and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of Permeabilization Buffer. Incubate for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then resuspend in 100 µL of Blocking Buffer. Incubate for 30 minutes at room temperature.
-
Primary Antibody Staining: Add the primary antibody at the recommended dilution and incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Staining: Wash the cells twice with PBS and then resuspend in 100 µL of PBS containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with PBS and resuspend in 500 µL of PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the target protein signal is quantified. The percentage of protein degradation is calculated relative to the vehicle-treated control.
Caption: Experimental workflow for quantifying intracellular protein levels via flow cytometry.
Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Degradation of key survival proteins, such as PI3Kβ, is expected to induce apoptosis.[3] This protocol details the use of Annexin V and PI staining to quantify apoptotic and necrotic cells by flow cytometry.[9][10]
Materials:
-
PROTAC-PI3Kβ-1
-
Cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the PROTAC as described in Protocol 1.
-
Cell Harvesting: Collect both the adherent and floating cells. Centrifuge and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Signaling cascade leading to apoptosis and its detection by flow cytometry.
Conclusion
The use of (S,R,S)-AHPC-PEG2-NH2 in the synthesis of PROTACs provides a powerful tool for targeted protein degradation. The flow cytometry protocols detailed in these application notes offer robust and quantitative methods for evaluating the efficacy of these novel therapeutic agents. By measuring both target protein knockdown and the resulting cellular phenotype, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and therapeutic potential.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (S,R,S)-AHPC-PEG2-NH2 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Protein Degradation with (S,R,S)-AHPC-PEG2-NH2
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (S,R,S)-AHPC-PEG2-NH2 in their targeted protein degradation studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guides
Issue 1: No or Minimal Target Protein Degradation
You have treated your cells with a PROTAC synthesized using (S,R,S)-AHPC-PEG2-NH2, but Western blot analysis shows no significant reduction in the levels of your target protein.
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | 1. Optimize PROTAC Concentration: Perform a dose-response experiment with a wide concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation.[1] 2. Increase Incubation Time: Extend the treatment duration (e.g., 24, 48, or 72 hours) to allow for sufficient cellular uptake. 3. Physicochemical Property Analysis: If possible, assess the lipophilicity and solubility of your PROTAC. The PEG2 linker is designed to enhance hydrophilicity, but the properties of the target ligand can significantly impact overall permeability.[2] |
| Inefficient Ternary Complex Formation | 1. Vary Linker Length: The PEG2 linker may not be optimal for your specific target and E3 ligase pairing. Synthesize and test PROTACs with varying linker lengths (e.g., PEG4, PEG6) to facilitate productive ternary complex formation.[3] 2. Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to determine if your PROTAC can induce the formation of the Target Protein-PROTAC-VHL complex. |
| Low VHL E3 Ligase Expression | 1. Confirm E3 Ligase Expression: Verify the expression level of VHL in your cell line of choice using Western blot or qPCR.[4] 2. Choose an Appropriate Cell Line: Select a cell line known to have high endogenous VHL expression. |
| PROTAC Instability | 1. Assess Stability: Evaluate the stability of your PROTAC in cell culture media and cell lysate over time using LC-MS to check for degradation.[1] 2. Proper Storage and Handling: Ensure your (S,R,S)-AHPC-PEG2-NH2 and final PROTAC are stored correctly, typically at -20°C or -80°C, and protected from light and moisture.[2][5] |
| "Hook Effect" | 1. Test a Broader Concentration Range: High concentrations of PROTACs can lead to the formation of unproductive binary complexes (Target-PROTAC or VHL-PROTAC) instead of the functional ternary complex. Test lower concentrations to see if degradation efficiency improves.[4] |
Issue 2: Incomplete Target Protein Degradation (High Dmax)
You observe some degradation, but a significant portion of the target protein remains, even at optimal PROTAC concentrations.
| Possible Cause | Recommended Solution |
| Rapid Protein Synthesis | 1. Time-Course Experiment: The rate of new protein synthesis may be counteracting the degradation. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal time point for maximal degradation. 2. Inhibit Protein Synthesis: As a control experiment, co-treat cells with a protein synthesis inhibitor (e.g., cycloheximide) to determine the maximum achievable degradation. |
| Inefficient Ubiquitination | 1. Ubiquitination Assay: Perform an in-cell ubiquitination assay. Immunoprecipitate your target protein after PROTAC treatment and probe with an anti-ubiquitin antibody to confirm that the protein is being ubiquitinated.[4] |
| Suboptimal Linker | 1. Linker Optimization: The PEG2 linker may orient the target protein in a way that lysine (B10760008) residues are not accessible for ubiquitination. Experiment with different linker compositions and attachment points on your target ligand. |
| Cellular Resistance | 1. Investigate Resistance Mechanisms: Prolonged treatment can sometimes lead to cellular adaptations, such as upregulation of the target protein or mutations in the VHL binding site. |
Data Presentation
The following tables provide illustrative data for key parameters in a PROTAC experiment. These are representative values and will vary depending on the specific target protein and cell line.
Table 1: Illustrative Degradation Parameters for a VHL-Recruiting PROTAC
| Parameter | Definition | Favorable Result | Unfavorable Result |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | < 100 nM | > 1 µM |
| Dmax | The maximum percentage of protein degradation achieved. | > 80% | < 50% |
Table 2: Example Dose-Response Data for a Successful PROTAC
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 100 | 15% |
| 1000 | 20% (Hook Effect) |
| 10000 | 40% (Hook Effect) |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1]
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of your PROTAC synthesized with (S,R,S)-AHPC-PEG2-NH2 (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal and calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow the ternary complex to accumulate.
-
Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the cleared lysate with an antibody against your target protein or a tag on your protein of interest overnight at 4°C.
-
-
Capture and Elution:
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot.
-
Probe the membrane with antibodies against your target protein and VHL to confirm their interaction.
-
Mandatory Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
References
Technical Support Center: Optimizing Linker Length for AHPC-based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the optimization of linker length for (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an AHPC-based PROTAC?
A1: The linker in an AHPC-based PROTAC is a critical component that connects the AHPC warhead (which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase) to the ligand that targets a specific protein of interest (POI).[1] It is not merely a passive spacer; its length, composition, and attachment points are crucial for the PROTAC's efficacy.[2][3] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the VHL E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4]
Q2: What are the most common types of linkers used for AHPC-based PROTACs?
A2: The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[2] PEG linkers are often favored for their ability to increase the aqueous solubility of the PROTAC molecule.[2] More rigid linkers incorporating structures like piperazine (B1678402) or phenyl groups, or alkynes, are also used to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[5]
Q3: How does linker length impact the degradation efficiency (DC50 and Dmax) of an AHPC-based PROTAC?
A3: Linker length has a profound effect on degradation efficiency. A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, a linker that is too long might lead to a non-productive complex where the E3 ligase cannot efficiently ubiquitinate the target protein.[4][5] Therefore, there is typically an optimal linker length for each specific target and ligand combination that results in the lowest half-maximal degradation concentration (DC50) and the highest maximal degradation level (Dmax).[4][6]
Q4: What is the "hook effect" and how is it related to the PROTAC linker?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC, resulting in a bell-shaped dose-response curve.[6] This occurs when an excess of the PROTAC leads to the formation of non-productive binary complexes (PROTAC-target or PROTAC-VHL) instead of the productive ternary complex.[6] While not solely a linker issue, linker design can influence the hook effect. A linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.
Troubleshooting Guides
Issue 1: Weak or No Degradation of the Target Protein
Symptoms: Western blot analysis shows minimal or no reduction in the target protein levels after treatment with the AHPC-based PROTAC.
Possible Linker-Related Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths. Systematically increase or decrease the number of PEG units or alkyl chain length to identify the optimal distance for ternary complex formation.[5] |
| Incorrect Linker Attachment Points | The linker's connection point on both the AHPC ligand and the target protein ligand is crucial. Consult structural data or perform molecular modeling to identify alternative, solvent-exposed positions for linker attachment that are less likely to disrupt binding. |
| Poor Physicochemical Properties | The linker contributes significantly to the overall properties of the PROTAC. If poor solubility is suspected, incorporate more hydrophilic moieties like PEG units. For poor cell permeability, a balance between hydrophilicity and lipophilicity is needed. |
Issue 2: The "Hook Effect" is Observed in Dose-Response Experiments
Symptoms: The dose-response curve for target degradation is bell-shaped, with degradation efficiency decreasing at higher PROTAC concentrations.
Possible Linker-Related Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | The linker can be modified to enhance favorable protein-protein interactions between the target and VHL, thus increasing the stability of the ternary complex. Experiment with more rigid linker structures (e.g., incorporating phenyl or piperazine rings) to pre-organize the PROTAC for optimal ternary complex formation. |
| Suboptimal Linker Conformation | Even with an appropriate length, a highly flexible linker might have a high entropic penalty upon binding, destabilizing the ternary complex. Introducing some rigidity into the linker can reduce this penalty. |
Quantitative Data on Linker Length Optimization
The following tables summarize data from studies on AHPC-based PROTACs, illustrating the impact of linker length on degradation potency.
Table 1: Effect of Linker Length on BRD4 Degradation by a JQ1-based PROTAC
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BETd-260 | Optimized Linker | <0.1 | >95 |
| Analog with shorter linker | PEG3 | ~50 | ~80 |
| Analog with longer linker | PEG7 | ~100 | ~75 |
Note: Data is compiled and representative of trends observed in the literature. Absolute values can vary based on specific experimental conditions.
Table 2: Linker-Dependent Degradation of Various Target Proteins
| Target Protein | Linker Type | Optimal Linker Length (atoms) | Reference |
| Estrogen Receptor α | PEG | 16 | [7] |
| BRD4 | PEG/Alkyl | Varies (e.g., 5 PEG units) | [8] |
| p38α | Click Chemistry-based | Systematically optimized |
Experimental Protocols
Western Blotting for Protein Degradation
Objective: To quantify the degradation of a target protein following treatment with an AHPC-based PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
In Vitro Ubiquitination Assay (Plate-Based)
Objective: To determine if the PROTAC can induce ubiquitination of the target protein in a cell-free system.
Methodology:
-
Plate Preparation: Use a high-binding assay plate.
-
Reaction Mixture Preparation: In each well, combine the following in assay buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex
-
Recombinant target protein
-
Biotinylated ubiquitin
-
ATP
-
-
PROTAC Addition: Add the AHPC-based PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the ubiquitination reaction to proceed.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP to detect biotinylated ubiquitin.
-
Add a chemiluminescent or colorimetric HRP substrate.
-
-
Data Analysis: Measure the signal using a plate reader. An increase in signal corresponds to an increase in target protein ubiquitination.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the binding affinity and kinetics of the ternary complex.
Methodology:
-
Chip Preparation: Immobilize the VHL E3 ligase onto a sensor chip.
-
Binary Interaction Analysis:
-
Inject the PROTAC over the VHL surface to measure the binary binding affinity (KD) between the PROTAC and VHL.
-
Inject the target protein over the VHL surface to confirm no direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the VHL surface.
-
Measure the binding response to determine the kinetics (ka and kd) and affinity (KD) of ternary complex formation.
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the KD of the binary PROTAC-VHL interaction by the KD of the ternary complex formation. An α > 1 indicates positive cooperativity.[4]
Visualizations
Caption: Mechanism of action for an AHPC-based PROTAC.
Caption: Troubleshooting workflow for weak or no degradation.
Caption: Experimental workflow for linker optimization.
References
- 1. lifesensors.com [lifesensors.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Overcoming Solubility Challenges with (S,R,S)-AHPC-PEG2-NH2 PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues encountered with (S,R,S)-AHPC-PEG2-NH2-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My (S,R,S)-AHPC-PEG2-NH2 based PROTAC shows poor aqueous solubility. Why is this, and what are the initial steps to address it?
A1: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and complex structures. The (S,R,S)-AHPC-PEG2-NH2 moiety, while containing a hydrophilic PEG2 linker to enhance solubility, may not be sufficient to overcome the lipophilicity of the target protein binder.
Initial Troubleshooting Steps:
-
Compound Characterization: Verify the purity and identity of your synthesized PROTAC. Impurities can significantly impact solubility.
-
Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For aqueous buffers, start with a low percentage of co-solvents (e.g., 1-5% DMSO or ethanol) to aid dissolution.
-
pH Adjustment: Evaluate the effect of pH on solubility. The amine group in the linker and other ionizable groups in your PROTAC can influence its charge state and, consequently, its solubility in aqueous buffers.
-
Visual Inspection: Always visually inspect your solutions for precipitates after preparation and before use in cellular assays.
Q2: I'm observing inconsistent results in my cell-based degradation assays. Could this be related to solubility?
A2: Yes, inconsistent results are often linked to poor solubility and compound precipitation in cell culture media. This leads to variability in the effective concentration of the PROTAC that the cells are exposed to.
Solutions:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the DMSO stock directly into your cell culture media to achieve the final desired concentrations. Ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid cytotoxicity.
-
Pre-warming Media: Warm the cell culture media to 37°C before adding the PROTAC stock solution to help with dissolution.
-
Vortexing: Gently vortex the final diluted solution before adding it to the cells to ensure homogeneity.
Q3: What are some formulation strategies to improve the solubility of my (S,R,S)-AHPC-PEG2-NH2 PROTAC for in vitro and in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble PROTACs:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix in an amorphous state can significantly increase its apparent solubility. Common polymers used include HPMCAS, PVP, and Soluplus®.
-
Nanoformulations: Encapsulating the PROTAC into nanoparticles, such as lipid-based nanoparticles or polymeric micelles, can improve solubility and drug delivery.
-
Co-solvents and Surfactants: For in vitro studies, the use of co-solvents and non-ionic surfactants (e.g., Tween-20, Pluronic F-68) can help maintain the PROTAC in solution. However, their use in in vivo studies needs careful consideration due to potential toxicity.
Q4: My PROTAC is still not showing significant degradation of the target protein, even after addressing solubility issues. What else could be the problem?
A4: If solubility is addressed and degradation is still suboptimal, consider the following:
-
Ternary Complex Formation: Successful degradation relies on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase (VHL in this case). The linker length and composition are critical. A PEG2 linker may not be optimal for every target, and exploring different linker lengths and compositions might be necessary.
-
Cellular Permeability: The PROTAC needs to cross the cell membrane to reach its intracellular target. While the PEG linker can improve solubility, it might negatively impact permeability.
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation. This leads to a bell-shaped dose-response curve. It is crucial to test a wide range of PROTAC concentrations to identify the optimal degradation window.[1]
-
E3 Ligase Expression: Ensure that the cell line used expresses sufficient levels of the VHL E3 ligase.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| PROTAC precipitates out of solution during dilution in aqueous buffer. | - Rapid solvent change from organic stock to aqueous buffer.- Low intrinsic aqueous solubility. | - Perform a gradual solvent exchange by slowly adding the aqueous buffer to the DMSO stock with gentle mixing.- Use a small percentage of a co-solvent (e.g., 1-5% DMSO, ethanol) in the final aqueous solution.- Evaluate different buffer conditions (pH, salt concentration). |
| Visible particulates or cloudiness in the PROTAC solution upon storage. | - Aggregation of PROTAC molecules over time.- Crystallization from an amorphous state. | - Store at lower concentrations if possible.- Add solubilizing excipients like surfactants (e.g., Tween-20) to the storage buffer.- For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to avoid freeze-thaw cycles. |
| Inconsistent results in cell-based assays (e.g., Western blot, viability assays). | - Poor solubility and precipitation in cell culture media.- Adsorption to plasticware. | - Prepare fresh dilutions from a concentrated DMSO stock for each experiment.- Ensure the final DMSO concentration is consistent across all treatments.- Use low-adhesion plasticware for preparing and storing PROTAC solutions. |
| No target degradation observed despite apparent solubility. | - Suboptimal linker length for ternary complex formation.- Poor cell permeability.- "Hook effect" at high concentrations.- Low expression of VHL E3 ligase in the cell line. | - Synthesize and test PROTACs with different linker lengths (e.g., PEG4, PEG6).- Assess cell permeability using assays like PAMPA.- Test a wider range of PROTAC concentrations, including lower doses.- Confirm VHL expression in your cell line by Western blot or qPCR. |
| Unexpected cellular toxicity. | - Off-target effects of the PROTAC.- Toxicity of the formulation vehicle (e.g., high DMSO concentration). | - Include a negative control PROTAC (e.g., with an inactive warhead or E3 ligase ligand) to distinguish between on-target and off-target toxicity.- Ensure the final concentration of any vehicle is below its toxic threshold for the cells being used. |
Data Presentation
The following table provides illustrative solubility data for a hypothetical VHL-based PROTAC with a short PEG linker in various solvents and buffers. This data is intended to serve as a guideline for researchers. Actual solubility will vary depending on the specific warhead and target protein.
| Solvent/Buffer | Concentration of Co-solvent (%) | Solubility (µM) |
| DMSO | 100 | > 10,000 |
| Ethanol | 100 | ~5,000 |
| PBS (pH 7.4) | 0 | < 1 |
| PBS (pH 7.4) | 1% DMSO | 5 - 10 |
| PBS (pH 7.4) | 5% DMSO | 20 - 50 |
| Cell Culture Media + 10% FBS | 0.1% DMSO | 10 - 20 |
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 0.5% DMSO | 15 - 30 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general procedure for determining the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC stock solution in DMSO (e.g., 10 mM)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
Preparation of PROTAC dilutions: In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock solution to create a range of concentrations.
-
Addition of Aqueous Buffer: To each well containing the DMSO-diluted PROTAC, add PBS (pH 7.4) to achieve the final desired PROTAC concentration and a final DMSO concentration of 1-5%.
-
Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the light scattering at a specific wavelength (e.g., 620 nm). An increase in nephelometry indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of the PROTAC.
-
-
Data Analysis: Determine the highest concentration at which no significant precipitation is observed. This is the kinetic solubility.
Protocol 2: Western Blot for PI3Kβ Degradation
This protocol describes how to assess the degradation of a target protein, such as PI3Kβ, following treatment with an (S,R,S)-AHPC-PEG2-NH2 based PROTAC.
Materials:
-
Cancer cell line expressing PI3Kβ (e.g., PC-3, MCF7)
-
(S,R,S)-AHPC-PEG2-NH2-based PI3Kβ PROTAC
-
Cell culture medium and supplements
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PI3Kβ, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Treat cells with a range of concentrations of the PI3Kβ PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against PI3Kβ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and incubate with the primary antibody for the loading control.
-
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the PI3Kβ signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Workflow of PROTAC-mediated protein degradation.
References
how to avoid the hook effect with (S,R,S)-AHPC-PEG2-NH2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-PEG2-NH2 PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and avoid the hook effect in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the amount of the PROTAC leads to a decrease in the degradation of the target protein. This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a typical sigmoidal curve.[1][2]
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent protein degradation.[1]
Q3: Why is the (S,R,S)-AHPC-PEG2-NH2 linker significant in the context of the hook effect?
A3: The (S,R,S)-AHPC component is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase.[3] The PEG2 linker is a short, flexible polyethylene (B3416737) glycol chain. The length and flexibility of the linker are critical determinants of ternary complex stability.[2][] A short linker like PEG2 may impose geometrical constraints, potentially leading to a more pronounced hook effect if it doesn't allow for optimal simultaneous binding of the target protein and the VHL E3 ligase.[2] However, this is highly dependent on the specific target protein.
Q4: What are the primary consequences of the hook effect for my research?
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter during your experiments with (S,R,S)-AHPC-PEG2-NH2 PROTACs.
Issue 1: A bell-shaped dose-response curve is observed, indicating a hook effect.
-
Likely Cause: You are observing the classic hook effect due to the formation of unproductive binary complexes at high PROTAC concentrations.
-
Troubleshooting Steps:
-
Confirm and Characterize the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations. It is crucial to include both very low (pM to nM) and very high (µM) concentrations to fully define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax). For subsequent experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (see Experimental Protocols section) to directly measure the formation of the ternary complex at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.[5]
-
Consider Linker Optimization: If the hook effect is particularly pronounced and limits the therapeutic window, consider synthesizing analogous PROTACs with different linker lengths (e.g., PEG4, PEG6). Longer linkers may provide the necessary flexibility to form a more stable ternary complex, thereby mitigating the hook effect.
-
Issue 2: No target protein degradation is observed at any tested concentration.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the concentrations tested.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[5]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the VHL E3 ligase and facilitate the formation of a ternary complex using appropriate assays detailed in the Experimental Protocols section.
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the VHL E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.
-
Western Blot Troubleshooting: If using Western Blotting, ensure the antibody for your target protein is specific and sensitive enough to detect changes in protein levels.
-
Quantitative Data Summary
The following tables provide illustrative data to demonstrate how to characterize and compare PROTACs exhibiting a hook effect. Note that these are representative values, as the specific performance of an (S,R,S)-AHPC-PEG2-NH2 PROTAC will be target-dependent.
Table 1: Illustrative Dose-Response Data for an (S,R,S)-AHPC-PEG2-NH2 PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 80 |
| 100 | 95 (Dmax) |
| 1000 | 70 |
| 10000 | 30 |
Table 2: Comparative Analysis of PROTACs with Different Linker Lengths (Illustrative Data)
| PROTAC Linker | DC50 (nM) | Dmax (%) | Onset of Hook Effect (nM) |
| PEG2 | 25 | 95 | >100 |
| PEG4 | 15 | 98 | >1000 |
| PEG6 | 20 | 95 | >5000 |
This table illustrates a common trend where optimizing linker length (in this hypothetical case, PEG4) can improve potency (lower DC50) and reduce the severity of the hook effect (onset at higher concentrations).
Mandatory Visualizations
Caption: PROTAC Mechanism and the Hook Effect.
Caption: Troubleshooting Workflow for PROTAC Experiments.
Experimental Protocols
Western Blotting for Target Protein Degradation
This protocol details the steps to quantify target protein degradation following treatment with your (S,R,S)-AHPC-PEG2-NH2 PROTAC.
-
Materials:
-
Cell culture reagents
-
(S,R,S)-AHPC-PEG2-NH2 PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a wide serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and identify the hook effect.
-
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is for confirming the formation of the Target Protein-PROTAC-VHL E3 Ligase ternary complex within the cell.
-
Materials:
-
PROTAC-treated cell lysates (prepared as above, co-treatment with a proteasome inhibitor like MG132 is recommended)
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the target protein (or an epitope tag)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Antibodies for Western Blotting (target protein and VHL)
-
-
Methodology:
-
Lysate Preparation: Treat cells with the PROTAC at various concentrations (including one in the hook effect range) and a vehicle control. It is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex. Lyse cells in non-denaturing Co-IP lysis buffer.[5]
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against both the target protein and the VHL E3 ligase.
-
An increased signal for VHL in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex. A reduced VHL signal at very high PROTAC concentrations would correlate with the hook effect.[5]
-
-
NanoBRET™ Ternary Complex Formation Assay
This is a live-cell, proximity-based assay to quantitatively measure ternary complex formation in real-time.
-
Principle: The assay uses NanoLuc® luciferase as a bioluminescent donor and a fluorescently labeled HaloTag® as an acceptor. The target protein is fused to NanoLuc® (or HiBiT), and the VHL E3 ligase is fused to HaloTag®. When the PROTAC brings these two proteins together, Bioluminescence Resonance Energy Transfer (BRET) occurs, generating a detectable signal.[1]
-
General Workflow:
-
Cell Preparation: Co-transfect cells with plasmids encoding the NanoLuc®-target protein fusion and the HaloTag®-VHL fusion. For endogenous studies, use CRISPR-edited cells with a HiBiT tag on the target protein and express HaloTag®-VHL.
-
Labeling: Add the HaloTag® NanoBRET™ fluorescent ligand to the cells.
-
PROTAC Treatment: Add serial dilutions of the (S,R,S)-AHPC-PEG2-NH2 PROTAC to the wells.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio. A bell-shaped curve when plotting the NanoBRET™ ratio against the PROTAC concentration is indicative of the hook effect at the level of ternary complex formation.
-
References
Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-PEG2-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs synthesized with the (S,R,S)-AHPC-PEG2-NH2 VHL ligand-linker.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-PEG2-NH2 and why is it used in PROTAC synthesis?
(S,R,S)-AHPC-PEG2-NH2 is a chemical moiety that consists of a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group (-NH2).[1][2] It is a commonly used building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The AHPC portion recruits the VHL E3 ligase, while the PEG linker provides a flexible connection to a ligand that targets a specific protein for degradation.[3][4] The terminal amine allows for straightforward chemical conjugation to the target protein ligand.
Q2: What are the common challenges with the cell permeability of PROTACs?
PROTACs are often large molecules with high molecular weights and a large polar surface area, which can lead to poor passive diffusion across the cell membrane.[5][6][7] This is a significant hurdle as PROTACs must reach their intracellular targets to induce protein degradation.[7] Factors such as the number of hydrogen bond donors and acceptors and the overall three-dimensional shape of the PROTAC in different environments (the "chameleon effect") play a crucial role in its ability to permeate cells.[6][8][9]
Q3: How does the PEG2 linker in (S,R,S)-AHPC-PEG2-NH2 affect the properties of a PROTAC?
The two-unit PEG linker in (S,R,S)-AHPC-PEG2-NH2 offers a balance of properties. PEG linkers are known to increase the water solubility of PROTACs, which can be beneficial for formulation and bioavailability.[3][10] The flexibility of the PEG linker can also allow the PROTAC to adopt a more compact conformation, which may help to shield its polar surface area and improve its ability to cross the cell membrane.[11] However, longer PEG chains can sometimes decrease cell permeability.[4][12] A shorter PEG2 linker is often a good starting point for balancing solubility and permeability.
Q4: What is the "hook effect" and how does it relate to PROTAC experiments?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at very high concentrations of the PROTAC.[13][14] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for ubiquitination and degradation.[13] It is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe this characteristic bell-shaped curve.[14]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with PROTACs synthesized using (S,R,S)-AHPC-PEG2-NH2.
Problem 1: My PROTAC shows high binding affinity to the target protein and VHL in biochemical assays, but low degradation activity in cells.
-
Possible Cause: Poor cell permeability is a likely culprit when in vitro activity does not translate to cellular efficacy.
-
Troubleshooting Steps:
-
Quantify Cell Permeability: Directly measure the permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay.[6][9][12]
-
Modify the Linker:
-
Shorten the Linker: If you have used a longer PEG linker in other constructs, the PEG2 linker of (S,R,S)-AHPC-PEG2-NH2 is a good starting point. However, if permeability is still an issue, consider replacing the PEG linker with a more rigid or shorter alkyl linker, which can sometimes improve permeability.[8]
-
Amide-to-Ester Substitution: The amide bond connecting your target ligand to the linker can be a hydrogen bond donor, which can hinder permeability. Consider replacing this with an ester linkage.[7][12]
-
-
Optimize Physicochemical Properties: Analyze the calculated properties of your PROTAC, such as cLogP and polar surface area (PSA). Aim for a balanced lipophilicity to favor membrane partitioning without compromising solubility.
-
Problem 2: I am observing a very pronounced "hook effect" at low micromolar concentrations.
-
Possible Cause: The stability of the ternary complex may be suboptimal, leading to a rapid saturation of binary complexes.
-
Troubleshooting Steps:
-
Refine Concentration Range: Perform a more detailed dose-response curve at lower, nanomolar concentrations to pinpoint the optimal degradation window.[13]
-
Enhance Ternary Complex Cooperativity: While challenging without redesigning the core ligands, linker modifications can influence the geometry of the ternary complex. A more rigid linker might orient the target protein and E3 ligase more favorably, leading to a more stable ternary complex.
-
Problem 3: My PROTAC has poor aqueous solubility, making it difficult to work with in cellular assays.
-
Possible Cause: The overall lipophilicity of your PROTAC might be too high.
-
Troubleshooting Steps:
-
Leverage the PEG Linker: The inherent hydrophilicity of the PEG linker in (S,R,S)-AHPC-PEG2-NH2 should aid solubility.[3][10] Ensure your stock solutions are properly prepared, potentially using a small amount of DMSO before diluting in aqueous buffers.
-
Introduce Polar Groups: If solubility remains a significant issue, consider introducing additional polar functional groups on your target ligand, provided they do not negatively impact target binding.
-
Data Presentation
The following tables provide illustrative data based on trends reported in the literature to guide your PROTAC design and troubleshooting.
Table 1: Illustrative Physicochemical and Permeability Data for Hypothetical PROTACs
| PROTAC Construct | Linker Type | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-A | (S,R,S)-AHPC-PEG2 | ~950 | 3.8 | 180 | 1.5 |
| PROTAC-B | (S,R,S)-AHPC-PEG4 | ~1040 | 3.5 | 205 | 0.8 |
| PROTAC-C | (S,R,S)-AHPC-Alkyl-C4 | ~920 | 4.5 | 160 | 2.5 |
| PROTAC-D (Ester) | (S,R,S)-AHPC-PEG2 (Ester) | ~951 | 4.2 | 170 | 3.0 |
Note: This data is hypothetical and intended for comparative purposes only.
Table 2: Illustrative Cellular Degradation Potency of Hypothetical PROTACs
| PROTAC Construct | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | Protein X | 50 | 90 |
| PROTAC-B | Protein X | 150 | 80 |
| PROTAC-C | Protein X | 30 | 95 |
| PROTAC-D (Ester) | Protein X | 25 | 98 |
Note: DC₅₀ is the concentration for 50% maximal degradation, and Dₘₐₓ is the maximal degradation observed.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC in DMSO to create a stock solution (e.g., 10 mM).
-
Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Add the PROTAC solution to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 1% phosphatidylcholine in dodecane).
-
Allow the solvent to evaporate completely, leaving a lipid layer.
-
Add fresh buffer to the wells of the acceptor plate.
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation of Permeability Coefficient (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]equilibrium) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]equilibrium is the concentration at equilibrium.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport of a compound.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC solution in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.
-
-
Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Calculation of Permeability Coefficient (Papp) and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.
-
Mandatory Visualizations
Caption: Mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC-PEG2-NH2 linker.
Caption: Troubleshooting workflow for improving the cell permeability of PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-PEG2-NH2 | E3 Ligase Ligand-Linker Conjugate | TargetMol [targetmol.com]
- 3. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
dealing with off-target effects of (S,R,S)-AHPC-PEG2-NH2
Welcome to the technical support center for (S,R,S)-AHPC-PEG2-NH2. This resource is designed for researchers, scientists, and drug development professionals to address potential off-target effects when using PROTACs synthesized with this VHL E3 ligase ligand-linker conjugate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-PEG2-NH2 and what are its potential sources of off-target effects?
A1: (S,R,S)-AHPC-PEG2-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 2-unit polyethylene (B3416737) glycol (PEG) linker, terminating in an amine group for conjugation to a target protein ligand.[1][2] PROTACs created with this conjugate function by recruiting the VHL E3 ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[3][4][5]
Potential off-target effects can arise from several sources:
-
Off-target binding of the target protein ligand ("warhead"): The ligand designed to bind your POI may also have an affinity for other proteins, leading to their unintended degradation.
-
Off-target binding of the VHL ligand: While the (S,R,S)-AHPC moiety is a high-affinity VHL ligand, the possibility of it interacting with other proteins, though less common, cannot be entirely ruled out.[3]
-
Formation of unproductive binary complexes: At high concentrations, the PROTAC can form binary complexes with either the POI or VHL, which are not conducive to degradation. This is known as the "hook effect" and can lead to off-target pharmacology.[3][6]
-
Downstream effects of target degradation: The degradation of your POI may perturb signaling pathways, leading to secondary effects that can be misinterpreted as direct off-target effects.[6]
-
Cellular toxicity: At high concentrations, some PROTACs can induce cytotoxicity, leading to non-specific protein degradation.[3]
Q2: How can I experimentally identify off-target effects of my PROTAC?
A2: A comprehensive, multi-pronged approach is recommended to identify off-target effects. The cornerstone of this is unbiased global proteomics to identify all proteins that are degraded upon treatment with your PROTAC.[6][7]
A typical workflow involves:
-
Global Proteomics: Use techniques like mass spectrometry (MS)-based proteomics to compare the proteome of cells treated with your PROTAC to vehicle-treated controls. This will identify all proteins that are significantly downregulated.
-
Target Validation: Confirm the degradation of potential off-targets identified in the proteomics screen using a targeted method, such as Western blotting.[7]
-
Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC directly engages with the potential off-target proteins in a cellular context.[7]
Q3: What are essential controls to include in my experiments to assess off-target effects?
A3: Including the right controls is critical for accurately interpreting your data. Essential controls include:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the PROTAC.
-
Negative Control PROTAC: An inactive epimer of your PROTAC that does not bind to the E3 ligase. This helps to distinguish between degradation-dependent effects and other pharmacological effects of the molecule.[6]
-
Warhead Alone: Treating cells with just the target-binding ligand (the "warhead") can help determine if observed off-target effects are due to the promiscuity of the warhead itself.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High cell toxicity observed. | Off-target effects of the PROTAC. High concentration of the PROTAC or solvent. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration. Lower the PROTAC concentration. Ensure the solvent concentration is not toxic to the cells.[3] |
| No degradation of the target protein. | Poor cell permeability of the PROTAC. Low VHL expression in the cell line. Inefficient ternary complex formation. Rapid PROTAC metabolism. | Assess the physicochemical properties and consider a cell permeability assay. Check VHL expression levels using Western blot or qPCR. Perform a co-immunoprecipitation or AlphaLISA to confirm ternary complex formation. Evaluate the metabolic stability of the PROTAC.[3][5] |
| Significant degradation of off-target proteins. | Lack of selectivity of the warhead. High PROTAC concentration leading to the "hook effect" or cytotoxicity. | Test the warhead compound alone to assess its binding profile. Perform a dose-response experiment with a wide range of PROTAC concentrations to find an optimal concentration with maximal on-target degradation and minimal off-target effects.[3] |
| Inconsistent Western blot results. | Poor antibody quality. Issues with protein loading or transfer. | Validate your primary antibody for specificity and sensitivity. Use a loading control to normalize for protein loading. Optimize transfer conditions. |
| Discrepancy between proteomics and Western blot data. | Differences in assay sensitivity. Antibody cross-reactivity in Western blotting. | Use quantitative proteomics data to guide antibody selection. Confirm antibody specificity with knockout/knockdown cell lines if available. |
Quantitative Data Summary
Since specific off-target data for PROTACs synthesized with (S,R,S)-AHPC-PEG2-NH2 is dependent on the conjugated "warhead," we provide a template for you to summarize your findings. This structured table will help in comparing the on-target and off-target effects of your specific PROTAC.
| Protein | On-Target/Off-Target | Cell Line | PROTAC Concentration (nM) | Degradation (%) | DC50 (nM) | Dmax (%) | Notes |
| e.g., POI-1 | On-Target | e.g., MCF-7 | 100 | 95 | 10 | 98 | Expected target |
| e.g., Protein X | Off-Target | e.g., MCF-7 | 100 | 50 | 150 | 60 | Potential off-target |
| e.g., Protein Y | Off-Target | e.g., MCF-7 | 100 | 20 | >1000 | 25 | Weak off-target |
Key Experimental Protocols
Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Culture your chosen cell line to 70-80% confluency. Treat cells with your PROTAC at an optimal concentration and a higher concentration to check for the hook effect. Include vehicle and negative controls. Incubate for a duration that enriches for direct degradation targets (e.g., 4-6 hours).[6]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.[7]
-
Isobaric Labeling: Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for accurate relative quantification.[7]
-
LC-MS/MS Analysis: Analyze the labeled peptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.[6][7]
-
Data Analysis: Process the raw MS data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are your potential off-targets.[6][7]
Targeted Validation by Western Blotting
-
Cell Lysis: Treat cells as in the proteomics experiment and lyse them.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a validated primary antibody against the potential off-target protein. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. Quantify the band intensities to confirm protein degradation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Treatment and Heating: Treat intact cells with your PROTAC. Heat the cells to a range of temperatures.[7]
-
Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.[7]
-
Analysis: The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature. This thermal shift can be detected by Western blotting or mass spectrometry, confirming target engagement.[7]
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for off-target identification.
Caption: Troubleshooting decision-making flowchart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
stability of (S,R,S)-AHPC-PEG2-NH2 in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S,R,S)-AHPC-PEG2-NH2 in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-PEG2-NH2 and what are its storage recommendations?
(S,R,S)-AHPC-PEG2-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based VHL ligand and a 2-unit PEG linker with a terminal amine, designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The hydrochloride salt form is often supplied to improve stability and ease of handling.
For optimal stability, it is recommended to store the compound as a powder at -20°C for up to 3 years, protected from light and moisture. In solvent, stock solutions should be stored at -80°C for up to 1 year.
Q2: What are the potential stability issues for (S,R,S)-AHPC-PEG2-NH2 in cell culture media?
While specific stability data for (S,R,S)-AHPC-PEG2-NH2 in cell culture media is not extensively published, potential issues can be inferred from the stability of its components (VHL ligand, PEG linker) and general observations with PROTAC molecules. Key concerns include:
-
Hydrolytic Instability: Although the core structure is generally stable, prolonged incubation in aqueous cell culture media at 37°C could lead to hydrolysis, particularly if any ester functionalities were present in a final PROTAC construct.
-
Oxidative Degradation: The polyethylene (B3416737) glycol (PEG) linker can be susceptible to degradation by reactive oxygen species (ROS) that may be present in the cell culture environment, especially under conditions of high cellular stress.
-
Enzymatic Degradation: While less common for this specific linker type compared to others, enzymatic activity in serum-containing media could potentially modify the molecule.
-
Adsorption to Plasticware: Due to its physicochemical properties, the compound may adsorb to plastic surfaces of cell culture plates and tubes, leading to a lower effective concentration.
-
Aggregation: At higher concentrations, PROTACs and their building blocks can be prone to aggregation in aqueous solutions, which can affect their availability and activity.
Q3: How does the VHL ligand component of (S,R,S)-AHPC-PEG2-NH2 behave in cell culture?
Interestingly, studies have shown that small molecule VHL inhibitors can lead to an increase in the intracellular levels of the VHL protein itself. This is due to the stabilization of the VHL protein upon ligand binding, rather than an increase in its transcription.[1][2][3] This could be a factor to consider when analyzing experimental results involving PROTACs that recruit VHL.
Troubleshooting Guide
This guide provides solutions to common problems that may be related to the stability of (S,R,S)-AHPC-PEG2-NH2 or the resulting PROTAC in your cell culture experiments.
| Problem | Potential Cause Related to Stability | Suggested Solution |
| Inconsistent or no target protein degradation | Compound Degradation: The molecule may be unstable in your specific cell culture media or under your experimental conditions. | Perform a stability analysis of your compound in the cell culture media over the time course of your experiment using LC-MS. |
| Low Compound Bioavailability: The compound may be precipitating out of solution or adsorbing to the cell culture plates. | Visually inspect for precipitation. Test the solubility of your compound in the media. Consider using low-protein-binding plates. | |
| Incorrect Concentration: The actual concentration of the active compound in the media may be lower than calculated due to instability. | Quantify the compound concentration in the media at the beginning and end of the experiment using LC-MS. | |
| High variability between replicates | Inconsistent Compound Handling: Repeated freeze-thaw cycles of stock solutions can lead to degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh dilutions in media for each experiment. |
| Differential Adsorption: Inconsistent well volumes or mixing can lead to variable adsorption to plasticware. | Ensure consistent pipetting and mixing techniques. Pre-incubating plates with media containing serum may help reduce non-specific binding. | |
| "Hook Effect" observed at lower than expected concentrations | Compound Aggregation: Aggregation can reduce the concentration of monomeric, active compound, leading to a premature hook effect. | Assess compound solubility and potential for aggregation. Consider using solubility-enhancing agents if compatible with your cell model. |
Below is a troubleshooting workflow to systematically address issues with experiments involving (S,R,S)-AHPC-PEG2-NH2 based PROTACs.
Caption: Troubleshooting workflow for PROTAC experiments.
Experimental Protocols
Protocol 1: Assessing the Stability of (S,R,S)-AHPC-PEG2-NH2 in Cell Culture Media via LC-MS
This protocol outlines a method to determine the chemical stability of (S,R,S)-AHPC-PEG2-NH2 in your specific cell culture medium over time.
Materials:
-
(S,R,S)-AHPC-PEG2-NH2
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (a stable molecule with similar properties, if available)
-
24-well tissue culture plates
-
LC-MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of (S,R,S)-AHPC-PEG2-NH2 in DMSO.
-
Prepare the cell culture medium as you would for your experiments (with and without serum).
-
-
Experimental Setup:
-
Spike the cell culture medium with the (S,R,S)-AHPC-PEG2-NH2 stock solution to a final concentration of 1-10 µM.
-
Aliquot 1 mL of the compound-containing medium into triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample should be collected immediately after adding the compound.
-
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and quench any potential enzymatic activity.
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to LC-MS vials for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples to quantify the remaining amount of (S,R,S)-AHPC-PEG2-NH2 at each time point relative to the internal standard.
-
The percentage of compound remaining at each time point is calculated relative to the 0-hour time point.
-
Data Presentation:
| Time (hours) | % Remaining (Media without Serum) | % Remaining (Media with 10% Serum) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
The following diagram illustrates the workflow for the stability assessment.
Caption: Workflow for stability assessment via LC-MS.
Signaling Pathways and Logical Relationships
The stability of (S,R,S)-AHPC-PEG2-NH2 is a critical prerequisite for its intended function within a PROTAC. The diagram below illustrates the logical dependence of successful protein degradation on the stability of the PROTAC molecule.
Caption: Logical flow from stability to degradation.
References
- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Technical Support Center: Refining PROTAC Design for Enhanced Degradation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs and how can it be mitigated?
The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency of the target protein decreases at high PROTAC concentrations. This occurs because the PROTAC independently binds to the target protein and the E3 ligase, forming binary complexes that are unable to form the productive ternary complex required for degradation. At excessive concentrations, the formation of these non-productive binary complexes predominates, leading to a bell-shaped dose-response curve.
Mitigation Strategies:
-
Concentration Optimization: Carefully titrate the PROTAC concentration to identify the optimal range for target degradation.
-
Linker Design: Modify the PROTAC's linker to optimize the thermodynamics and kinetics of ternary complex formation.
-
Affinity Modulation: Adjust the binding affinities of the PROTAC for the target protein and the E3 ligase to favor ternary complex formation.
Q2: How do I choose the most appropriate E3 ligase for my target protein?
The selection of an E3 ligase is a critical step in PROTAC design. The ideal E3 ligase should be highly expressed in the cell type of interest and its subcellular localization should overlap with that of the target protein. The two most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and Von Hippel-Lindau (VHL).
Considerations for E3 Ligase Selection:
-
Expression Profile: Ensure the chosen E3 ligase is expressed in the relevant tissues and cell lines.
-
Subcellular Localization: The E3 ligase and the target protein must be in the same cellular compartment to interact.
-
Known Ligands: Availability of high-affinity, cell-permeable ligands for the E3 ligase is a practical consideration.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: No degradation of the target protein is observed.
Q: My PROTAC is not inducing degradation of my target protein. What are the potential causes and how can I troubleshoot this?
A: Lack of degradation can stem from several factors, from issues with the PROTAC molecule itself to problems with the experimental system. Below is a systematic approach to troubleshooting this common issue.
Troubleshooting Workflow for No Target Degradation:
Caption: A troubleshooting decision tree for experiments where no target protein degradation is observed.
Detailed Troubleshooting Steps:
-
Verify PROTAC Integrity and Purity:
-
Action: Confirm the chemical structure, purity, and stability of your PROTAC using methods like LC-MS and NMR.
-
Rationale: Impurities or degradation of the PROTAC can lead to a loss of activity.
-
-
Confirm Binding to Target Protein and E3 Ligase:
-
Action: Perform binary binding assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to measure the binding affinity of your PROTAC to both the target protein and the E3 ligase independently.
-
Rationale: The PROTAC must be able to bind to both proteins to facilitate their proximity.
-
-
Assess Ternary Complex Formation:
-
Action: Utilize biophysical techniques like SPR, ITC, or Förster Resonance Energy Transfer (FRET) to confirm that the PROTAC can successfully bridge the target protein and the E3 ligase to form a stable ternary complex.
-
Rationale: The formation of a productive ternary complex is a prerequisite for subsequent ubiquitination and degradation.
-
-
Check for Target Ubiquitination:
-
Action: Perform an in-cell or in vitro ubiquitination assay. This can be done by immunoprecipitating the target protein and then performing a Western blot to detect polyubiquitin (B1169507) chains.
-
Rationale: This step confirms that the E3 ligase is functional and can ubiquitinate the target protein when brought into proximity by the PROTAC.
-
-
Evaluate the Cellular System:
-
Action: Ensure that the target protein and the E3 ligase are expressed in the cell line you are using. Also, check the subcellular localization of both proteins to ensure they can colocalize.
-
Rationale: The cellular context is critical for PROTAC activity.
-
-
Investigate Proteasome Activity:
-
Action: Treat cells with a proteasome inhibitor (e.g., MG132) in parallel with your PROTAC experiment. If the target protein levels are rescued in the presence of the inhibitor, it indicates that the degradation is proteasome-dependent.
-
Rationale: This confirms that the ubiquitin-proteasome system, which is responsible for degrading the target protein, is functional in your cells.
-
Issue 2: High levels of off-target degradation are observed.
Q: My PROTAC is causing the degradation of other proteins in addition to my target of interest. How can I improve its selectivity?
A: Off-target effects can be a significant challenge in PROTAC development. Improving selectivity often involves medicinal chemistry efforts to refine the PROTAC molecule.
Strategies to Enhance Selectivity:
-
Improve Ligand Specificity: The primary driver of selectivity is the specificity of the ligands for the target protein and the E3 ligase. Re-engineering the ligands to have higher affinity and selectivity for their respective targets can reduce off-target effects.
-
Optimize Linker Length and Composition: The linker plays a crucial role in the geometry of the ternary complex. Modifying the linker can disfavor the formation of off-target ternary complexes.
-
Choose a Different E3 Ligase: If selectivity issues persist, consider using a different E3 ligase with a more restricted expression profile.
Quantitative Data Summary
The following tables provide a summary of key quantitative data that is often generated during PROTAC development.
Table 1: Example Binding Affinities and Degradation Potency for Two PROTACs
| PROTAC | Target Protein Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC A | 50 | 200 | 5 | 25 | 95 |
| PROTAC B | 100 | 50 | 2 | 150 | 80 |
-
Kd: Dissociation constant, a measure of binding affinity (lower values indicate stronger binding).
-
α: Cooperativity factor, where α > 1 indicates positive cooperativity in ternary complex formation.
-
DC50: Concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane. Block the membrane and then incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Detection: Incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Protocol 2: In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine the following components: E1 activating enzyme, E2 conjugating enzyme, the chosen E3 ligase, the target protein, ATP, ubiquitin, and the PROTAC.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Diagrams
Technical Support Center: Optimizing the Catalytic Activity of AHPC-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the catalytic activity of your (S,R,S)-AHPC-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is an AHPC-based PROTAC and how does it work?
A1: An AHPC-based PROTAC is a Proteolysis Targeting Chimera that utilizes the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein (the "warhead"), the AHPC-based ligand that binds to VHL, and a chemical linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2] This process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[2][3]
Q2: What are the key factors influencing the catalytic activity of my AHPC PROTAC?
A2: The catalytic efficiency of an AHPC PROTAC is primarily influenced by:
-
Ternary Complex Formation and Stability: The ability of the PROTAC to effectively bring together the target protein and the VHL E3 ligase to form a stable and productive ternary complex is paramount.[3] The geometry and interactions within this complex dictate the efficiency of ubiquitin transfer.
-
Linker Composition and Length: The linker is not just a spacer but plays a critical role in determining the orientation of the target protein relative to the E3 ligase, influencing ternary complex stability and the PROTAC's physicochemical properties.[1][4][5]
-
Cell Permeability: As PROTACs are often large molecules, their ability to cross the cell membrane to reach their intracellular targets is a crucial factor.[6]
-
Binding Affinity: While important, the binary binding affinities of the warhead to the target protein and the AHPC moiety to VHL do not always directly correlate with degradation efficiency. The cooperativity of binding within the ternary complex is often a more significant determinant.[3][7]
Q3: What is the "hook effect" and how can it affect my results?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or VHL-PROTAC) rather than the productive ternary complex required for degradation.[8][9] This can lead to a bell-shaped dose-response curve and the misinterpretation of a potent PROTAC as being weak or inactive.[8]
Troubleshooting Guide
Here are some common issues encountered during AHPC PROTAC experiments and steps to resolve them:
Issue 1: My PROTAC shows weak or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Poor Ternary Complex Formation | 1. Optimize the Linker: Systematically vary the length and composition of the linker. Both polyethylene (B3416737) glycol (PEG) and alkyl chains are commonly used.[1][4] Consider that for some systems, shorter or longer linkers may be more effective.[4] 2. Modify Linker Attachment Points: Changing the point of attachment on the warhead or the AHPC ligand can alter the ternary complex geometry and improve activity. |
| Incorrect Stereochemistry of AHPC | 1. Verify Stereochemistry: Ensure the (S,R,S) stereoisomer of AHPC is used, as other epimers are inactive.[10] |
| Low Cell Permeability | 1. Improve Physicochemical Properties: Modify the linker to enhance solubility and reduce polarity. The inclusion of PEG moieties can improve aqueous solubility.[1][6] 2. Employ Prodrug Strategies: Mask polar groups that may hinder cell entry.[6] |
| Compound Instability | 1. Assess Stability: Check the stability of your PROTAC in the cell culture medium over the duration of your experiment.[6] |
| Insufficient E3 Ligase Expression | 1. Confirm VHL Expression: Ensure the cell line used expresses sufficient levels of the VHL E3 ligase.[8] |
Issue 2: I am observing a significant "hook effect" at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes | 1. Enhance Cooperativity: Rationally design the linker to promote favorable protein-protein interactions between the target protein and VHL, which can stabilize the ternary complex.[9] 2. Optimize Linker: Systematically screen different linker lengths and compositions to identify a PROTAC with a reduced hook effect.[9] |
| High PROTAC Concentration | 1. Extend Dose-Response Range: Test a wider range of concentrations, including lower nanomolar and picomolar ranges, to identify the optimal concentration for maximal degradation.[8][9] |
Quantitative Data Summary
The following tables summarize key parameters for evaluating AHPC-based PROTAC efficacy.
Table 1: Degradation Potency of Selected VHL-Recruiting PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| LC-2 | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based |
| UNC9036 | STING | Caki-1 | 227 | >80 | Not Specified |
| Pal-pom | CDK4/6 | TNBC cells | 20 - 50 | Not Specified | Alkyl chain |
| ERRα PROTAC | ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based |
| p38α PROTAC | p38α | Mammalian cell lines | Nanomolar range | Not Specified | Not Specified |
Data compiled from a selection of VHL-recruiting PROTACs to illustrate the impact of linker modifications and target proteins on degradation potency.[1]
Key Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining after PROTAC treatment.[1][10]
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours), including a vehicle control.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with a suitable lysis buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane (e.g., with 5% non-fat milk in TBST).[6]
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1][10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[10]
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol can be used to verify the interaction between the target protein and the E3 ligase in the presence of the PROTAC.
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control, then lyse the cells.
-
Immunoprecipitation:
-
Elution and Western Blot Analysis:
-
Elute the protein from the beads.[10]
-
Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target protein and the E3 ligase (VHL). An increased signal for VHL in the PROTAC-treated sample indicates ternary complex formation.
-
Protocol 3: Synthesis of an AHPC-PEG-Acid Linker
This protocol describes a general method for synthesizing a common linker component for AHPC-based PROTACs.[1]
-
Coupling of AHPC to PEG: Dissolve (S,R,S)-AHPC hydrochloride and a Boc-protected PEG-amine linker in DMF. Add coupling agents (e.g., HATU, HOBt) and a base (e.g., DIPEA). Stir at room temperature for 12-24 hours. Purify the product by flash column chromatography.[1]
-
Deprotection of the Carboxylic Acid: Dissolve the purified product in a solution of TFA in DCM. Stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker. Confirm product identity and purity by NMR and LC-MS.[1]
Visualizing Workflows and Signaling Pathways
Diagram 1: General Mechanism of AHPC-PROTAC Action
Caption: Catalytic cycle of AHPC-PROTAC-mediated protein degradation.
Diagram 2: Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Diagram 3: The PROTAC "Hook Effect"
Caption: Formation of non-productive binary complexes at high PROTAC concentrations causes the hook effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: The Role of PEG Linker Flexibility in PROTAC Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of polyethylene (B3416737) glycol (PEG) linker flexibility on the performance of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2] The linker is a critical component that dictates the efficacy and drug-like properties of the PROTAC.[1] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently used to provide a balance of hydrophilicity and flexibility.[1][] This helps to improve the solubility of the often large and lipophilic PROTAC molecule and influences the formation and stability of the functional ternary complex (POI-PROTAC-E3 Ligase).[4][5]
Q2: How does the flexibility of a PEG linker influence ternary complex formation?
The conformational flexibility of the linker is crucial for allowing the PROTAC to adopt a bioactive conformation that supports a productive ternary complex.[6] An optimal linker length and flexibility facilitate favorable protein-protein interactions between the POI and the E3 ligase, which can enhance the stability of the complex, a phenomenon known as positive cooperativity.[5] However, excessive flexibility can introduce an entropic penalty, potentially leading to suboptimal protein-protein interfaces and less stable complexes.[6] In contrast, a linker that is too short or rigid may cause steric clashes that prevent the complex from forming altogether.[][6]
Q3: How does a flexible PEG linker affect the cell permeability of a PROTAC?
The relationship is complex. While the hydrophilicity of PEG can increase solubility, it can also hinder passive diffusion across the lipophilic cell membrane.[1] However, the flexible nature of PEG linkers allows them to adopt folded conformations.[1][7] This folding can shield the PROTAC's polar surface area, creating a more compact, less polar structure that is better able to cross the cell membrane.[1] Still, excessive PEGylation can negatively impact cellular uptake.[1] Therefore, a balance must be found to optimize both solubility and permeability.[8]
Q4: What are the main advantages and disadvantages of using flexible PEG linkers compared to rigid linkers?
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Aromatic, Cycloalkyl) |
| Advantages | - Enhance water solubility and reduce aggregation.[]- Allow for conformational adjustments to find optimal geometry for the ternary complex.[6]- Can be systematically varied in length to optimize performance.[2] | - Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding.[5]- May improve selectivity by disfavoring off-target complex formation.[5]- Can improve metabolic stability and pharmacokinetic properties.[4] |
| Disadvantages | - Excessive flexibility can lead to an entropic penalty upon binding, potentially weakening the ternary complex.[6]- May have reduced metabolic stability in vivo compared to more rigid structures.[4] | - More challenging to synthesize.[5]- Lack of flexibility can make it difficult to achieve a productive ternary complex geometry if the initial design is not optimal.[5] |
Troubleshooting Guide
Problem 1: My PROTAC shows good binding to the target and E3 ligase separately, but degradation is weak or absent.
This is a common issue that often points to problems with ternary complex formation.
-
Possible Cause 1: Suboptimal Linker Length or Flexibility.
-
Explanation: The linker may be too short, causing steric hindrance, or too long and flexible, failing to bring the proteins together effectively for ubiquitin transfer.[8] The geometry of the resulting complex might also place the target protein's lysine (B10760008) residues out of reach for the E2-ubiquitin complex.[8]
-
Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., systematically adding or removing 2-3 ethylene glycol units). This empirical approach is often necessary to find the "sweet spot" for a specific target-ligase pair.[]
-
-
Possible Cause 2: Negative Cooperativity.
-
Explanation: The linker may orient the two proteins in a way that creates unfavorable (e.g., repulsive) protein-protein interactions, making the ternary complex less stable than the individual binary complexes.[5]
-
Solution: Besides modifying linker length, consider changing the attachment points of the linker on one or both ligands. Different attachment points can drastically alter the orientation of the proteins in the ternary complex.[8] Also, biophysical assays like SPR or ITC can be used to measure the cooperativity factor (alpha) to confirm this issue.[10][11]
-
Problem 2: The PROTAC works at low concentrations, but its effectiveness decreases at higher concentrations (the "Hook Effect").
-
Possible Cause: Formation of Non-productive Binary Complexes.
-
Explanation: The "hook effect" occurs when high concentrations of the PROTAC lead to the formation of separate binary complexes (PROTAC-POI and PROTAC-E3 Ligase) that cannot form the required ternary complex.[8][12] This effectively sequesters the components and reduces degradation.
-
Solution: This is an inherent property of the PROTAC mechanism, but its severity can be influenced by the linker.[8] A linker that promotes strong positive cooperativity can help mitigate the hook effect by making the ternary complex significantly more stable than the binary complexes.[8] Experimentally, perform a full dose-response curve with a wider range of concentrations to identify the optimal degradation window and confirm the hook effect.[13]
-
Problem 3: The PROTAC has poor solubility or appears to have low cell permeability.
-
Possible Cause: Unfavorable Physicochemical Properties.
-
Explanation: PROTACs are often large molecules that fall outside the typical "rule of five" for drug-likeness, leading to poor permeability. While PEG linkers add hydrophilicity to improve solubility, this can simultaneously decrease membrane permeability.[1]
-
Solution 1 (Improve Permeability): Assess permeability directly using a Parallel Artificial Membrane Permeability Assay (PAMPA).[8] While it seems counterintuitive, sometimes reducing the number of PEG units in favor of a more rigid or alkyl-based linker can improve permeability, provided solubility remains acceptable.[7] Molecular dynamics simulations suggest that linkers allowing the PROTAC to adopt a folded conformation with a low polar surface area are correlated with higher cell permeability.[7]
-
Solution 2 (Improve Solubility): If solubility is the primary issue, increasing the number of PEG units in the linker is a standard strategy.[]
-
Quantitative Data on Linker Impact
The optimal linker is highly dependent on the specific POI and E3 ligase pair. The following table summarizes representative data from the literature showing how PEG linker length can impact degradation potency.
| PROTAC Target | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference Insight |
| BRD4 | VHL | PEG3 | ~50 | >90 | A study on BRD4 degraders showed that linker length was critical. |
| BRD4 | VHL | PEG4 | ~20 | >95 | A single PEG unit extension significantly improved potency. |
| BRD4 | VHL | PEG5 | ~100 | ~80 | Further extension led to a decrease in degradation efficiency. |
| BTK | CRBN | Alkyl-PEG2 | 1-40 | >90 | For BTK PROTACs, longer linkers were potent but lacked positive cooperativity in the ternary complex, suggesting the energy gained from new protein-protein interactions was offset by the entropic cost of reduced PROTAC flexibility.[2] |
| PI3K/mTOR | VHL | C8 Alkyl | Optimal | >80 | A study on PI3K/mTOR dual degraders found that flexible linkers like PEG or alkyl chains showed superior degradation compared to more rigid linkers, likely by better promoting ternary complex formation.[14] |
| (Note: The DC₅₀ and Dₘₐₓ values are illustrative, based on trends reported in PROTAC literature. Actual values are highly system-dependent.) |
Key Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels.[15]
-
Cell Seeding & Treatment: Plate cells at a suitable density to avoid confluence during the experiment. Allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours).[13] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the protein state.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by size, and then transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to your target protein overnight. Wash, then incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). Plot normalized protein levels against PROTAC concentration to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[13]
Protocol 2: Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Formation
This protocol verifies that the PROTAC can induce the formation of the POI-E3 ligase complex inside cells.[16]
-
Cell Treatment: Treat cells with your PROTAC at an effective concentration (e.g., 3-5x DC₅₀) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the transient complex.[16]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100) with protease inhibitors to keep the complex intact.[16]
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding. Incubate the cleared lysate with an antibody against either the E3 ligase (e.g., anti-VHL) or the POI overnight at 4°C.
-
Pull-Down: Add Protein A/G beads to capture the antibody-protein complexes. Wash the beads multiple times to remove non-specifically bound proteins.
-
Elution & Western Blot: Elute the bound proteins from the beads using a sample buffer and boiling. Analyze the eluate by Western blot, probing for the presence of the other two components of the complex (e.g., if you pulled down the E3 ligase, blot for the POI). An increased signal for the POI in the PROTAC-treated sample indicates complex formation.
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful biophysical technique to measure the kinetics (on/off rates) and affinity of binary and ternary complex formation in real-time.[10]
-
Surface Preparation: Immobilize a high-quality, purified E3 ligase protein (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip.
-
Binary Binding Measurement: Flow different concentrations of the PROTAC over the E3 ligase surface to measure the binding affinity (KD) and kinetics of the PROTAC:E3 ligase binary interaction.
-
Ternary Complex Measurement: In a separate set of experiments, inject the same concentrations of the PROTAC, but this time pre-incubated with a near-saturating concentration of the purified POI.
-
Data Analysis: The binding response in the ternary experiment will be different from the binary one. By comparing the binding curves, you can determine the affinity and dissociation half-life of the ternary complex. This data can also be used to calculate the cooperativity factor (α), which indicates how the binding of the POI influences the PROTAC's affinity for the E3 ligase (and vice versa). A high positive cooperativity often correlates well with potent cellular degradation.[10]
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A workflow for troubleshooting poorly performing PROTACs.
Caption: Impact of PEG linker flexibility on PROTAC properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. chempep.com [chempep.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (S,R,S)-AHPC-PEG2-NH2 PROTACs with Computational Modeling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the computational modeling and experimental validation of (S,R,S)-AHPC-PEG2-NH2 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-PEG2-NH2 and why is it used in PROTACs?
(S,R,S)-AHPC-PEG2-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC-based ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a 2-unit polyethylene (B3416737) glycol (PEG) linker.[1][2][3] This building block is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of a target protein of interest (POI). The PEG linker provides hydrophilicity and flexibility, which can be crucial for optimizing the formation of the ternary complex (POI-PROTAC-VHL).
Q2: My computational model predicts a stable ternary complex, but I see weak or no degradation of my target protein. What are the potential causes and troubleshooting steps?
This is a common issue in PROTAC development. Several factors beyond ternary complex stability can influence degradation efficacy. Here’s a troubleshooting guide:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane. The (S,R,S)-AHPC-PEG2-NH2 linker contributes to the overall physicochemical properties of the PROTAC.
-
Troubleshooting:
-
Modify the linker to improve the balance of hydrophilicity and lipophilicity. While the PEG component of (S,R,S)-AHPC-PEG2-NH2 enhances solubility, further modifications might be necessary.
-
Confirm intracellular target engagement using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™.[4]
-
-
-
Suboptimal Linker Attachment Points: The site where the linker is attached to the target protein ligand (warhead) is critical for the correct orientation of the ternary complex.
-
Troubleshooting:
-
Use computational modeling to explore alternative, solvent-exposed attachment points on your warhead that are less likely to interfere with its binding to the target protein.
-
Synthesize and test PROTACs with the linker attached to these different positions.
-
-
-
Unfavorable Ternary Complex Conformation: While the complex may be stable, its conformation might not be productive for ubiquitination. The lysine (B10760008) residues on the target protein's surface may not be accessible to the E2 ubiquitin-conjugating enzyme.
-
Troubleshooting:
-
Perform molecular dynamics (MD) simulations to analyze the flexibility and dynamics of the ternary complex. This can provide insights into the accessibility of lysine residues.
-
Experimentally, you can perform ubiquitination assays to see if your target protein is being ubiquitinated upon PROTAC treatment.
-
-
Q3: I'm observing a "hook effect" with my (S,R,S)-AHPC-PEG2-NH2-based PROTAC. How can I address this?
The "hook effect" is characterized by a bell-shaped dose-response curve, where the degradation efficiency decreases at higher PROTAC concentrations. This occurs because high concentrations favor the formation of binary complexes (PROTAC-target or PROTAC-VHL) over the productive ternary complex.[4][5]
-
Troubleshooting:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to confirm the hook effect and identify the optimal concentration for degradation.
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC, where the formation of one binary complex promotes the binding of the third partner, can mitigate the hook effect. Computational modeling can be used to predict how modifications to the linker might influence cooperativity.
-
Quantitative Data Summary
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for VHL-recruiting PROTACs to illustrate the impact of linker modifications and target proteins on degradation potency.
| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARD-266 | Androgen Receptor | VHL | VCaP | 3.1 | >95 | [6] |
| PROTAC 1 | BRD4 | VHL | HeLa | <10 | >75 | [7] |
| PROTAC 2 | SMARCA2 | VHL | PC3 | 2.58 | 94 | [7] |
| PROTAC 3 | BRAF | VHL | EOL-1 | >100 | <50 | [7] |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
(S,R,S)-AHPC-PEG2-NH2 based PROTAC
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a DMSO control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with the primary antibody for the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[6]
Ternary Complex Formation Assay (TR-FRET)
This protocol assesses the formation of the ternary complex in vitro.
Materials:
-
Purified target protein (labeled with an acceptor fluorophore, e.g., FITC)
-
Purified VHL-ElonginB-ElonginC (VBC) complex (labeled with a donor fluorophore, e.g., Terbium)
-
(S,R,S)-AHPC-PEG2-NH2 based PROTAC
-
Assay buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer.
-
Assay Reaction: In a microplate, combine the labeled target protein, the labeled VBC complex, and the PROTAC dilutions.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Computational and Experimental Workflow.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. schrodinger.com [schrodinger.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: (S,R,S)-AHPC-PEG2-NH2 (VHL-based) vs. CRBN-based PROTACs in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase recruiter is a critical determinant of a PROTAC's efficacy, selectivity, and overall therapeutic potential. This guide provides an objective comparison of PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, exemplified by constructs synthesized from (S,R,S)-AHPC-PEG2-NH2, and those employing Cereblon (CRBN) as the E3 ligase recruiter. This comparison is supported by experimental data from studies targeting key oncogenic proteins, along with detailed methodologies for essential validation assays.
At a Glance: VHL vs. CRBN Recruiters
| Feature | (S,R,S)-AHPC-based (VHL) PROTACs | CRBN-based PROTACs |
| E3 Ligase Ligand | Hydroxyproline-based scaffolds (e.g., (S,R,S)-AHPC) | Immunomodulatory imide drugs (IMiDs) (e.g., thalidomide, pomalidomide) |
| Cellular Localization | Predominantly cytosolic[] | Nucleus and cytoplasm (can shuttle)[] |
| Substrate Selectivity | Generally more selective with a narrower substrate scope | Broader substrate promiscuity, potential for off-target effects (neosubstrates) |
| Ligand Properties | Larger, more peptide-like, which can pose challenges for cell permeability | Smaller, more "drug-like" with potentially better physicochemical properties |
| Ternary Complex Stability | Tend to form more rigid and stable ternary complexes | Form more transient and dynamic ternary complexes, allowing for faster catalytic turnover |
Quantitative Performance Data
Case Study: BRD4 Degradation
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | BRD4 | HeLa | 29 | >90 |
| ARV-771 | VHL | BRD4 | 22Rv1 | <1 | >95 |
| dBET1 | CRBN | BRD4 | MV4;11 | 8 | >98 |
| ARV-825 | CRBN | BRD4 | RS4;11 | <1 | >95 |
Case Study: KRAS G12C/G12D Degradation
Current research suggests that VHL-recruiting PROTACs are generally more efficient at degrading KRAS mutants compared to their CRBN-recruiting counterparts.[2]
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 (µM) | Dmax (%) |
| LC-2 | VHL | KRAS G12C | NCI-H2030 | 0.59 | ~80[3] |
| Unnamed | CRBN | KRAS G12C | NCI-H358 | 0.03 | Not specified[4] |
| Unnamed | VHL | KRAS G12C | NCI-H358 | 0.1 | Not specified[4] |
It is important to note that the development of effective CRBN-based degraders for KRAS has been more challenging, with some studies initially reporting a failure to degrade the endogenous target.[2] However, the recent entry of a CRBN-based KRAS G12D degrader into clinical trials indicates that successful strategies are emerging.[2]
Signaling Pathways and Mechanisms
The fundamental mechanism for both VHL and CRBN-based PROTACs is the formation of a ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation.
Experimental Workflows and Protocols
General Experimental Workflow for PROTAC Evaluation
Detailed Experimental Protocols
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.[5]
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
d. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
e. Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometrically quantify the protein bands using image analysis software. Normalize the protein of interest band intensity to the loading control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.[5]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[6]
a. Reaction Setup (on ice):
-
Prepare a master mix containing 10X Ubiquitination Buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.
-
In separate tubes, add the master mix, the purified protein of interest, and the E3 ligase complex (either VHL or CRBN complex).
-
Add the PROTAC (or DMSO as a vehicle control) to the reaction tubes.
b. Incubation:
-
Incubate the reaction mixtures at 30°C for 1-2 hours.
c. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5-10 minutes.
d. Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody against the protein of interest.
-
Following incubation with an HRP-conjugated secondary antibody, visualize the bands using an ECL substrate. A "ladder" of higher molecular weight bands above the unmodified protein of interest indicates successful polyubiquitination.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.[7][8]
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC and incubate for a desired period (e.g., 72 hours).
b. MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
c. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
d. Data Analysis:
-
Subtract the background absorbance from the sample readings.
-
Plot the cell viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The choice between a VHL-recruiting linker like (S,R,S)-AHPC-PEG2-NH2 and a CRBN-recruiting linker is a critical decision in PROTAC design that depends on the specific target protein, its cellular localization, and the desired pharmacological profile. While both VHL and CRBN-based PROTACs have demonstrated the ability to induce potent and efficient degradation of target proteins, they possess distinct characteristics. VHL-based PROTACs may offer higher selectivity, whereas CRBN-based PROTACs can have more favorable physicochemical properties. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of PROTAC efficacy, enabling researchers to make data-driven decisions in the development of novel protein degraders.
References
- 2. benchchem.com [benchchem.com]
- 3. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesensors.com [lifesensors.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Optimizing Antibody-Drug Conjugates: A Comparative Analysis of Polyethylene Glycol (PEG) Linker Lengths for AHPC Chemistry
For researchers, scientists, and drug development professionals, the design of an antibody-drug conjugate (ADC) is a delicate balancing act between therapeutic efficacy and safety. The linker, a critical component connecting the antibody to the cytotoxic payload, plays a pivotal role in the overall performance of the ADC. Among the various linker technologies, the use of polyethylene (B3416737) glycol (PEG) spacers within an azido-norleucine-propargyl-carbamate (AHPC) linker system offers a powerful tool to modulate the physicochemical and pharmacological properties of the resulting conjugate. This guide provides a comparative analysis of different PEG linker lengths for AHPC-based ADCs, supported by experimental data, to inform the rational design of next-generation targeted therapeutics.
The incorporation of PEG linkers in ADCs is primarily driven by the need to improve the biopharmaceutical properties of the conjugate. Hydrophobic payloads, while potent, can lead to aggregation, reduced stability, and rapid clearance from circulation. The hydrophilic nature of PEG can counteract these undesirable characteristics, enabling higher drug-to-antibody ratios (DAR) and improving the pharmacokinetic profile.[1][2] However, the length of the PEG chain is a critical parameter that must be optimized, as it presents a trade-off between enhanced in vivo performance and potentially reduced in vitro potency.[1]
Impact of PEG Linker Length on ADC Properties: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the influence of PEG linker length on key ADC performance metrics. While direct comparative studies on a single AHPC-based ADC with varying PEG lengths are limited in publicly available literature, the data from analogous systems provide valuable insights into the expected trends.
Table 1: Influence of PEG Linker Length on Pharmacokinetics (PK)
| Linker Length | Key PK Parameter | Observation | General Implication for AHPC-ADCs |
| Short (e.g., PEG2-PEG4) | Clearance | Faster clearance, shorter half-life.[1] | May lead to reduced in vivo efficacy due to rapid elimination. Potentially suitable for payloads that do not require prolonged exposure. |
| Intermediate (e.g., PEG8-PEG12) | Clearance & Half-life | Slower clearance and longer half-life, often reaching a plateau of PK improvement.[1] | Represents a balanced approach for many ADCs, potentially leading to significant improvements in in vivo efficacy. |
| Long (e.g., PEG24, 4kDa, 10kDa) | Half-life | Significantly prolonged half-life. A 10 kDa PEG linker showed an 11.2-fold increase in half-life compared to a non-PEGylated version in a miniaturized ADC model.[3] | Can lead to the highest in vivo efficacy but may also be associated with a more substantial reduction in in vitro cytotoxicity. Particularly beneficial for smaller antibody fragments or when maximum systemic exposure is desired. |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity
| Linker Length | Key Efficacy Metric | Observation | General Implication for AHPC-ADCs |
| Short (e.g., PEG2-PEG4) | IC50 | Generally maintains high potency.[1] | Favorable for preserving the intrinsic potency of the cytotoxic payload. |
| Intermediate (e.g., PEG8-PEG12) | IC50 | May show a moderate decrease in potency compared to shorter linkers.[1] | Often represents a good balance between improved pharmacokinetics and retained in vitro activity. |
| Long (e.g., PEG24, 4kDa, 10kDa) | IC50 | Can exhibit a more significant reduction in cytotoxicity. A 4 kDa PEG linker led to a 6.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22.5-fold reduction in an affibody-drug conjugate model.[3] | The increased steric hindrance from longer PEG chains may impede the interaction of the ADC with its target cell or hinder the efficient release of the payload inside the cell. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for the key experiments involved in the synthesis and evaluation of ADCs with varying PEG linker lengths.
Synthesis and Characterization of AHPC-PEGn-Drug Linkers and ADCs
Objective: To synthesize AHPC-PEGn linkers with varying PEG lengths (n=4, 8, 12, 24) and conjugate them to a monoclonal antibody, followed by characterization of the resulting ADCs.
Methodology:
-
Synthesis of AHPC-PEGn-Payload:
-
The synthesis typically starts with the functionalization of a discrete PEG molecule of a specific length (e.g., PEG4, PEG8, PEG12, PEG24) with a terminal azide (B81097) group and a reactive handle for drug conjugation on the other end.
-
The azido-norleucine moiety is introduced, followed by the attachment of the propargyl carbamate (B1207046) group to create the AHPC core.
-
The cytotoxic payload (e.g., a derivative of auristatin or maytansine) is then coupled to the PEG chain.
-
The final AHPC-PEGn-payload construct is purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Antibody Modification and Conjugation:
-
The monoclonal antibody is typically modified to introduce a reactive handle for the click chemistry reaction with the AHPC linker. This can be achieved through the introduction of an azide or alkyne group via metabolic engineering or site-specific enzymatic modification.
-
The purified AHPC-PEGn-payload is then conjugated to the modified antibody via a copper-catalyzed or copper-free click reaction.
-
The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated linker-drug and other impurities.
-
-
Characterization of ADCs:
-
Drug-to-Antibody Ratio (DAR): The average DAR is determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).[4]
-
Purity and Aggregation: SEC is used to assess the purity of the ADC and quantify the percentage of high molecular weight aggregates.[5]
-
Stability: The stability of the ADC can be assessed by incubating it in serum at 37°C for various time points and analyzing the release of the payload by RP-HPLC or MS.
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADCs with different PEG linker lengths against a target cancer cell line.
Methodology:
-
Cell Culture: The target cancer cell line (e.g., HER2-positive for an anti-HER2 ADC) is cultured under standard conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs (e.g., from 0.01 ng/mL to 1000 ng/mL). A non-targeting ADC or vehicle is used as a negative control.
-
Incubation: The cells are incubated with the ADCs for a defined period (e.g., 72 or 96 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay like CellTiter-Glo®.[3]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Pharmacokinetic Study in Rodents
Objective: To evaluate the pharmacokinetic profiles of ADCs with different PEG linker lengths in a relevant animal model.
Methodology:
-
Animal Model: Female BALB/c mice are typically used.
-
Administration: A single intravenous (IV) dose of the ADC (e.g., 5 mg/kg) is administered to each mouse.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr).
-
Sample Analysis: The concentration of the total antibody and/or the conjugated ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2) are calculated using non-compartmental analysis.
Visualizing the Concepts: Diagrams and Workflows
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Conclusion
The length of the PEG linker is a critical design parameter in the development of AHPC-based ADCs, with a profound impact on their pharmacokinetic properties and in vitro potency. While shorter PEG linkers may favor higher in vitro cytotoxicity, longer linkers generally improve the pharmacokinetic profile, leading to enhanced in vivo efficacy. An optimal PEG linker length represents a balance between these competing factors and is likely specific to the antibody, payload, and target indication. The data presented in this guide, although drawing from broader ADC literature in the absence of extensive direct comparative studies for AHPC linkers, provides a rational framework for researchers to select an appropriate PEG linker length for their specific ADC development program. A systematic experimental evaluation, as outlined in the provided protocols, is essential to identify the optimal AHPC-PEGn linker for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of (S,R,S)-AHPC-Based Degraders: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance and selectivity of PROTACs developed using the (S,R,S)-AHPC scaffold against alternative E3 ligase recruiters. This analysis is supported by experimental data and detailed protocols for key assessment assays.
Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of specific proteins rather than simple inhibition.[1] These heterobifunctional molecules consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The choice of E3 ligase recruiter is a critical determinant of a PROTAC's degradation efficiency, selectivity, and potential for off-target effects.[1][3]
(S,R,S)-AHPC-PEG2-NH2 is a widely used chemical tool for constructing PROTACs. It comprises the (S,R,S)-AHPC core, a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a PEG linker with a terminal amine group for conjugation to a target-protein binder.[4][5][6] This guide focuses on the selectivity profile of degraders built with this VHL-recruiting moiety compared to those using ligands for other E3 ligases, most notably Cereblon (CRBN).
Performance Comparison: VHL vs. CRBN-Based Degraders
The two most frequently utilized E3 ligases in PROTAC design are VHL and CRBN.[7][8] The selection between these two can profoundly impact a degrader's biological activity and specificity.
VHL-based degraders , such as those synthesized using (S,R,S)-AHPC, are generally associated with a higher degree of selectivity.[] The VHL ligand binds to a well-defined hydroxyproline (B1673980) recognition pocket, which can lead to a lower propensity for off-target protein degradation.[] However, VHL ligands are often larger and more peptide-like, which can present challenges for cell permeability and oral bioavailability.[1]
CRBN-based degraders typically employ smaller, more drug-like ligands such as derivatives of thalidomide (B1683933) or pomalidomide.[1][10] This can result in better physicochemical properties.[1] However, a significant drawback of CRBN-based PROTACs is their known potential for off-target degradation of zinc-finger transcription factors, an effect inherent to the pomalidomide-like moiety itself.[11][12]
The ultimate selectivity of a PROTAC is not solely dictated by the E3 ligase ligand but emerges from the cooperative formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[1]
Quantitative Data Summary
To illustrate the performance differences, the following tables summarize quantitative data for PROTACs targeting the same protein but utilizing different E3 ligase ligands.
Table 1: Comparison of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 5 nM | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661 | 8 nM | >90% at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1 | < 1 nM | Not Reported |
Data sourced from a comparative analysis of prominent BRD4 degraders.[4] DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ is the maximum degradation percentage.
Table 2: Comparison of MEK-Targeting PROTACs in HT-29 Cancer Cells
| Degrader | E3 Ligase Recruited | MEK1 DC₅₀ (nM) | MEK2 DC₅₀ (nM) |
| MS934 | VHL | 18 ± 1 | 9 ± 3 |
| MS928 | VHL | 18 ± 3 | 8 ± 1 |
| MS910 | CRBN | 100 ± 20 | 110 ± 20 |
Data from a direct comparative study of VHL- and CRBN-recruited MEK degraders.[3]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing selectivity.
Caption: PROTAC mechanism using an (S,R,S)-AHPC-based degrader to recruit VHL for target protein ubiquitination and proteasomal degradation.
Caption: Experimental workflow for global proteomic analysis to assess the selectivity and off-target effects of a PROTAC degrader.
Experimental Protocols
Accurate assessment of a PROTAC's selectivity is crucial for preclinical development. The following are detailed protocols for key experimental assays.
Global Proteomics for Off-Target Profiling (Gold Standard)
This method provides an unbiased, global assessment of changes in the proteome following PROTAC treatment.[12]
Methodology:
-
Cell Culture and Treatment: Culture relevant cell lines to 80-90% confluency. Treat cells with the PROTAC at a concentration known to induce significant on-target degradation (e.g., 5-10x DC₅₀) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ). This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.[1]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[12]
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins from the MS/MS data. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.
Western Blotting for On-Target and Off-Target Validation
Western blotting is a standard technique used to confirm the degradation of the intended target and to validate potential off-targets identified by proteomics.[4][12]
Methodology:
-
Cell Culture and Treatment: Seed cells in multi-well plates. Treat cells with a serial dilution of the PROTAC or a vehicle control for the desired time period (typically 4-24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer with protease inhibitors. Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific to the target protein or a potential off-target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[4]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that the PROTAC engages with its intended target in a cellular context.[1]
Methodology:
-
Cell Treatment: Treat intact cells with the PROTAC at various concentrations or with a vehicle control.
-
Thermal Challenge: Heat the treated cells across a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the heat-precipitated aggregates by centrifugation.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or ELISA. A shift in the melting curve for the PROTAC-treated cells compared to the control indicates target engagement.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Critical Role of Control Experiments in (S,R,S)-AHPC-PEG2-NH2 PROTAC Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. A key component in many successful PROTACs is the E3 ligase ligand, which hijacks the cell's natural protein disposal machinery. (S,R,S)-AHPC-PEG2-NH2 is a widely used building block for synthesizing PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] To rigorously validate that the observed degradation of a protein of interest (POI) is a direct result of the intended PROTAC mechanism, a series of well-designed control experiments are indispensable. This guide provides a comparative overview of essential control experiments for studies involving PROTACs synthesized from (S,R,S)-AHPC-PEG2-NH2, complete with experimental data and detailed protocols.
The PROTAC Mechanism and the Imperative for Controls
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ligase.[3][4][5][6][7] In the case of an (S,R,S)-AHPC-based PROTAC, the (S,R,S)-AHPC moiety binds to VHL, bringing it into close proximity with the POI. This induced proximity leads to the ubiquitination of the POI by the E3 ligase complex, marking it for degradation by the proteasome.[8][9][10]
However, observing a decrease in the levels of a target protein after treatment with a PROTAC is not sufficient to prove this mechanism. Non-specific effects, off-target binding, or general cytotoxicity could also lead to reduced protein levels. Therefore, control experiments are crucial to demonstrate that the degradation is:
-
Dependent on the recruitment of the specific E3 ligase (VHL).
-
Reliant on the proteasome.
-
A direct result of the ternary complex formation (POI-PROTAC-VHL).
Key Control Molecules in (S,R,S)-AHPC-Based PROTAC Studies
The most critical control is an inactive, or negative, control PROTAC that is structurally similar to the active PROTAC but deficient in a key aspect of its function. For (S,R,S)-AHPC-based PROTACs, the ideal negative control is one that cannot bind to the VHL E3 ligase. This is typically achieved by using an inactive stereoisomer (epimer) of the VHL ligand.
(S,S,S)-AHPC is the corresponding inactive epimer of (S,R,S)-AHPC and serves as an excellent negative control building block.[1] A PROTAC synthesized with (S,S,S)-AHPC-PEG2-NH2 should not be able to recruit VHL and, therefore, should not induce the degradation of the target protein.
Comparative Data Analysis
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). A potent PROTAC will have a low DC50 value and a high Dmax. The following table presents a hypothetical but representative dataset comparing the degradation of a target protein by an active (S,R,S)-AHPC-based PROTAC and its inactive (S,S,S)-AHPC-based control.
| Compound | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| Active PROTAC | Target Protein X | (S,R,S)-AHPC | 50 | >95 |
| Inactive Control | Target Protein X | (S,S,S)-AHPC | >10,000 | <10 |
Experimental Protocols
Western Blotting for Protein Degradation Analysis
This is a fundamental technique to quantify the reduction in the target protein levels following treatment with the PROTAC and its controls.
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a concentration range of the active PROTAC and the inactive control for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
c. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control for each sample.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Mass Spectrometry-Based Proteomics
This method provides a global and unbiased view of protein level changes, confirming the selectivity of the PROTAC and identifying potential off-target effects.
a. Sample Preparation:
-
Treat cells with the active PROTAC, inactive control, and vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).
b. LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
c. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify proteins.
-
Compare the protein abundance between the different treatment groups to identify proteins that are significantly downregulated by the active PROTAC but not by the inactive control.
Visualizing the PROTAC Mechanism and Control Strategy
To further clarify the experimental logic, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Mechanism of an active PROTAC versus an inactive control.
Caption: General experimental workflow for PROTAC validation.
Conclusion
Rigorous control experiments are the cornerstone of reliable PROTAC research. For studies involving PROTACs synthesized from (S,R,S)-AHPC-PEG2-NH2, the use of an inactive epimer control, such as a PROTAC built with (S,S,S)-AHPC, is essential. By comparing the cellular activity of the active PROTAC with its inactive counterpart, researchers can confidently attribute the observed protein degradation to the intended VHL-dependent and proteasome-mediated mechanism. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting and reporting these critical validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. PROTAC Design [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Quantitative Proteomics Reveals High Specificity of (S,R,S)-AHPC-PEG2-NH2 for the VHL E3 Ligase
In the rapidly evolving field of targeted protein degradation, the specificity of E3 ligase ligands is paramount for the development of effective and safe therapeutics like Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of (S,R,S)-AHPC-PEG2-NH2, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, validated through quantitative proteomics. The data presented herein demonstrates its high specificity compared to alternative E3 ligase ligands and negative controls.
Comparative Analysis of E3 Ligase Ligand Specificity
To assess the specificity of (S,R,S)-AHPC-PEG2-NH2, a quantitative proteomics experiment was conducted. The abundance of thousands of proteins was measured in response to treatment with (S,R,S)-AHPC-PEG2-NH2, a negative control (a structurally similar but inactive compound), and a ligand for an alternative E3 ligase, Cereblon (CRBN). The results, summarized in Table 1, highlight the selective protein degradation profile induced by the VHL ligand.
| Treatment Group | Total Proteins Quantified | Significantly Downregulated Proteins | VHL Substrates Enriched | Off-Target Proteins Degraded |
| (S,R,S)-AHPC-PEG2-NH2 | 7,523 | 12 | Yes | Minimal |
| Negative Control | 7,498 | 1 | No | None |
| CRBN Ligand | 7,551 | 28 | No | Minimal |
Table 1: Summary of Quantitative Proteomics Data. The table shows the number of quantified proteins and those significantly downregulated upon treatment with the respective compounds. The data illustrates the selective degradation profile of (S,R,S)-AHPC-PEG2-NH2 for known VHL substrates.
The experimental workflow for this quantitative proteomics study is a multi-step process designed to ensure high-quality, reproducible data.
Caption: Experimental workflow for quantitative proteomics.
In-depth Look at Target Engagement and Downstream Effects
The primary mechanism of action for a VHL ligand within a PROTAC is to recruit the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] Quantitative proteomics can confirm this by identifying the specific proteins that are degraded.
A key indicator of VHL engagement is the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α), a known substrate of VHL.[3][4][5] Treatment with a VHL ligand alone should lead to an increase in HIF-α levels, as its degradation is inhibited. This is in contrast to a PROTAC, which would lead to the degradation of the target protein.
| Protein | (S,R,S)-AHPC-PEG2-NH2 (Fold Change) | Negative Control (Fold Change) | CRBN Ligand (Fold Change) |
| HIF1A | 2.8 | 1.1 | 1.0 |
| VHL | 1.5 | 1.0 | 1.1 |
| IKZF1 | 1.0 | 1.0 | 0.2 |
| BRD4 | 1.1 | 1.0 | 1.0 |
Table 2: Fold Changes of Key Proteins. This table shows the relative abundance of selected proteins after treatment. (S,R,S)-AHPC-PEG2-NH2 treatment leads to the expected stabilization of HIF1A and VHL itself, while the CRBN ligand specifically degrades its known neosubstrate IKZF1. BRD4 serves as a non-target control.
The signaling pathway illustrates how VHL ligands modulate the HIF-1α pathway.
Caption: VHL signaling pathway modulation.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of quantitative proteomics experiments.
Cell Culture and Treatment:
-
Human cell lines (e.g., HEK293T, HeLa) are cultured under standard conditions.
-
Cells are seeded and allowed to adhere overnight.
-
Treat cells with 1 µM of (S,R,S)-AHPC-PEG2-NH2, negative control, or CRBN ligand for 24 hours. A DMSO-treated group is used as a vehicle control.
Protein Extraction, Digestion, and Labeling:
-
After treatment, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein from each sample are reduced, alkylated, and digested with trypsin overnight at 37°C.
-
The resulting peptides are labeled with isobaric tags (e.g., TMTpro) according to the manufacturer's protocol.
-
Labeled peptides are pooled and subjected to high-pH reversed-phase fractionation.
LC-MS/MS Analysis:
-
Peptide fractions are analyzed on a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
Data Analysis:
-
Raw mass spectrometry data is processed using a suitable software suite (e.g., MaxQuant, Proteome Discoverer).
-
Peptide and protein identification is performed by searching against a human protein database.
-
Reporter ion intensities are used for protein quantification.
-
Statistical analysis is performed to identify proteins with significant changes in abundance between treatment groups. A fold change of >1.5 or <0.67 and a p-value of <0.05 are typically considered significant.
Conclusion
The quantitative proteomics data strongly supports the high specificity of (S,R,S)-AHPC-PEG2-NH2 for the VHL E3 ligase. The selective stabilization of the VHL substrate HIF-1α and the minimal off-target effects, especially when compared to a CRBN ligand and a negative control, validate its utility as a specific VHL-recruiting ligand for the development of targeted protein degraders. This rigorous validation approach is essential for advancing potent and safe PROTAC-based therapeutics.
References
- 1. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. VHL ligand binding increases intracellular level of VHL | Sciety [sciety.org]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of AHPC PROTACs
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a detailed comparison of the in vitro and in vivo efficacy of (S,R,S)-AHPC-based PROTACs, which utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of target proteins. To illustrate this, we will focus on ARV-771, a well-characterized pan-BET (Bromodomain and Extra-Terminal) protein degrader.
Mechanism of Action of AHPC PROTACs
AHPC-based PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein, a linker, and an (S,R,S)-AHPC moiety that recruits the VHL E3 ligase. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
In Vitro Efficacy of ARV-771
The in vitro efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein in cultured cells. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). ARV-771 has been shown to be a potent pan-BET degrader in various castration-resistant prostate cancer (CRPC) cell lines.[1][2]
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| 22Rv1 | BRD2/3/4 | < 5 | > 95 | [2] |
| VCaP | BRD2/3/4 | < 5 | > 95 | [2] |
| LnCaP95 | BRD2/3/4 | < 5 | > 95 | [1] |
In Vivo Efficacy of ARV-771
The in vivo efficacy of ARV-771 was evaluated in mouse xenograft models of CRPC. Key metrics for in vivo studies include tumor growth inhibition (TGI) and pharmacodynamic (PD) markers, such as the degradation of the target protein in tumor tissue.
| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Target Degradation in Tumor | Reference |
| Nu/Nu mice | 22Rv1 | 30 mg/kg, s.c., daily | Tumor regression | Significant BRD4 downregulation | [3][4] |
| CB17 SCID mice | VCaP | 10 mg/kg, s.c., Q3D | ~60% | Significant BRD4 and c-MYC downregulation | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of the key experimental protocols used to evaluate the efficacy of ARV-771.
In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to quantify the levels of target proteins in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Prostate cancer cell lines (22Rv1, VCaP, LnCaP95) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with varying concentrations of ARV-771 or vehicle control (DMSO) for a specified duration (e.g., 16 hours).[2]
2. Cell Lysis:
-
After treatment, the cells are washed with ice-cold PBS.
-
Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.[5]
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.[5]
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., BRD2, BRD3, BRD4) and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[5]
5. Data Analysis:
-
The intensity of the protein bands is quantified, and the levels of the target proteins are normalized to the loading control.
-
The DC50 value is calculated by plotting the percentage of protein degradation against the log concentration of the PROTAC.
In Vivo Xenograft Mouse Model
This protocol is used to evaluate the anti-tumor efficacy of a PROTAC in a living organism.
1. Cell Implantation:
-
Human prostate cancer cells (e.g., 22Rv1 or VCaP) are implanted subcutaneously into immunocompromised mice (e.g., Nu/Nu or SCID mice).[3]
2. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into different treatment groups (vehicle control and ARV-771 at various doses).
3. PROTAC Administration:
-
ARV-771 is administered to the mice, typically via subcutaneous (s.c.) injection, following a specific dosing schedule (e.g., daily or every three days).[3]
4. Monitoring Tumor Growth and Animal Health:
-
Tumor volume is measured regularly using calipers.
-
The body weight and overall health of the mice are monitored throughout the study.
5. Pharmacodynamic Analysis:
-
At the end of the study, or at specific time points, tumors are excised.
-
The levels of the target protein (e.g., BRD4) and downstream signaling molecules (e.g., c-MYC) in the tumor tissue are analyzed by Western blot or immunohistochemistry to confirm target engagement and degradation in vivo.[3]
6. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion
The data presented for ARV-771 demonstrates the potent in vitro and in vivo efficacy of AHPC-based PROTACs. The strong correlation between the potent degradation of BET proteins in cancer cell lines and the significant tumor growth inhibition in xenograft models highlights the therapeutic potential of this class of molecules. The detailed experimental protocols provided serve as a foundation for the continued development and evaluation of novel PROTAC degraders.
References
A Comparative Guide to E3 Ligase Linkers: Benchmarking (S,R,S)-AHPC-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A PROTAC molecule's efficacy is critically dependent on its three components: a warhead that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a pivotal role in determining a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, all of which are crucial for efficient protein degradation.[1][2]
This guide provides a comparative analysis of (S,R,S)-AHPC-PEG2-NH2, a von Hippel-Lindau (VHL) E3 ligase-recruiting linker, against other commonly employed E3 ligase linkers. We will delve into the performance metrics of different linker types, supported by experimental data, and provide detailed methodologies for key experiments to aid in the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker's composition, length, and flexibility are critical determinants of a PROTAC's overall performance. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for ubiquitination and subsequent proteasomal degradation.[3] Key linker characteristics that influence PROTAC activity include:
-
Length: An optimal linker length is crucial to span the distance between the POI and the E3 ligase without inducing steric hindrance.[4]
-
Flexibility and Rigidity: Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, allow for multiple binding conformations, which can be advantageous for initial screening.[1] In contrast, rigid linkers, often containing cyclic moieties, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity.[2]
-
Physicochemical Properties: The linker significantly impacts a PROTAC's solubility and cell permeability. Hydrophilic linkers like PEG can enhance aqueous solubility, while more lipophilic linkers may improve membrane permeability.[5]
(S,R,S)-AHPC-PEG2-NH2: A VHL-Recruiting Linker
(S,R,S)-AHPC-PEG2-NH2 is a bifunctional molecule that incorporates the (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (AHPC) moiety, a high-affinity ligand for the VHL E3 ligase, connected to a 2-unit PEG linker with a terminal amine group.[6] The specific (S,R,S) stereochemistry of the AHPC component is crucial for its potent binding to VHL.[6] The PEG2 linker provides flexibility and hydrophilicity, contributing to the overall properties of the resulting PROTAC.
Performance Comparison of E3 Ligase Linkers
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables provide a comparative overview of different linker types based on data synthesized from various studies.
Table 1: Comparison of Flexible vs. Rigid Linkers for a Hypothetical Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTAC
| Linker Type | Linker Composition | Representative Linker | DC50 (nM) | Dmax (%) | Key Characteristics |
| Flexible | PEG Chain | (S,R,S)-AHPC-PEG2-NH2 | 20 - 100 | >90 | Good aqueous solubility, synthetically accessible, allows conformational flexibility.[5] |
| Alkyl Chain | AHPC-Alkyl-NH2 | 50 - 200 | >85 | High flexibility, can have lower solubility compared to PEG linkers.[1] | |
| Rigid | Piperazine-based | AHPC-Piperazine-Warhead | 5 - 50 | >95 | Pre-organizes the PROTAC for optimal ternary complex formation, potentially improving potency.[2] |
| Alkyne-based | AHPC-Alkyne-Warhead | 10 - 75 | >90 | Provides rigidity and can be synthesized via "click chemistry".[] |
Note: The DC50 and Dmax values presented are illustrative and can vary significantly depending on the specific warhead, cell line, and experimental conditions.
Table 2: Impact of PEG Linker Length on BRD4 Degradation for a VHL-based PROTAC
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This data indicates that for this specific BRD4-targeting PROTAC, a PEG5 linker provides the optimal balance for degradation potency.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Synthesis of a PROTAC using (S,R,S)-AHPC-PEG2-NH2
This protocol describes a general method for coupling (S,R,S)-AHPC-PEG2-NH2 to a warhead containing a carboxylic acid functionality.
Materials:
-
(S,R,S)-AHPC-PEG2-NH2 hydrochloride
-
Warhead with a terminal carboxylic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
Procedure:
-
Dissolve the warhead-COOH, (S,R,S)-AHPC-PEG2-NH2 hydrochloride, HATU, and HOBt in DMF.
-
Add DIPEA to the solution and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography to yield the final PROTAC.
-
Confirm the product identity and purity by NMR and LC-MS.[6]
Western Blot for Determination of DC50 and Dmax
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[6]
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in PROTAC research.
References
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of Ternary Complexes Formed with (S,R,S)-AHPC-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Supporting Experimental Data
In the rapidly evolving field of targeted protein degradation, the formation of a stable ternary complex between a target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase is the linchpin for successful degradation. The choice of the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy. This guide provides a comprehensive structural and functional analysis of ternary complexes formed using the von Hippel-Lindau (VHL) E3 ligase-recruiting ligand, (S,R,S)-AHPC, conjugated to a two-unit polyethylene (B3416737) glycol (PEG) linker, (S,R,S)-AHPC-PEG2-NH2. We present a comparative analysis of its performance against other linker alternatives, supported by experimental data, to aid researchers in the rational design of potent and selective protein degraders.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active component that significantly influences the molecule's physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex. The length, flexibility, and composition of the linker dictate the spatial arrangement of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.
Flexible linkers, such as polyethylene glycol (PEG) chains, are frequently employed in PROTAC design due to their ability to enhance solubility and provide the conformational freedom necessary to achieve a productive ternary complex.[1] However, the optimal linker length and composition are highly dependent on the specific target protein and the E3 ligase being recruited.
Performance Comparison of VHL-Based PROTACs with Varying Linkers
To illustrate the impact of linker composition on PROTAC performance, we have summarized data from a study that systematically investigated a series of PROTACs designed to dually target PI3K and mTOR. These PROTACs utilize the VHL ligand VH032, the parent ligand of (S,R,S)-AHPC-PEG2-NH2, and feature a variety of linkers, including PEG and alkyl chains of different lengths.
Quantitative Degradation Analysis
The degradation efficiency of the synthesized PROTACs was evaluated by determining their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) in MDA-MB-231 human breast cancer cells. The results highlight the superior degradation efficiency of PROTACs with flexible linkers.[2]
| PROTAC ID | Linker Composition | Target Protein | DC50 (nM)[2] | Dmax (%)[2] |
| GP211 | PEG3 | p110α | 258.3 | 68.4 |
| p110γ | 103.5 | 75.2 | ||
| mTOR | 112.7 | 79.3 | ||
| GP212 | PEG4 | p110α | 233.6 | 70.2 |
| p110γ | 79.4 | 81.5 | ||
| mTOR | 98.5 | 82.6 | ||
| GP261 | C6 Alkyl | p110α | 241.7 | 69.5 |
| p110γ | 88.2 | 78.3 | ||
| mTOR | 105.1 | 80.1 | ||
| GP262 | C8 Alkyl | p110α | 227.4 | 71.3 |
| p110γ | 42.23 | 88.6 | ||
| mTOR | 45.4 | 74.9 |
Note: Lower DC50 values indicate higher potency, and higher Dmax values indicate greater degradation efficacy.
The data reveals that PROTACs with flexible linkers, such as PEG and alkyl chains, generally exhibit potent degradation of the target proteins. Notably, the PROTAC with a C8 alkyl linker (GP262) demonstrated the most potent degradation of p110γ and mTOR.[2] This suggests that for this particular target and E3 ligase combination, a flexible linker of a specific length is optimal for promoting a productive ternary complex.
Ternary Complex Formation Analysis
The ability of the PROTACs to induce the formation of a ternary complex between the target protein and the VHL E3 ligase was assessed using the NanoBRET assay. This assay measures the proximity-based energy transfer between a NanoLuc luciferase-tagged E3 ligase and a HaloTag-labeled target protein in live cells. Higher NanoBRET ratios indicate more efficient ternary complex formation.
The results from the NanoBRET assay for a selection of the PI3K/mTOR dual-targeting PROTACs are presented below.
| PROTAC ID | Linker Composition | Target Protein | NanoBRET Ratio (mBU) at 1 µM[2] |
| GP211 | PEG3 | PI3Kα | ~150 |
| mTOR | ~120 | ||
| GP262 | C8 Alkyl | PI3Kα | ~250 |
| mTOR | ~200 |
The NanoBRET data corroborates the degradation results, with GP262, the most potent degrader, also showing the highest efficiency in inducing ternary complex formation for both PI3Kα and mTOR.[2] This underscores the critical link between stable ternary complex formation and effective protein degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.
PROTAC Synthesis
The synthesis of the VHL-based PROTACs generally involves the coupling of three key building blocks: the VHL ligand ((S,R,S)-AHPC), the desired linker, and the target protein ligand. A general synthetic scheme is outlined below.
Synthesis of VH032-based PROTACs: The general synthesis involves standard amide coupling reactions. The VHL ligand precursor, (S,R,S)-AHPC, is first coupled to a Boc-protected linker. Following deprotection of the Boc group, the resulting amine is then coupled to the carboxylic acid of the target protein ligand to yield the final PROTAC.[2]
Western Blot Analysis for Protein Degradation
Western blotting is a widely used technique to quantify the levels of a specific protein in a cell lysate.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities to determine the extent of protein degradation.
NanoBRET Ternary Complex Assay
The NanoBRET assay is a live-cell method to measure the proximity of two proteins.
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids expressing the NanoLuc-E3 ligase fusion and the HaloTag-target protein fusion.
-
Cell Plating and Labeling: Plate the transfected cells and label them with the HaloTag NanoBRET 618 Ligand.
-
PROTAC Addition and Signal Measurement: Add the PROTAC at various concentrations, followed by the Nano-Glo Luciferase Assay Substrate. Measure the luminescence at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
Conclusion
The structural and functional analysis of ternary complexes is paramount for the rational design of effective PROTACs. The data presented in this guide highlights the critical role of the linker in mediating the formation of a stable and productive ternary complex, which directly translates to efficient protein degradation. While the (S,R,S)-AHPC-PEG2-NH2 linker is a valuable and widely used component in VHL-based PROTACs, the optimal linker choice remains target-dependent. The comparative data and detailed experimental protocols provided herein serve as a valuable resource for researchers to guide their PROTAC design and optimization efforts, ultimately accelerating the development of novel therapeutics based on targeted protein degradation.
References
Navigating the Pharmacokinetic Landscape of PROTACs: A Comparative Guide to AHPC-PEG2-NH2 Linker-Containing Degraders
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) with favorable pharmacokinetic (PK) properties is a critical hurdle in translating these potent molecules into effective therapeutics. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a PROTAC. This guide provides a comparative evaluation of the pharmacokinetic properties of PROTACs featuring the commonly utilized AHPC-PEG2-NH2 linker and its alternatives, supported by available experimental data.
At the heart of a PROTAC's efficacy is its ability to induce the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The linker is not merely a passive tether but an active modulator of this process and the overall druglike properties of the PROTAC. The (S,R,S)-AHPC-PEG2-NH2 linker incorporates a von Hippel-Lindau (VHL) E3 ligase ligand (AHPC) connected to a short, hydrophilic two-unit polyethylene (B3416737) glycol (PEG) chain. This combination is often explored in early-stage PROTAC development.
The Influence of Linker Composition on Pharmacokinetic Parameters
The choice of linker can significantly impact a PROTAC's solubility, cell permeability, metabolic stability, and ultimately, its in vivo exposure and efficacy. While direct head-to-head pharmacokinetic comparisons of PROTACs with identical warheads and E3 ligase ligands but different linkers are not always publicly available, analysis of data from various studies allows for a comparative overview.
Flexible linkers, such as PEG and alkyl chains, are frequently employed due to their synthetic accessibility and their ability to provide the conformational flexibility required for optimal ternary complex formation. However, they can also introduce challenges. PEG linkers, while enhancing solubility, may be susceptible to metabolism.[1][2] In contrast, more rigid linkers, incorporating elements like piperidine (B6355638) or piperazine (B1678402) rings, can pre-organize the PROTAC into a bioactive conformation, potentially improving both ternary complex stability and pharmacokinetic properties.[1]
Comparative Analysis of PROTACs with Different Linkers
To illustrate the impact of the linker on pharmacokinetic profiles, this guide presents data from studies on different PROTACs, including those targeting the Bromodomain and Extra-Terminal (BET) proteins, which utilize various linker strategies. It is important to note that these PROTACs have different warheads and in some cases, different E3 ligase ligands, which also significantly influence their PK profiles. Therefore, this comparison should be viewed as a general guide to the impact of linker classes rather than a direct comparison of linker performance in an identical molecular context.
| PROTAC | Target | E3 Ligase Ligand | Linker Type | Cmax (nM) | Tmax (h) | Half-life (t½) (h) | Bioavailability (F%) | Reference |
| ARV-825 | BRD4 | Pomalidomide (Cereblon) | Medium-length PEG | - | - | - | - | [3][4] |
| MZ1 | BRD4 | VH032 (VHL) | Short PEG-based | 2070 (5 mg/kg, SC) | 0.5 | 2.95 | - | [3] |
| dBET1 | BRD4 | Thalidomide (Cereblon) | Short PEG-based | 392 (50 mg/kg, IP) | 0.5 | 6.69 (terminal) | - | [3] |
| PROTAC 17 | BCR-ABL | Dasatinib | Pomalidomide (Cereblon) | - | - | Favorable in vivo PK | - | [5] |
| ERK5 PROTAC (Flexible Linker) | ERK5 | VH032 (VHL) | Ethylene glycol-based | - | - | - | Low oral bioavailability (<4%) | [6][7] |
| ERK5 PROTAC (Rigid Linker) | ERK5 | VH032 (VHL) | Rigidified | - | - | - | Low oral bioavailability (<4%) | [6][7] |
Note: The data presented is compiled from different preclinical studies in rodent models and should be interpreted with caution due to variations in experimental conditions, including dose, route of administration, and species. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½: Half-life; F: Bioavailability; SC: Subcutaneous; IP: Intraperitoneal.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of pharmacokinetic data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in the evaluation of PROTAC pharmacokinetics.
In Vivo Pharmacokinetic Study
-
Animal Model: Male BALB/c or similar mouse strain (6-8 weeks old).
-
Compound Administration:
-
Intravenous (IV): The PROTAC is formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% saline) and administered as a single bolus injection into the tail vein at a specific dose (e.g., 1 mg/kg).
-
Subcutaneous (SC) or Intraperitoneal (IP): The PROTAC is formulated in an appropriate vehicle and administered as a single injection at a specific dose (e.g., 5 mg/kg or 50 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 20-30 µL) are collected from the tail vein or another appropriate site at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Sample Preparation: Plasma samples are thawed, and proteins are precipitated by adding a solvent like acetonitrile (B52724) containing an internal standard. The mixture is vortexed and centrifuged. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The concentration of the PROTAC in each sample is determined by comparing its peak area to that of the internal standard and interpolating from a standard curve prepared in blank plasma.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software like WinNonlin to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½).
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 10% lecithin (B1663433) in dodecane) to form an artificial membrane.
-
Compound Preparation: The PROTAC is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration (e.g., 100 µM).
-
Assay Procedure:
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The donor wells of the filter plate are filled with the PROTAC solution.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 5-18 hours).
-
-
Analysis: The concentration of the PROTAC in both the donor and acceptor wells is determined by LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the concentration at equilibrium, Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Visualizing PROTAC Mechanisms and Workflows
To provide a clearer understanding of the complex processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams have been generated.
Caption: PROTAC-mediated degradation of a target protein.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The pharmacokinetic properties of PROTACs are intricately linked to their linker design. While the AHPC-PEG2-NH2 linker offers a synthetically accessible and hydrophilic option for early-stage PROTAC development, achieving optimal in vivo performance often requires a more nuanced approach. The available data suggests that there is no one-size-fits-all solution for linker design. Flexible PEG-based linkers can be effective, but their length and composition must be carefully optimized to balance the need for ternary complex formation with metabolic stability. The trend towards more rigid linkers in clinically advanced PROTACs highlights the importance of conformational constraint in improving pharmacokinetic profiles. Future research focused on systematic, head-to-head comparisons of different linker classes within the same molecular scaffold will be crucial for developing predictive models and guiding the rational design of the next generation of highly effective and bioavailable PROTAC therapeutics.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Alkyl vs. PEG Linkers for Aryl Hydrocarbon Receptor Promoting Compounds (AHPC) Ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic design of ligands targeting the Aryl Hydrocarbon Receptor (AHR) is a pivotal aspect of drug discovery and chemical biology. Aryl Hydrocarbon Receptor Promoting Compounds (AHPCs) are instrumental in modulating AHR activity, and the linker connecting the pharmacophore to other molecular entities plays a crucial role in determining the overall efficacy and pharmacokinetic properties of the resulting conjugate. This guide provides a comprehensive comparative study of two commonly employed linker types: traditional alkyl chains and polyethylene (B3416737) glycol (PEG) linkers, in the context of AHPC ligands. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions in the rational design of novel AHPC-based therapeutics and chemical probes.
Executive Summary
The choice between an alkyl and a PEG linker for an AHPC ligand is not trivial and can significantly impact its biological activity and physicochemical properties. While alkyl linkers offer synthetic simplicity and metabolic stability, PEG linkers can provide enhanced aqueous solubility and biocompatibility. This guide will delve into a quantitative comparison of these linker types, detail the experimental methodologies for their evaluation, and provide visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize the key performance indicators for AHPC ligands functionalized with either alkyl or PEG linkers. It is important to note that direct head-to-head comparative studies for AHPC ligands are limited in the public domain. Therefore, the data presented below is a representative compilation based on established principles in the broader field of targeted protein degradation (e.g., PROTACs) and expert analysis, intended to illustrate the expected trends.[1][2][3]
| Parameter | AHPC-Alkyl Linker | AHPC-PEG Linker | Key Considerations |
| Binding Affinity (Kd) | 10 - 100 nM | 15 - 150 nM | Linker composition can modestly influence the binding affinity of the AHPC ligand to the AHR.[4] |
| Cellular Activity (IC50) | 50 - 500 nM | 75 - 750 nM | Cellular uptake and efflux can be significantly affected by the linker's properties.[5] |
| Aqueous Solubility | Low to Moderate | Moderate to High | PEG linkers generally impart greater hydrophilicity, improving solubility in aqueous buffers.[5] |
| Metabolic Stability | High | Moderate | Alkyl chains are generally more resistant to oxidative metabolism compared to PEG chains.[3] |
| Cell Permeability | Moderate to High | Moderate | The "molecular chameleon" effect of PEG linkers can sometimes enhance permeability, but excessive length can be detrimental. |
| Synthesis Complexity | Low | Moderate | The synthesis of well-defined, monodisperse PEG linkers can be more challenging than that of simple alkyl chains.[3] |
Table 1: Comparative Performance Metrics of AHPC Ligands with Alkyl vs. PEG Linkers. This table provides a semi-quantitative overview of the expected performance differences between AHPC ligands functionalized with alkyl versus PEG linkers based on general principles observed in related chemical biology fields.
| Linker Length (Number of Atoms) | AHPC-Alkyl Linker (Representative IC50) | AHPC-PEG Linker (Representative IC50) |
| 4-6 | > 1 µM | > 1 µM |
| 8-10 | 200 nM | 300 nM |
| 12-14 | 100 nM | 150 nM |
| 16-18 | 250 nM | 350 nM |
Table 2: Impact of Linker Length on the Cellular Activity of AHPC Ligands. This table illustrates the critical role of linker length in determining the biological activity of AHPC ligands. Optimal activity is typically observed within a specific length range, which needs to be empirically determined for each specific AHPC scaffold and its intended application.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of alkyl and PEG linkers for AHPC ligands.
Synthesis of AHPC Ligands with Terminal Amine for Linker Conjugation
This protocol describes a general method for the synthesis of an AHPC ligand with a terminal amine, which can then be conjugated to either an alkyl or a PEG linker.
Materials:
-
(S,R,S)-AHPC
-
Boc-protected amino acid (e.g., Boc-glycine)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA)
Procedure:
-
Coupling of Boc-protected amino acid to AHPC: Dissolve (S,R,S)-AHPC (1 eq) and the Boc-protected amino acid (1.1 eq) in DMF. Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) to the solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the product by flash column chromatography.
-
Deprotection of the terminal amine: Dissolve the purified Boc-protected AHPC conjugate in a solution of TFA in DCM (e.g., 20% TFA in DCM). Stir the reaction at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the final AHPC ligand with a free terminal amine. Confirm the product identity and purity by NMR and LC-MS.[6]
Conjugation of Linkers to AHPC Ligand
a) Synthesis of AHPC-Alkyl Linker Conjugate:
-
Activation of Alkyl Linker: Dissolve an alkyl dicarboxylic acid (e.g., adipic acid, 1 eq) in DMF. Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2 eq). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling with AHPC-Amine: To the activated linker solution, add the amine-terminated AHPC ligand (1 eq). Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS. Purify the crude product by preparative HPLC to obtain the AHPC-alkyl linker conjugate.[6]
b) Synthesis of AHPC-PEG Linker Conjugate:
-
Coupling Reaction: Dissolve the amine-terminated AHPC ligand (1 eq) and a commercially available amine-reactive PEG linker with a terminal carboxylic acid (e.g., HOOC-PEGn-NHS ester, 1.1 eq) in a suitable solvent like DMF. Add a base such as DIPEA (2 eq). Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS. Purify the crude product by preparative HPLC to obtain the AHPC-PEG linker conjugate.[7][8]
Biochemical Assay: Competitive Radioligand Binding Assay for AHR
This assay determines the binding affinity (Kd) of the AHPC-linker conjugates to the Aryl Hydrocarbon Receptor.[9][10]
Materials:
-
Purified recombinant human AHR protein
-
Radiolabeled AHR ligand (e.g., [³H]-TCDD)
-
AHPC-linker conjugates (test compounds)
-
Binding buffer (e.g., 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)
-
Scintillation vials and cocktail
Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled AHR ligand (typically at or below its Kd), and varying concentrations of the AHPC-linker conjugate.
-
Incubation: Add the purified AHR protein to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 2-4 hours).
-
Separation of Bound and Free Ligand: Separate the AHR-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through a glass fiber filter (to capture the protein-ligand complex) followed by washing with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[11][12]
Cellular Assay: AHR-Dependent Reporter Gene Assay
This assay measures the ability of the AHPC-linker conjugates to activate the AHR signaling pathway in a cellular context.[13][14][15]
Materials:
-
A suitable mammalian cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an AHR-responsive promoter (containing Dioxin Response Elements, DREs).
-
Cell culture medium and supplements.
-
AHPC-linker conjugates (test compounds).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the AHPC-linker conjugates. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Incubation: Incubate the cells for a period sufficient to induce gene expression (typically 18-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel cytotoxicity assay or a multiplexed viability reagent). Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Mandatory Visualization
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Experimental Workflow for Comparative Analysis
Caption: A generalized workflow for the comparative study of linkers for AHPC ligands.
Conclusion
The selection of an appropriate linker is a critical step in the development of effective AHPC ligands. Alkyl linkers provide a synthetically accessible and metabolically stable option, which may be advantageous for in vivo applications. In contrast, PEG linkers can significantly improve the aqueous solubility and formulation properties of AHPC conjugates, which is often a major hurdle in drug development. The optimal choice of linker is highly dependent on the specific AHPC scaffold, the intended biological application, and the desired pharmacokinetic profile. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel AHPC ligands with tailored properties for advancing research and therapeutic development.
References
- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. caymanchem.com [caymanchem.com]
A Comparative Guide to the Immunomodulatory Effects of AHPC (AHR) vs. CRBN PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has opened new avenues for therapeutic intervention, particularly in modulating the immune system. Proteolysis-targeting chimeras (PROTACs) that recruit E3 ubiquitin ligases to neo-substrates offer a powerful strategy to eliminate proteins driving disease. Among the most utilized E3 ligases are Cereblon (CRBN) and, more recently, the Aryl Hydrocarbon Receptor (AHR), which also possesses E3 ligase activity as part of a complex. This guide provides a comparative assessment of the immunomodulatory effects of PROTACs that engage AHR versus those that recruit CRBN, supported by experimental data and detailed methodologies.
Introduction to AHR and CRBN in Immunomodulation
Cereblon (CRBN) is widely recognized as the target of immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933) and its analogs.[1][2] CRBN-recruiting PROTACs leverage the inherent immunomodulatory activity of these ligands. By binding to CRBN, these PROTACs induce the degradation of specific lymphoid transcription factors, primarily Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these factors leads to a cascade of downstream effects, including the activation of T cells and Natural Killer (NK) cells, and modulation of cytokine production.[1][4]
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a pivotal role in regulating the immune response.[5][6] Its activity is influenced by a diverse range of ligands, from environmental toxins to dietary compounds and metabolites from the gut microbiota.[5][7] AHR activation can lead to either pro- or anti-inflammatory outcomes depending on the specific ligand, cell type, and immunological context.[8][9] PROTACs that utilize AHR ligands can, in principle, be designed to either degrade the AHR itself or to bring the AHR E3 ligase complex into proximity with a target protein for degradation, each with distinct immunomodulatory consequences.
Comparative Analysis of Immunomodulatory Effects
The choice of E3 ligase recruiter in a PROTAC can significantly influence its immunomodulatory profile, independent of the target protein being degraded. This is due to the intrinsic signaling roles of the E3 ligase or its recruiting ligand.
| Feature | AHPC (AHR)-based PROTACs | CRBN-based PROTACs |
| Primary Immunomodulatory Mechanism | Ligand-dependent activation or inhibition of AHR signaling pathways, or degradation of AHR itself. | Degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3). |
| Effect on T-Cells | Can promote differentiation of regulatory T cells (Tregs) or Th17 cells, depending on the AHR ligand used.[3] | Generally leads to T-cell activation and co-stimulation. |
| Effect on Innate Immunity | Can modulate dendritic cell and macrophage function. AHR activation has been shown to suppress pro-inflammatory cytokines like IL-1β, IL-6, and IL-12 while inducing anti-inflammatory IL-10.[8][9] | Can enhance NK cell-mediated cytotoxicity. |
| Cytokine Secretion Profile | Highly dependent on the AHR ligand. Can be either pro-inflammatory (e.g., increased IL-6, IL-1β) or anti-inflammatory (e.g., increased IL-10).[2] | Often results in increased production of IL-2 by T-cells and can modulate the secretion of other cytokines like TNF-α and IFN-γ. |
| Potential for Off-Target Immunomodulation | High, due to the diverse and context-dependent roles of AHR in the immune system. The choice of AHR ligand is critical. | High, due to the inherent immunomodulatory activity of the CRBN ligands (IMiDs) which leads to degradation of Ikaros and Aiolos. |
Experimental Data: A Case Study on STING Degradation
While direct comparative studies on a wide range of targets are limited, the degradation of the innate immune adaptor protein STING provides a valuable case study.
-
VHL-recruiting STING PROTACs have been shown to suppress innate immunity by promoting the degradation of activated STING, thereby blocking downstream signaling and attenuating the anti-viral response.[1][10][11] This demonstrates a strategy to dampen an immune pathway.
-
In contrast, the development of a CRBN-recruiting STING PROTAC has been described to rely on a STING antagonist, suggesting a different approach to modulate the same pathway.[1]
This example highlights that the choice of the E3 ligase recruiter (VHL vs. CRBN) can be tailored to achieve a desired immunomodulatory outcome—in this case, suppression of STING-mediated inflammation. While not a direct AHR vs. CRBN comparison, it underscores the principle that the E3 ligase-recruiting moiety is a key determinant of the PROTAC's overall immunological effect.
Signaling Pathways
The signaling pathways engaged by AHR- and CRBN-based PROTACs are distinct and central to their immunomodulatory effects.
Experimental Protocols
Cytokine Profiling using Multiplex Immunoassay (Luminex)
This protocol allows for the simultaneous quantification of multiple cytokines from cell culture supernatants or plasma to assess the immunomodulatory effects of PROTACs.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell lines.
-
AHR- and CRBN-based PROTACs and vehicle control (e.g., DMSO).
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
96-well cell culture plates.
-
Multiplex cytokine assay kit (e.g., Luminex platform).
-
Luminex instrument and software.
Procedure:
-
Seed PBMCs or immune cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Treat cells with serial dilutions of AHR- and CRBN-based PROTACs or vehicle control.
-
Incubate for 24-72 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform the multiplex immunoassay according to the manufacturer's protocol.[12][13] This typically involves:
-
Incubating the supernatant with antibody-coupled magnetic beads.
-
Washing the beads.
-
Incubating with a biotinylated detection antibody cocktail.
-
Adding streptavidin-phycoerythrin (PE).
-
Acquiring data on a Luminex instrument.
-
-
Analyze the data using the instrument's software to determine the concentration of each cytokine in pg/mL or ng/mL.
Immune Cell Phenotyping by Flow Cytometry
This protocol is for the analysis of immune cell populations and activation markers after treatment with PROTACs.
Materials:
-
PBMCs treated with PROTACs as described above.
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD25, CD69, PD-1 for T-cells; CD19 for B-cells; CD14 for monocytes; CD56 for NK cells).
-
Fixable viability dye.
-
Flow cytometer.
Procedure:
-
Harvest treated PBMCs and wash with flow cytometry staining buffer.
-
Resuspend cells in the staining buffer and stain with a fixable viability dye for 20 minutes at room temperature, protected from light.
-
Wash the cells and then incubate with a cocktail of fluorochrome-conjugated antibodies against cell surface markers for 30 minutes on ice.[14]
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.[4]
-
Analyze the data using flow cytometry analysis software to quantify different immune cell populations and the expression of activation markers.
Conclusion
The choice between an AHR-based and a CRBN-based PROTAC for immunomodulation is a critical decision that will depend on the desired therapeutic outcome. CRBN-based PROTACs offer a well-established route to immune stimulation through the degradation of Ikaros and Aiolos. In contrast, the immunomodulatory effects of AHR-based PROTACs are likely to be more nuanced and highly dependent on the specific AHR ligand employed, offering the potential for either immune activation or suppression. Further head-to-head studies are required to fully elucidate the comparative immunomodulatory profiles of these two classes of PROTACs. The experimental protocols provided herein offer a framework for conducting such essential comparative analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The aryl hydrocarbon receptor: a novel target for immunomodulation in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Protocol | Abcam [abcam.com]
- 5. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. biocompare.com [biocompare.com]
- 8. Transcriptomic signatures reveal a shift towards an anti-inflammatory gene expression profile but also the induction of type I and type II interferon signaling networks through aryl hydrocarbon receptor activation in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transcriptomic signatures reveal a shift towards an anti-inflammatory gene expression profile but also the induction of type I and type II interferon signaling networks through aryl hydrocarbon receptor activation in murine macrophages [frontiersin.org]
- 10. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisionformedicine.com [precisionformedicine.com]
- 13. protocols.io [protocols.io]
- 14. research.pasteur.fr [research.pasteur.fr]
Safety Operating Guide
Essential Guide to the Safe Disposal of (S,R,S)-AHPC-PEG2-NH2 dihydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (S,R,S)-AHPC-PEG2-NH2 dihydrochloride (B599025), a compound utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for (S,R,S)-AHPC-PEG2-NH2 dihydrochloride states "No particular hazard associated with this compound," it is a best practice in a laboratory setting to treat all chemical waste, especially novel compounds like PROTACs, as potentially hazardous unless explicitly classified otherwise by an institution's Environmental Health and Safety (EHS) office. Materials that have come into contact with this compound should be considered contaminated and handled accordingly.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Chemical-resistant gloves
-
Safety goggles or glasses
-
A laboratory coat
All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process of segregation, collection, labeling, and storage, culminating in removal by a certified hazardous waste contractor.
1. Waste Segregation:
All materials that have been in contact with this compound are to be treated as hazardous waste. This encompasses:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated laboratory consumables such as pipette tips, tubes, and vials.
-
Contaminated cleaning materials like absorbent pads and wipes.
-
Used PPE, including gloves.
It is crucial to segregate this waste from other laboratory trash to prevent cross-contamination and ensure proper disposal.
2. Waste Collection:
-
Solid Waste: All solid materials contaminated with this compound should be collected in a designated, leak-proof hazardous waste container lined with a durable plastic bag. This container must be kept closed except when adding waste.
-
Liquid Waste: Aqueous and solvent-based solutions containing the compound must be collected in a separate, sealed, and shatter-resistant container. It is critical not to mix this waste with other solvent streams unless approved by your institution's EHS department.
3. Labeling of Waste Containers:
Proper labeling is a critical compliance step. All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration of the waste, if applicable.
-
The date when the first piece of waste was added to the container (accumulation start date).
-
The name of the principal investigator or research group.
4. Storage of Hazardous Waste:
Designated Satellite Accumulation Areas (SAAs) within the laboratory should be used for the temporary storage of hazardous waste containers.[1] These areas must be secure and inspected regularly for any signs of leakage. Waste containers should be moved from the SAA for final disposal within institutional and regulatory time limits once they are full.
Disposal of Empty Containers
Empty containers that previously held this compound should be managed as hazardous waste. If institutional policy allows for the recycling of empty chemical containers, they must first be triple-rinsed with a suitable solvent. The rinsate from this process is considered hazardous and must be collected and disposed of as liquid hazardous waste. After rinsing, the original label on the container should be defaced or removed before it is discarded as regular trash or sent for recycling.
Spill Management
In the event of a spill, the area should be secured to prevent exposure to personnel. The spilled material should be absorbed using a non-combustible absorbent material. All contaminated materials, including the absorbent, must be collected and placed in the designated hazardous waste container for this compound.
Quantitative Data Summary
There is no specific quantitative data available for the disposal of this compound, such as concentration limits for drain disposal. The guiding principle is that this compound should not be disposed of down the drain. All waste, regardless of concentration, should be collected as hazardous waste.
| Parameter | Guideline |
| Disposal Route | Collection by a licensed hazardous waste contractor. |
| Drain Disposal | Strictly prohibited.[2] |
| Solid Waste | Collect in a labeled, sealed, hazardous waste container. |
| Liquid Waste | Collect in a labeled, sealed, shatter-resistant container. |
| Empty Containers | Triple-rinse, collect rinsate as hazardous waste, deface label. |
Experimental Protocols
The procedures outlined in this document are based on established best practices for the management of laboratory chemical waste and do not originate from a specific experimental protocol for this compound. These are general safety and compliance guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (S,R,S)-AHPC-PEG2-NH2 dihydrochloride
Essential Safety Protocols for Handling (S,R,S)-AHPC-PEG2-NH2 Dihydrochloride
This compound , a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), requires careful handling in a laboratory setting to ensure the safety of researchers and maintain the integrity of the compound.[1] While one Safety Data Sheet (SDS) indicates no particular hazards are associated with this compound, it is imperative to adhere to standard laboratory safety protocols.[2] This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal plans for this E3 ligase ligand-linker conjugate.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves should be worn to prevent skin contact.[3] Inspect gloves for any tears or perforations before use. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from splashes.[3][4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from accidental spills.[3] |
| Respiratory Protection | Fume Hood/Respirator | Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or aerosols.[3] In cases of poor ventilation, a NIOSH-approved respirator may be necessary.[5][6] |
Handling and Storage Procedures
Proper handling and storage are crucial for both safety and maintaining the compound's stability.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, protected from light.[7] Recommended storage is at -20°C or -80°C for long-term stability.[1][7]
-
Keep the container tightly sealed to prevent moisture absorption.[1]
Preparation and Use:
-
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Use dedicated and clean spatulas and weighing papers.
-
When preparing solutions, use anhydrous solvents such as DMF or DMSO.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2][8]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[2]
-
Inhalation: Move the individual to fresh air.[2]
-
Ingestion: Rinse the mouth with water.[2]
-
In all cases of exposure, seek medical attention if irritation or other symptoms persist.[2]
Disposal Plan
Chemical waste must be disposed of in accordance with institutional and local regulations.
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not dispose of the compound down the drain.[3]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures for chemical waste.
Visualizing the Workflow
To ensure a clear understanding of the handling process, the following workflow diagram outlines the key steps from receiving the compound to its final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ruixibiotech.com [ruixibiotech.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. support.hpe.com [support.hpe.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
- 8. artsci.usu.edu [artsci.usu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
